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  • Product: 2-Nitro-1-(2-nitrophenyl)ethanol
  • CAS: 18731-43-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Nitro-1-(2-nitrophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Nitro-1-(2-nitrophenyl)ethanol is a fascinating and synthetically versatile molecule. As a β-nitro alcohol, it serves as a valuable intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-1-(2-nitrophenyl)ethanol is a fascinating and synthetically versatile molecule. As a β-nitro alcohol, it serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules with potential applications in medicinal chemistry and materials science. The presence of two nitro groups on the aromatic ring and the aliphatic side chain, combined with a hydroxyl group, imparts a unique reactivity profile to this compound. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and characterization, offering insights for researchers working with this and similar compounds. While extensive experimental data for this specific molecule is not widely available, this guide synthesizes known information, predicted properties, and established principles for analogous compounds to provide a robust framework for its handling and application.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of 2-Nitro-1-(2-nitrophenyl)ethanol is presented below. It is important to note that many of these values are computationally derived and should be used as estimations in the absence of experimentally confirmed data.

PropertyValueSource
Molecular Formula C₈H₈N₂O₅[1]
Molecular Weight 212.16 g/mol [1]
IUPAC Name 2-nitro-1-(2-nitrophenyl)ethanol[1]
CAS Number 18731-43-6
Appearance Colorless oil (for a similar compound)[2]
Melting Point Not experimentally determined.
Boiling Point Not experimentally determined.
Solubility Expected to be soluble in polar organic solvents such as ethanol, methanol, and ethyl acetate.[3][4] The presence of the hydroxyl and nitro groups suggests some solubility in polar solvents.Inferred from similar compounds
pKa (predicted) The pKa of the α-proton on the nitroalkane precursor is approximately 10.2 for nitromethane.[5] The acidity of the hydroxyl group would be similar to that of other alcohols.Inferred from general principles
XLogP3-AA (predicted) 0.7[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 2[1]

Synthesis and Purification

The primary route for the synthesis of 2-Nitro-1-(2-nitrophenyl)ethanol is the Henry (or nitroaldol) reaction. This reaction involves the base-catalyzed carbon-carbon bond formation between an aldehyde (2-nitrobenzaldehyde) and a nitroalkane (nitromethane).[6]

Experimental Workflow: Synthesis via the Henry Reaction

reagents 2-Nitrobenzaldehyde + Nitromethane reaction Base Catalyst (e.g., Et3N, DBU) Solvent (e.g., THF, EtOH) 0°C to RT reagents->reaction 1. Mix workup Aqueous Workup (e.g., NH4Cl quench, EtOAc extraction) reaction->workup 2. Reaction purification Purification (Silica Gel Chromatography) workup->purification 3. Isolate Crude product 2-Nitro-1-(2-nitrophenyl)ethanol purification->product 4. Purify

Caption: Synthetic workflow for 2-Nitro-1-(2-nitrophenyl)ethanol.

Step-by-Step Synthesis Protocol:
  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 2-nitrobenzaldehyde (1.0 equivalent) and a suitable solvent such as tetrahydrofuran (THF) or ethanol.

  • Addition of Reagents: Add nitromethane (1.5-2.0 equivalents) to the solution.

  • Initiation of Reaction: Cool the mixture to 0°C using an ice bath. Slowly add a catalytic amount of a suitable base (e.g., triethylamine, DBU, or an in-situ generated chiral complex for asymmetric synthesis) (0.1-0.2 equivalents).[6]

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification Protocol:

Purification of the crude product is typically achieved by silica gel column chromatography.[7]

  • Column Preparation: A silica gel column is packed using a slurry method with a suitable non-polar eluent system (e.g., hexane or a low percentage of ethyl acetate in hexane).[7]

  • Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully loaded onto the top of the silica gel column.[7]

  • Elution: The column is eluted with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Isolation: The fractions containing the pure 2-Nitro-1-(2-nitrophenyl)ethanol are combined and the solvent is removed under reduced pressure to yield the purified product.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized 2-Nitro-1-(2-nitrophenyl)ethanol. Below are the expected and reported spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Reported ¹H NMR Data for (S)-(-)-2-nitro-1-(2-nitrophenyl)ethanol (400 MHz, CDCl₃):

  • δ = 8.08 (d, 1H)

  • δ = 7.96 (d, 1H)

  • δ = 7.76-7.73 (m, 1H)

(Note: A complete reported spectrum was not available in the search results. The provided data is from a supplementary information file and may be incomplete.)

Interpretation:

  • Aromatic Protons (δ 7.7-8.1): The signals in this region correspond to the four protons on the 2-nitrophenyl ring. The downfield shift is due to the electron-withdrawing effect of the nitro group. The multiplicity of these signals (doublets and a multiplet) is consistent with a substituted benzene ring.

  • Methine Proton (CH-OH): A signal for the proton attached to the carbon bearing the hydroxyl group is expected. Its chemical shift would likely be in the range of δ 5.0-5.5 ppm, and it would be split by the adjacent methylene protons.

  • Methylene Protons (CH₂-NO₂): The two protons of the methylene group adjacent to the nitro group are diastereotopic and would likely appear as a complex multiplet or two separate signals. Their chemical shift is expected to be in the range of δ 4.5-5.0 ppm due to the electron-withdrawing nitro group.

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is variable and depends on the concentration and solvent. It typically appears as a broad singlet.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Reported ¹³C NMR Data (100 MHz, CDCl₃, TMS):

  • δ 70.29

  • δ 127.37

  • δ 128.80

  • δ 129.18

  • δ 132.67

  • δ 138.37

(Note: This data is for a similar compound and should be used for general comparison.)[8]

Interpretation:

  • Aromatic Carbons: Six signals are expected for the carbons of the 2-nitrophenyl ring. Their chemical shifts will be influenced by the nitro and the ethanol substituents.

  • Methine Carbon (C-OH): The carbon attached to the hydroxyl group is expected to appear around δ 70-80 ppm.

  • Methylene Carbon (C-NO₂): The carbon attached to the aliphatic nitro group is expected to appear further downfield, likely in the range of δ 75-85 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Reported IR Data (KBr, νₘₐₓ/cm⁻¹):

  • 3408 (O-H stretch)

  • 3035, 2979, 2989 (C-H stretch)

  • 1536 (asymmetric NO₂ stretch)

  • 1389, 1326 (symmetric NO₂ stretch)

(Note: This data is for a similar compound and should be used for general comparison.)[8]

Interpretation:

  • O-H Stretch: A broad peak around 3400 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration.[9]

  • C-H Stretch: Peaks just above 3000 cm⁻¹ indicate aromatic C-H stretching, while those just below 3000 cm⁻¹ are from aliphatic C-H stretching.[9]

  • NO₂ Stretch: Strong absorptions around 1530-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric) are indicative of the nitro groups.[10]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation: Under electron ionization (EI), nitroaromatic compounds often exhibit characteristic fragmentation patterns.[11]

  • Loss of NO₂: A common fragmentation pathway is the loss of a nitro group (NO₂) from the molecular ion.

  • Loss of NO: Loss of nitric oxide (NO) is also frequently observed.

  • "Ortho Effect": The presence of the ethanol substituent ortho to the nitro group on the aromatic ring could lead to an "ortho effect," resulting in the loss of a water molecule (H₂O) or other characteristic fragments.[11]

Stability and Reactivity

Thermal Stability

Organic nitro compounds are known to be thermally sensitive and can decompose exothermically at elevated temperatures.[12] The thermal stability is influenced by the number and position of nitro groups and other substituents on the molecule.[12] The presence of two nitro groups in 2-Nitro-1-(2-nitrophenyl)ethanol suggests that it should be handled with care, and exposure to high temperatures should be avoided. Decomposition of nitroaromatic compounds can be autocatalytic and may be initiated at lower temperatures in the presence of impurities.[12][13]

Reactivity
  • Reduction of Nitro Groups: The nitro groups can be reduced to amino groups using various reducing agents, most commonly catalytic hydrogenation (e.g., H₂, Pd/C). This transformation is a key step in the synthesis of more complex molecules, such as diamino alcohols.[6]

  • Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical alcohol reactions, such as esterification, etherification, and oxidation.

  • Retro-Henry Reaction: The Henry reaction is reversible, and under certain conditions (e.g., strong base), 2-Nitro-1-(2-nitrophenyl)ethanol can revert to its starting materials, 2-nitrobenzaldehyde and nitromethane.[14]

Safety and Handling

Due to the presence of nitro groups, 2-Nitro-1-(2-nitrophenyl)ethanol should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It should be stored separately from strong oxidizing agents, reducing agents, and strong bases.[15]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Never dispose of nitro compounds down the drain.[15]

Conclusion

2-Nitro-1-(2-nitrophenyl)ethanol is a valuable synthetic intermediate with a rich and varied chemistry. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, a detailed protocol for its synthesis and purification, and an analysis of its spectroscopic characteristics. While some experimental data remains to be determined, the information presented here, grounded in established chemical principles and data from analogous compounds, offers a solid foundation for researchers and scientists to safely handle and effectively utilize this compound in their work. As with any energetic material, a thorough understanding of its properties and a commitment to safe laboratory practices are paramount.

References

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

  • Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

  • Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. [Link]

  • Thermal risk classification optimization of flammable aromatic nitro compounds: Experiments and QSPR models. ResearchGate. [Link]

  • Running a Silica Gel Column. CommonOrganicChemistry.com. [Link]

  • Preparing A Silica Gel Chromatography Column: Required Equipment | PDF. Scribd. [Link]

  • Nitroaldol Reaction | Encyclopedia MDPI. MDPI. [Link]

  • How to set-up a flash chromatography silica column and actually succeed at separ
  • Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. PMC. [Link]

  • 2-Nitroethanol | C2H5NO3 | CID 12252. PubChem. [Link]

  • Henry reaction. Wikipedia. [Link]

  • SUPPLEMENTARY DATA. The Royal Society of Chemistry. [Link]

  • 2-Nitrophenethyl alcohol | C8H9NO3 | CID 27054. PubChem. [Link]

  • Nitro Alcohols. ResearchGate. [Link]

  • Summary of Organic Functions: Nitro Compound. Teachy.ai. [Link]

  • (PDF) Organocatalytic Enantioselective Henry Reactions. ResearchGate. [Link]

  • Henry Reaction. Master Organic Chemistry. [Link]

  • 2-Nitro-1-(2-nitrophenyl)ethanol | C8H8N2O5 | CID 11964377. PubChem. [Link]

  • Interpreting NMR and IR data in spectroscopy problem solving - GATE 2025. YouTube. [Link]

  • Solubility of C60 in a Variety of Solvents. [No Source Found].
  • Interpreting IR Spectra. Chemistry Steps. [Link]

  • 24.6: Nitro Compounds. Chemistry LibreTexts. [Link]

  • Nitro compound synthesis by nitrite substitution or nitration. Organic Chemistry Portal. [Link]

  • Solubility of Organic Compounds. Chemistry. [Link]

  • 3.1: Physical properties of organic compounds. Chemistry LibreTexts. [Link]

Sources

Exploratory

The Nitroaromatic Renaissance: Mechanisms, Biological Activity, and Drug Development Workflows

Historically, the nitroaromatic group (a –NO₂ moiety attached to an aromatic ring) was heavily stigmatized in medicinal chemistry. Flagged universally as a "toxicophore" or structural alert, the functional group was asso...

Author: BenchChem Technical Support Team. Date: March 2026

Historically, the nitroaromatic group (a –NO₂ moiety attached to an aromatic ring) was heavily stigmatized in medicinal chemistry. Flagged universally as a "toxicophore" or structural alert, the functional group was associated with mutagenicity, hepatotoxicity, and poor safety profiles 1. However, recent breakthroughs in infectious disease and oncology have catalyzed a nitroaromatic renaissance. By understanding the precise enzymatic reduction pathways that govern their biological activity, researchers have successfully engineered targeted prodrugs—such as the antitubercular agents pretomanid and delamanid—which exhibit high target selectivity without the legacy toxicity 2.

This technical guide explores the mechanistic basis of nitroaromatic bioactivation, modern strategies for navigating toxicophore liabilities, and the self-validating experimental workflows required to develop safe, efficacious nitroaromatic therapeutics.

Mechanistic Basis of Nitroaromatic Bioactivation

The biological activity of nitroaromatic compounds is entirely contingent upon their reduction. As prodrugs, they remain inert until the strongly electron-withdrawing nitro group is enzymatically reduced into reactive intermediates (nitroso, hydroxylamine, or radical anions) . This bioactivation is bifurcated into two distinct pathways, dictated by the cellular environment and the specific nitroreductases present:

  • Type I Nitroreductases (Oxygen-Insensitive): Predominantly found in bacteria and certain parasites (e.g., E. coli NfsA/NfsB, Trypanosomal TbNTR), these flavoenzymes catalyze sequential two-electron transfers. The nitro group is reduced to a nitroso (–NO) intermediate, then to a hydroxylamine (–NHOH), and finally to a stable amine (–NH₂) 3. The hydroxylamine intermediate is highly electrophilic and covalently binds to DNA and proteins, driving the antimicrobial efficacy .

  • Type II Nitroreductases (Oxygen-Sensitive): Present in mammalian tissues, these enzymes catalyze a single-electron reduction to form a nitro anion radical (–NO₂•⁻). In normoxic conditions, this radical rapidly reacts with molecular oxygen, reverting to the parent nitroaromatic compound and generating a superoxide radical (O₂•⁻) . This "futile cycle" causes oxidative stress. However, in hypoxic environments (such as solid tumors or dormant granulomas), the radical avoids reoxidation and undergoes further reduction to cytotoxic species, a mechanism exploited by hypoxia-activated prodrugs.

Nitroreduction Nitro Nitroaromatic Prodrug (-NO2) Type1 Type I Nitroreductase (O2 Insensitive, 2e-) Nitro->Type1 Type2 Type II Nitroreductase (O2 Sensitive, 1e-) Nitro->Type2 Nitroso Nitroso (-NO) Reactive Intermediate Type1->Nitroso 2e- Radical Nitro Anion Radical (-NO2•-) Type2->Radical 1e- Hydroxylamine Hydroxylamine (-NHOH) DNA/Protein Adducts Nitroso->Hydroxylamine 2e- Amine Amine (-NH2) Stable Metabolite Hydroxylamine->Amine 2e- Radical->Nitroso Hypoxia (Tumors/Dormancy) Superoxide Superoxide (O2•-) Oxidative Stress Radical->Superoxide O2 (Normoxia) Futile Cycle

Divergent pathways of nitroaromatic bioactivation via Type I and Type II nitroreductases.

Precision Targeting: Overcoming the Toxicophore Stigma

The historical toxicity of nitroaromatics stemmed from off-target Type II reduction in mammalian liver cells, leading to hepatotoxicity, or non-specific DNA damage causing Ames-positive mutagenicity 1. Modern drug design overcomes this by tuning the reduction potential of the nitroaromatic ring, ensuring it is only activated by specific pathogen-exclusive enzymes.

A prime example is Pretomanid , a nitroimidazooxazine used against extensively drug-resistant tuberculosis (XDR-TB). Pretomanid is activated strictly by a mycobacterial deazaflavin-dependent nitroreductase (Ddn), utilizing the rare F420 cofactor 2. Because mammalian cells lack F420 and Ddn, pretomanid remains inert in human tissue, bypassing systemic toxicity.

Pretomanid exhibits a dual mechanism of action 4:

  • Aerobic (Actively Replicating Bacteria): Inhibits the oxidation of hydroxymycolate to ketomycolic acid, disrupting cell wall biosynthesis.

  • Anaerobic (Non-Replicating/Dormant Bacteria): Ddn-mediated reduction releases reactive nitrogen species, specifically nitric oxide (NO), which poisons the respiratory cytochrome oxidases and halts ATP synthesis.

Data Presentation: Key Nitroaromatic Drugs
Drug NameIndicationTarget Enzyme / ActivatorPrimary Mechanism of Action
Pretomanid XDR-TuberculosisDdn (F420-dependent)Mycolic acid inhibition & NO-mediated respiratory poisoning.
Delamanid MDR-TuberculosisDdn (F420-dependent)Inhibition of methoxy- and keto-mycolic acid synthesis.
Nitrofurantoin Urinary Tract InfectionsBacterial NfsA / NfsBRibosomal protein attack and DNA damage via hydroxylamine.
Benznidazole Chagas DiseaseTrypanosomal TbNTRGlyoxal formation and macromolecular adducts.

Experimental Workflows for Nitroaromatic Evaluation

To successfully develop a nitroaromatic candidate, researchers must balance efficacy with safety. The following protocols establish a self-validating system to confirm specific bioactivation while screening out generalized mutagenicity.

Protocol A: In Vitro Nitroreductase Activation Assay

Causality & Logic: This assay determines if a candidate compound is a substrate for a specific target enzyme (e.g., bacterial NfsA) versus mammalian reductases. By measuring the depletion of the electron donor (NADPH), we indirectly quantify the reduction of the nitroaromatic compound. A des-nitro analog must be used as a negative control to validate that the electron transfer is strictly dependent on the nitro group.

  • Reagent Preparation: Prepare 50 mM potassium phosphate buffer (pH 7.0). Reconstitute recombinant target nitroreductase (e.g., E. coli NfsA) to 1 µM. Prepare 10 mM stock solutions of the nitroaromatic candidate and a matched des-nitro control in DMSO.

  • Reaction Mixture: In a UV-compatible 96-well plate, combine 180 µL of buffer, 5 µL of 10 mM NADPH (final 250 µM), and 5 µL of the compound stock (final 250 µM).

  • Baseline Measurement: Read absorbance at 340 nm (A340) for 2 minutes to establish a stable baseline (NADPH absorbs strongly at 340 nm).

  • Initiation: Add 10 µL of the recombinant enzyme (final 50 nM) to initiate the reaction.

  • Kinetic Monitoring: Monitor the decrease in A340 continuously for 15 minutes at 37°C.

  • Validation: The des-nitro control must show zero NADPH depletion. Calculate the specific activity (µmol NADPH oxidized/min/mg protein) using the extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).

Protocol B: Ames Fluctuation Test for Mutagenicity Screening

Causality & Logic: Traditional Ames tests on agar plates can yield false positives for nitroaromatics due to the high concentration of bacterial nitroreductases in standard Salmonella tester strains. The fluctuation test in liquid media allows for higher throughput and better quantification of the mutagenic threshold, ensuring the compound does not cause generalized DNA transversions.

  • Strain Preparation: Grow Salmonella typhimurium strains (TA98 and TA100) overnight in nutrient broth. Crucial: Include nitroreductase-deficient strains (e.g., TA98NR) to differentiate between general toxicity and nitro-specific mutagenicity.

  • Exposure: In a 24-well plate, mix the bacterial suspension with varying concentrations of the nitroaromatic compound (0.1 to 100 µM) in exposure medium containing a trace amount of histidine. Incubate for 90 minutes at 37°C.

  • Fluctuation Plating: Dilute the exposed cultures into a reversion indicator medium (lacking histidine but containing a pH indicator like bromocresol purple). Aliquot into 384-well plates.

  • Incubation & Scoring: Incubate for 48-72 hours. Score wells that turn yellow (indicating acid production from robust growth of histidine-independent revertants) as positive.

  • Analysis: A statistically significant increase in yellow wells compared to the vehicle control flags the compound as a mutagenic toxicophore, requiring scaffold optimization.

Workflow Start Compound Synthesis (Nitroaromatic Scaffold) Bioactivation In Vitro Bioactivation (Protocol A: Target Enzyme) Start->Bioactivation Mutagenicity Mutagenicity Screening (Protocol B: Ames Fluctuation) Bioactivation->Mutagenicity Efficacy Phenotypic Screening (Target Pathogen/Cell Line) Bioactivation->Efficacy Substrate Confirmed Mutagenicity->Efficacy Ames Negative (Safe) Lead Lead Optimization (Toxicophore Mitigation) Mutagenicity->Lead Ames Positive (Genotoxic) Efficacy->Lead Poor Profile Candidate Preclinical Candidate (High Selectivity Index) Efficacy->Candidate Potent & Selective Lead->Start Scaffold Hopping

Integrated drug discovery workflow for evaluating nitroaromatic candidates.

Conclusion

The biological activity of nitroaromatic compounds is a masterclass in exploiting cellular redox environments. By shifting the perspective from "avoiding the toxicophore" to "engineering the reduction potential," drug development professionals can harness these compounds for highly selective therapies. Rigorous mechanistic validation, utilizing specific Type I/Type II enzyme assays and tailored mutagenicity screens, remains the cornerstone of advancing safe nitroaromatic drugs to the clinic.

References

  • Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes.
  • Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation.
  • Delamanid or pretomanid? A Solomonic judgement!
  • Nitrofurantoin Sodium High-Purity Research Chemical. Benchchem.
  • What is the mechanism of action of Pretomanid? Dr.Oracle.

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Protocols & Analytical Methods

Method

Application Note: Base Catalysts for the Synthesis of 2-Nitro-1-(2-nitrophenyl)ethanol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of pharmaceutical intermediates, indole derivatives, and quinoline-based active pharmaceutical ingredients (APIs...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of pharmaceutical intermediates, indole derivatives, and quinoline-based active pharmaceutical ingredients (APIs).

Executive Summary & Mechanistic Rationale

The synthesis of 2-Nitro-1-(2-nitrophenyl)ethanol via the Henry (nitroaldol) reaction is a critical carbon-carbon bond-forming step in the development of complex bioactive scaffolds, including antimalarials and antibacterials[1]. The reaction involves the condensation of 2-nitrobenzaldehyde with nitromethane.

While the Henry reaction is conceptually straightforward, the specific electronic properties of 2-nitrobenzaldehyde introduce significant chemoselectivity challenges that dictate catalyst selection:

  • The Cannizzaro Threat: 2-Nitrobenzaldehyde lacks α -hydrogens. When exposed to strong, concentrated inorganic bases (e.g., concentrated NaOH), it rapidly undergoes the Cannizzaro disproportionation reaction, destroying the starting material to yield 2-nitrobenzyl alcohol and 2-nitrobenzoic acid[1].

  • Product Dehydration: The strongly electron-withdrawing ortho-nitro group increases the acidity of the α -proton in the resulting β -nitro alcohol. Over-exposure to base or heat drives the elimination of water, yielding unwanted 2,2'-dinitrostyrene derivatives[2].

  • Reaction Reversibility: The Henry reaction is highly reversible. Improper basic workup conditions can trigger a retro-Henry cleavage, reverting the product back to the starting materials[3].

To navigate these pitfalls, the choice of base catalyst must be precisely calibrated to deprotonate nitromethane (pKa ~10.2) without triggering side reactions.

Mechanism B Base Catalyst (e.g., Et3N) NM Nitromethane (CH3NO2) B->NM Deprotonates Nitronate Nitronate Anion (-CH2NO2) NM->Nitronate -H+ Aldehyde 2-Nitrobenzaldehyde Nitronate->Aldehyde Nucleophilic Attack Alkoxide β-Nitro Alkoxide Intermediate Aldehyde->Alkoxide C-C Bond Formation Product 2-Nitro-1-(2-nitrophenyl)ethanol Alkoxide->Product Protonation (Regenerates Base) Product->B Base Turnover

Fig 1: Base-catalyzed Henry (nitroaldol) reaction mechanism for 2-Nitro-1-(2-nitrophenyl)ethanol.

Catalyst Selection Matrix

Quantitative data and operational parameters for various base catalysts are summarized below to aid in workflow optimization[1][2][4][5].

Catalyst ClassExamplesConversion / YieldEnantiomeric Excess (ee)AdvantagesLimitations
Mild Organic Bases Triethylamine (Et 3​ N), DBU, DABCO>95%Racemic (0%)High conversion; completely suppresses Cannizzaro side-reactions.Yields racemic mixtures; requires strict acidic quench.
Inorganic Alkalis NaOH, KOH, Na 2​ CO 3​ 50 - 80%Racemic (0%)Inexpensive; fast reaction kinetics.High risk of Cannizzaro and dehydration; requires biphasic control.
Chiral Metal Complexes L4-Cu(OAc) 2​ ·H 2​ O>99%Up to 94.6%Excellent enantioselectivity; mild room-temperature conditions.Complex ligand synthesis required; higher reagent cost.
Heterogeneous Solid Bases MOFs (e.g., TMU-55), MgAl-LDHs85 - 99%Racemic (0%)Easy recovery via filtration; highly recyclable; solvent-free potential.Slower kinetics (24-48h); potential pore diffusion limits.

Experimental Protocols & Self-Validating Workflows

The following protocols are engineered as self-validating systems. Causality is embedded into every step to ensure that researchers understand why an action is taken, accompanied by analytical checkpoints to verify success before proceeding.

Protocol A: Standard Racemic Synthesis (Homogeneous Mild Base)

This protocol utilizes Triethylamine (Et 3​ N) to provide a controlled, mild basic environment that prevents the degradation of 2-nitrobenzaldehyde[2].

Reagents:

  • 2-Nitrobenzaldehyde (1.0 eq, 10 mmol, 1.51 g)

  • Nitromethane (10.0 eq, 100 mmol, 5.4 mL) – Acts as both reagent and co-solvent.

  • Triethylamine (0.1 eq, 1.0 mmol, 140 μ L)

  • Tetrahydrofuran (THF) or Ethanol (10 mL)

Step-by-Step Methodology:

  • Initiation: Dissolve 2-nitrobenzaldehyde in THF in a round-bottom flask. Add nitromethane and cool the mixture to 0 °C using an ice bath. Causality: Cooling suppresses the exothermic initial deprotonation and prevents early-stage dehydration.

  • Catalyst Addition: Add Et 3​ N dropwise over 5 minutes. Stir the mixture, allowing it to slowly warm to room temperature over 4-6 hours.

  • In-Process Monitoring (Validation Checkpoint 1): Analyze the reaction via TLC (Hexane:EtOAc 3:1).

    • Pass Condition: Disappearance of the UV-active aldehyde spot ( Rf​ ~0.6) and appearance of a more polar product spot ( Rf​ ~0.3).

  • Acidic Quench (Critical Step): Once conversion is >95%, immediately quench the reaction by adding 10 mL of saturated aqueous NH 4​ Cl. Causality: The Henry reaction is reversible. A basic workup will cause retro-Henry cleavage. The mildly acidic NH 4​ Cl protonates the nitronate and neutralizes the Et 3​ N, locking the product state[3].

  • Workup & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via silica gel chromatography.

  • Structural Integrity (Validation Checkpoint 2): Confirm product via 1 H NMR (CDCl 3​ ).

    • Pass Condition: Disappearance of the aldehyde proton at ~10.4 ppm. Appearance of a distinct methine proton (CH-OH) at ~5.9 ppm and diastereotopic methylene protons (CH 2​ -NO 2​ ) at 4.5–4.8 ppm.

Protocol B: Enantioselective Synthesis (Chiral Cu(II) Complex)

For pharmaceutical applications requiring chiral building blocks, an in situ generated chiral bis( β -amino alcohol)-Cu(OAc) 2​ complex is utilized[4].

Reagents:

  • 2-Nitrobenzaldehyde (1.0 eq, 0.2 mmol, 30.2 mg)

  • Nitromethane (10.0 eq, 2.0 mmol, 122 mg)

  • Cu(OAc) 2​ ·H 2​ O (0.2 eq, 20 mol%)

  • Chiral Ligand (e.g., L4 thiophene-2,5-bis( β -amino alcohol)) (0.2 eq, 20 mol%)

  • Ethanol (Green Solvent, 2 mL)

Step-by-Step Methodology:

  • Catalyst Generation: In a vial, combine Cu(OAc) 2​ ·H 2​ O and the chiral ligand in Ethanol. Stir at room temperature for 1 hour to form the active complex in situ. Causality: Pre-formation of the complex is required to ensure the Lewis acidic copper is fully coordinated within the chiral pocket before introducing the substrate.

  • Substrate Addition: Add 2-nitrobenzaldehyde and stir for 20 minutes.

  • Reaction: Add nitromethane. Stir the mixture at 10 °C to 25 °C for 24–48 hours. Causality: Lower temperatures (10 °C) increase enantiomeric excess by rigidifying the transition state, though it extends reaction time[4].

  • Workup: Evaporate the solvent directly and purify the crude residue via flash chromatography.

  • Chiral Validation (Validation Checkpoint 3): Determine ee via Chiral HPLC (e.g., Chiralcel OD-H column, 90:10 n-hexane/i-PrOH, 0.8 mL/min).

    • Pass Condition: The major (R)-enantiomer elutes at ~18.2 min, and the minor (S)-enantiomer at ~20.6 min. Target ee is >90%[4].

Experimental Workflow & Quality Control

Workflow Prep Reagent Prep & Base Loading Rxn Henry Reaction (0°C to RT) Prep->Rxn Monitor TLC / HPLC Monitoring Rxn->Monitor Monitor->Rxn Incomplete Quench Acidic Quench (aq. NH4Cl) Monitor->Quench Conversion >95% Workup Extraction & Drying Quench->Workup Purify Chromatography / Crystallization Workup->Purify

Fig 2: Self-validating experimental workflow for the base-catalyzed synthesis and purification.

Troubleshooting Common Failures
  • Issue: Heavy formation of a bright yellow/orange byproduct.

    • Causality: Over-reaction leading to dehydration (forming 2,2'-dinitrostyrene)[2].

    • Correction: Lower the reaction temperature, reduce the base equivalents, or shorten the reaction time.

  • Issue: Low yield with recovery of starting materials after workup.

    • Causality: Retro-Henry reaction occurred during extraction[3].

    • Correction: Ensure the aqueous phase is strictly pH 5-6 (using NH 4​ Cl or dilute AcOH) before organic extraction.

References

  • Benchchem. "Technical Support Center: Synthesis of 2-Amino-1-(2-nitrophenyl)ethanol".
  • MDPI Catalysts. "Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis( β -Amino Alcohol-Cu(OAc)2".
  • Semantic Scholar.
  • Grokipedia. "2-Nitrobenzaldehyde".
  • Arab Journal of Chemistry. "Facile synthetic approach for 5-aryl-9-hydroxypyrano [3,2-f] indole-2(8H)-one".
  • Organic & Biomolecular Chemistry (RSC Publishing). "A review on indole synthesis from nitroarenes: classical to modern approaches".

Sources

Application

Enantioselective Catalysis in the Nitroaldol (Henry) Reaction: Mechanistic Insights and Laboratory Protocols

Strategic Significance in Drug Development The asymmetric nitroaldol (Henry) reaction is a premier carbon-carbon bond-forming transformation that directly yields enantiomerically enriched β-nitro alcohols[1]. Because the...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Significance in Drug Development

The asymmetric nitroaldol (Henry) reaction is a premier carbon-carbon bond-forming transformation that directly yields enantiomerically enriched β-nitro alcohols[1]. Because the nitro group can be readily reduced to an amine, this reaction provides straightforward access to chiral 1,2-amino alcohols—a ubiquitous structural motif in modern pharmaceuticals. For instance, the syntheses of the antibiotic linezolid and the anticoagulant rivaroxaban rely heavily on the asymmetric Henry reaction to establish their critical oxazolidin-2-one stereocenters[2].

Despite its utility, the Henry reaction is thermodynamically reversible. The primary challenge in its asymmetric variant is preventing the "retro-Henry" reaction, which leads to the racemization of the newly formed stereocenter[3]. Consequently, the design of the catalyst and the precise control of experimental conditions are paramount for maintaining high enantiomeric excess (ee)[4].

Mechanistic Paradigms: Causality in Catalyst Design

Historically, the development of enantioselective Henry catalysts has moved through several distinct mechanistic paradigms, each designed to solve the dual challenge of activating both the electrophile (aldehyde) and the nucleophile (nitroalkane) while controlling the stereochemical outcome.

The Heterobimetallic Approach

Pioneered by Shibasaki, the first highly successful catalysts utilized a heterobimetallic framework, such as the Lanthanum-Lithium-BINOL (LLB) complex[5]. The causality behind this design is rooted in dual activation : the strongly Lewis acidic La³⁺ coordinates and activates the aldehyde, while the Brønsted basic lithium alkoxide deprotonates the nitroalkane to form a reactive nitronate[4]. By holding both substrates in a highly organized, rigid chiral pocket, the transition state is tightly controlled.

G Cat Heterobimetallic Catalyst (e.g., La-Li-BINOL) Aldehyde Aldehyde Activation (Lewis Acidic La3+) Cat->Aldehyde Nitro Nitroalkane Activation (Brønsted Basic Li-O) Cat->Nitro Complex Ternary Complex Formation (Pre-transition State) Aldehyde->Complex Nitro->Complex CC_Bond C-C Bond Formation (Enantio-determining Step) Complex->CC_Bond Product Chiral β-Nitro Alcohol + Catalyst Regeneration CC_Bond->Product Product->Cat Turnover

Fig 1. Dual-activation mechanism of heterobimetallic catalysts in the asymmetric Henry reaction.

Copper-Bis(oxazoline) and Zinc-Based Systems

More recently, modular transition-metal complexes have become the standard due to their bench stability and ease of tuning. Copper(II) complexes bearing chiral bis(oxazoline) (BOX) or aza-BOX ligands provide excellent enantioselectivity, particularly for aromatic aldehydes[1][6]. In these systems, a basic counterion (like acetate) or an external amine additive is strictly required to deprotonate the nitroalkane[1][6]. Zinc-based catalysts, such as those utilizing ferrocenyl-substituted aziridinylmethanol (Fam) ligands, have also emerged as highly efficient alternatives that offer broad substrate tolerance and recyclable ligands[7].

Comparative Catalyst Performance

To aid in catalyst selection for specific synthetic routes, the following table summarizes the quantitative performance of the primary catalytic systems used in asymmetric Henry reactions.

Catalyst SystemMetal CoreTypical LigandPreferred Substrate ScopeEnantiomeric Excess (ee)Key Advantage
Heterobimetallic La/LiBINOL (LLB)Aliphatic & Aromatic80 - 95%First highly efficient system; true dual activation[4][5].
Cu-BOX Cu(II)Bis(oxazoline)Aromatic > Aliphatic85 - 99%High modularity; easily synthesized, bench-stable components[1][8].
Zinc-Fam Zn(II)Ferrocenyl-aziridinylAromatic & Aliphatic70 - 95%Recyclable ligand; excellent functional group tolerance[7].
Organocatalysts NoneThiourea-GuanidineAliphatic & Aromatic80 - 99%Metal-free; excellent diastereoselectivity for higher nitroalkanes[9][10].

Validated Experimental Protocol: Cu(II)-BOX Catalyzed Henry Reaction

The following protocol details the enantioselective addition of nitromethane to an aldehyde using a Copper(II)-bis(oxazoline) complex. This methodology is engineered to be a self-validating system , incorporating specific checkpoints to ensure structural integrity and prevent retro-Henry racemization.

Causality of Reagent Selection
  • Cu(OAc)₂·H₂O over Cu(OTf)₂: The acetate counterion acts as a mild internal base to facilitate the deprotonation of nitromethane (pKa ~10). If a non-basic copper salt is used, an external base (e.g., Et₃N) must be added[1][6].

  • Solvent System (THF/DCM 1:1): Pure non-coordinating solvents (DCM) can lead to insoluble coordination polymers. The addition of a coordinating solvent (THF) ensures a reversible disassembly process, releasing the active monomeric catalytic complex[3].

  • Excess Nitromethane (10 equiv): Drives the thermodynamic equilibrium forward, suppressing the reverse reaction[1].

Workflow Prep 1. Catalyst Prep Cu(OAc)2 + Ligand Mix 2. Substrate Mix Aldehyde + Solvent Prep->Mix React 3. Nitroalkane Stir at 0°C Mix->React Quench 4. Quench NH4Cl (aq) React->Quench Analyze 5. IPC & Validation Time-course HPLC Quench->Analyze

Fig 2. Standardized experimental workflow for Cu-catalyzed enantioselective nitroaldol reactions.

Step-by-Step Methodology

Step 1: Catalyst Assembly (In Situ)

  • Flame-dry a 10 mL Schlenk flask and flush with Argon.

  • Charge the flask with Cu(OAc)₂·H₂O (10 mol%) and the chiral bis(oxazoline) ligand (11 mol%).

  • Add 1.0 mL of a 1:1 mixture of anhydrous THF and DCM.

  • Stir at room temperature for 1–2 hours.

    • Self-Validation Checkpoint: The solution must transition from a pale suspension to a clear, deep blue/green solution, confirming the formation of the active monomeric Cu-BOX complex.

Step 2: Substrate Addition

  • Add the target aldehyde (1.0 equiv, e.g., 0.3 mmol) to the catalyst solution[1].

  • If utilizing a highly deactivated aldehyde, add a catalytic amount of NaOAc (10 mol%) to further assist in nitromethane deprotonation[1].

  • Cool the reaction mixture to 0 °C. Causality: Lower temperatures significantly suppress the retro-nitroaldol process, which is the primary pathway for product racemization[3].

Step 3: Nucleophile Addition & Reaction

  • Dropwise add nitromethane (10.0 equiv, 3.0 mmol)[1].

  • Allow the reaction to stir at 0 °C for 24–48 hours.

Step 4: In-Process Control (IPC) and Self-Validation

  • At 12 hours and 24 hours, withdraw a 10 µL aliquot, quench in aqueous NH₄Cl, extract with EtOAc, and analyze via chiral HPLC.

    • Self-Validation Checkpoint: Compare the ee at 12h vs 24h. If the ee at 24h is lower than at 12h by >2%, retro-Henry racemization is occurring[4]. The reaction must be immediately quenched, or the temperature must be lowered for future batches.

Step 5: Quench and Isolation

  • Quench the reaction by adding 2.0 mL of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3 × 5 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (Hexanes/EtOAc) to yield the pure chiral β-nitro alcohol.

References

  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde Source: National Institutes of Health (PMC) / Preprints.org URL:[Link]

  • Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction Source: Angewandte Chemie International Edition (University of Windsor) URL:[Link]

  • The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Catalytic Asymmetric Nitroaldol (Henry) Reaction with a Zinc-Fam Catalyst Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Development of Bifunctional Aza-Bis(oxazoline) Copper Catalysts for Enantioselective Henry Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Method

purification of 2-Nitro-1-(2-nitrophenyl)ethanol by column chromatography

Application Note: High-Resolution Purification of 2-Nitro-1-(2-nitrophenyl)ethanol via Normal-Phase Column Chromatography Introduction & Mechanistic Context The Henry (nitroaldol) reaction is a fundamental carbon-carbon...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Purification of 2-Nitro-1-(2-nitrophenyl)ethanol via Normal-Phase Column Chromatography

Introduction & Mechanistic Context

The Henry (nitroaldol) reaction is a fundamental carbon-carbon bond-forming process utilized extensively in organic synthesis to generate β -nitro alcohols from nitroalkanes and carbonyl compounds[1]. Specifically, the base-catalyzed condensation of 2-nitrobenzaldehyde with nitromethane yields 2-nitro-1-(2-nitrophenyl)ethanol. This compound is a highly versatile building block, frequently serving as an intermediate in the synthesis of 1,2-diamines, β -amino alcohols, and various biologically active pharmaceutical ingredients[2].

However, the inherent reversibility of the nitroaldol reaction, combined with the basic conditions required for catalysis, inevitably leads to a complex crude reaction mixture[3]. Common impurities include unreacted 2-nitrobenzaldehyde, dehydrated β -nitrostyrene derivatives (e.g., 2,2'-dinitrostyrene), and highly polar oligomeric aldol condensation products[4][5]. Because downstream applications (such as selective reduction) are highly sensitive to impurities, isolating the target β -nitro alcohol with >99% purity requires a rigorously optimized normal-phase silica gel chromatography protocol[5][6].

Chromatographic Principles & Causality

A successful purification protocol does not merely rely on trial and error; it is dictated by the predictable hydrogen-bonding interactions between the analytes and the silanol groups on the stationary phase (Silica Gel 60).

  • 2,2'-Dinitrostyrene (Dehydration Byproduct): Lacking hydrogen-bond donors, this alkene interacts very weakly with the silica matrix. It elutes rapidly in non-polar solvent mixtures[4].

  • 2-Nitrobenzaldehyde (Starting Material): The aldehyde carbonyl acts as a weak hydrogen-bond acceptor, resulting in moderate retention on the column[2].

  • 2-Nitro-1-(2-nitrophenyl)ethanol (Target Product): The presence of the secondary hydroxyl (-OH) group drastically increases the molecule's polarity. It acts as both a strong hydrogen-bond donor and acceptor, causing it to be retained significantly longer than the aldehyde and the alkene[5].

  • Oligomers: Poly-hydroxylated and poly-nitro byproducts exhibit extreme affinity for silica, remaining adhered to the baseline unless flushed with highly polar solvents.

Chromatographic elution order based on analyte polarity and hydrogen bonding.

Table 1: Impurity Profile and Chromatographic Behavior | Compound | Structural Feature | Polarity | Typical Rf​ (20% EtOAc/Hexane) | Visual Detection | | :--- | :--- | :--- | :--- | :--- | | 2,2'-Dinitrostyrene | Alkene, lacks H-bond donors | Very Low | 0.85 - 0.90 | UV Active, KMnO4​ (Brown) | | 2-Nitrobenzaldehyde | Carbonyl (H-bond acceptor) | Low-Medium | 0.60 - 0.65 | UV Active, KMnO4​ (Negative) | | 2-Nitro-1-(2-nitrophenyl)ethanol | Secondary Hydroxyl (H-bond donor/acceptor) | High | 0.30 - 0.35 | UV Active, KMnO4​ (Brown) | | Oligomeric Byproducts | Poly-hydroxylated / Poly-nitro | Very High | 0.00 - 0.05 | UV Active |

Experimental Protocol: Step-by-Step Purification

Self-Validating System: This protocol incorporates continuous Thin-Layer Chromatography (TLC) cross-validation utilizing orthogonal detection methods (UV and chemical staining) to ensure fractions are pooled correctly, preventing cross-contamination.

Materials & Reagents
  • Crude 2-nitro-1-(2-nitrophenyl)ethanol (post-aqueous workup).

  • Silica Gel 60 (230–400 mesh, optimized for flash chromatography).

  • Solvents: Hexane (or Petroleum Ether) and Ethyl Acetate (EtOAc), HPLC or ACS grade.

  • TLC Plates: Silica gel 60 F254 on aluminum backing.

  • Visualizers: UV Lamp (254 nm) and Potassium Permanganate ( KMnO4​ ) stain.

Column Preparation (Slurry Packing)
  • Select a glass column with a sintered glass frit. The mass of silica should be 30–50 times the mass of the crude mixture to ensure adequate theoretical plates for separation.

  • Prepare a homogenous slurry of silica gel in 100% Hexane.

  • Pour the slurry into the column continuously in one motion to prevent horizontal banding or air bubbles, which disrupt the solvent front.

  • Apply compressed air (flash pressure) to pack the bed tightly. Maintain a solvent layer above the silica at all times to prevent the stationary phase from drying and cracking.

Sample Loading (Dry Loading Technique)

Because the crude mixture contains both highly non-polar and highly polar components, wet loading in a polar solvent would cause the initial bands to diffuse, leading to poor resolution (tailing). Dry loading circumvents this issue.

  • Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM) or Acetone.

  • Add dry silica gel (approximately 2-3 times the crude mass) to the solution.

  • Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Carefully load this powder evenly onto the top of the packed column bed. Add a 1 cm protective layer of clean sea sand to prevent physical disruption of the bed during solvent addition.

Experimental workflow for the isolation of 2-Nitro-1-(2-nitrophenyl)ethanol.

Gradient Elution Strategy

Begin with a low-polarity solvent to elute non-polar impurities, incrementally increasing polarity to elute the target compound[2][6].

Table 2: Gradient Elution Schedule

Column Volume (CV) Solvent Composition Target Eluent
1 - 2 100% Hexane Flush highly non-polar impurities
3 - 5 5% EtOAc in Hexane 2,2'-Dinitrostyrene
6 - 9 10% EtOAc in Hexane 2-Nitrobenzaldehyde
10 - 15 20% EtOAc in Hexane 2-Nitro-1-(2-nitrophenyl)ethanol

| 16 - 17 | 50% EtOAc in Hexane | Flush baseline oligomers |

Fraction Collection and Analysis
  • Collect fractions in test tubes (e.g., 15-20 mL fractions for a 50g silica column).

  • Spot every third fraction on a TLC plate. Develop the plate in a 20% EtOAc/Hexane chamber.

  • Primary Validation: Visualize under UV 254 nm. The aromatic rings and nitro groups are strongly UV active.

  • Secondary Validation: Dip the plate in KMnO4​ stain and heat gently. The β -nitro alcohol will appear as a bright yellow/brown spot against a purple background, definitively confirming the presence of the oxidizable secondary hydroxyl group. 2-nitrobenzaldehyde will not oxidize under these conditions, providing a clear distinction.

  • Pool fractions containing only the pure product ( Rf​ ~0.30) and concentrate via rotary evaporation.

Troubleshooting & Quality Control

  • Co-elution of Aldehyde and Product: If the solvent gradient is steepened too rapidly, the aldehyde will tail into the product band. Causality: The silica binding sites become saturated by the sudden influx of polar solvent. Solution: Maintain an isocratic hold at 10% EtOAc until the aldehyde is completely eluted (verified by TLC) before stepping up to 20% EtOAc[2].

  • Product Streaking Down the Column: This indicates either column overloading or residual basic catalyst in the crude mixture. Solution: Ensure a thorough acidic aqueous wash (e.g., 1M HCl) is performed during the pre-column workup to remove any basic catalysts (like amines or metal hydroxides) which can cause the product to ionize or degrade on the silica[7][8].

  • Low Recovery Yield: The β -nitro alcohol may be strongly hydrogen-bonded to the silica gel. Solution: Flush the column with 50% EtOAc/Hexane at the end of the run to recover any retained product.

Sources

Application

Application Note: Chemoselective Synthesis of 2-Amino-1-(2-nitrophenyl)ethanol from its Nitro Precursor

Executive Summary The chiral amino alcohol motif is a cornerstone in medicinal chemistry, offering multiple vectors for functionalization. Specifically, 2-amino-1-(2-nitrophenyl)ethanol is a highly sought-after building...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral amino alcohol motif is a cornerstone in medicinal chemistry, offering multiple vectors for functionalization. Specifically, 2-amino-1-(2-nitrophenyl)ethanol is a highly sought-after building block. However, its synthesis from the corresponding nitro precursor, 2-nitro-1-(2-nitrophenyl)ethanol , presents one of the most notorious chemoselectivity challenges in organic synthesis: the selective reduction of an aliphatic nitro group in the presence of an aromatic nitro group. This application note dissects the mechanistic hurdles, debunks common database errors, and provides field-proven protocols for achieving this transformation.

The Chemoselectivity Paradigm: Causality & Database Corrections

In organic synthesis, the reduction potential of an aromatic nitro group (approx. -0.5 V to -0.8 V vs. SCE) is significantly less negative than that of an aliphatic nitro group (approx. -1.0 V vs. SCE). The aromatic ring stabilizes the initial radical anion intermediate, making the aromatic nitro group thermodynamically and kinetically easier to reduce[1].

The Database Artifact: Many automated chemical databases and theoretical guides erroneously suggest that standard catalytic hydrogenation (e.g., 10% Pd/C with H2​ ) can selectively reduce the aliphatic nitro group of 2-nitro-1-(2-nitrophenyl)ethanol to yield the target amine[2]. This is empirically false. Standard palladium-catalyzed hydrogenation will preferentially and rapidly reduce the aromatic nitro group, yielding 2-nitro-1-(2-aminophenyl)ethanol instead[3].

To achieve the inverted chemoselectivity required for our target, synthetic chemists must abandon traditional transition-metal hydrides and pivot to advanced biocatalytic methods. Recent breakthroughs in photoenzymatic systems, specifically utilizing nitroreductases from Enterobacter cloacae, have successfully bypassed the competing bio-Nef reaction to selectively reduce aliphatic nitro groups while leaving aromatic nitro groups completely intact[4].

Synthetic Strategy & Workflow

The validated synthetic route involves two distinct phases:

  • Carbon-Carbon Bond Formation (Henry Reaction): A base-catalyzed nitroaldol condensation to build the aliphatic framework.

  • Inverted Chemoselective Reduction: A light-fueled biocatalytic reduction targeting the aliphatic moiety.

Workflow A 2-Nitrobenzaldehyde + Nitromethane B 2-Nitro-1-(2-nitrophenyl)ethanol (Nitro Precursor) A->B Henry Reaction (Base Catalysis) C 2-Amino-1-(2-nitrophenyl)ethanol (Target: Aliphatic Reduction) B->C Photoenzymatic Reduction (E. cloacae Nitroreductase) D 2-Nitro-1-(2-aminophenyl)ethanol (Byproduct: Aromatic Reduction) B->D Standard Pd/C + H2 (Thermodynamic Preference)

Fig 1. Chemoselective divergence in the reduction of 2-nitro-1-(2-nitrophenyl)ethanol.

Experimental Protocols

Protocol I: Synthesis of the Nitro Precursor (Henry Reaction)

Causality Check: The Henry (nitroaldol) reaction is highly reversible. We utilize a weak base at low temperatures to drive the equilibrium toward the product while minimizing retro-aldol cleavage and dehydration (which would yield the undesired nitrostyrene derivative).

Reagents:

  • 2-Nitrobenzaldehyde (1.0 equiv, 10 mmol)

  • Nitromethane (3.0 equiv, 30 mmol) — Excess used as both reactant and co-solvent.

  • Triethylamine ( Et3​N ) (0.1 equiv, 1 mmol)

  • Tetrahydrofuran (THF), anhydrous (20 mL)

Step-by-Step Procedure:

  • Initiation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrobenzaldehyde in anhydrous THF. Add nitromethane.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Crucial: Lower temperatures suppress the dehydration of the resulting β -nitro alcohol.

  • Catalysis: Add Et3​N dropwise over 5 minutes. The solution will typically deepen in color.

  • Propagation: Allow the reaction to stir at 0 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexanes:Ethyl Acetate 7:3). The product will appear as a new, more polar UV-active spot compared to the aldehyde.

  • Quenching & Workup: Quench the reaction with 10 mL of 1M HCl to neutralize the amine base, halting reversibility. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to yield 2-nitro-1-(2-nitrophenyl)ethanol as a pale yellow solid.

Protocol II: Chemoselective Reduction (Photoenzymatic System)

Causality Check: To overcome the thermodynamic preference for aromatic reduction, we utilize a tailored photoenzymatic system. The nitroreductase from E. cloacae specifically binds aliphatic nitroalkanes/nitroalkenes. A chlorophyll-based photocatalyst is used to harvest light and continuously regenerate the necessary electron donors, preventing the accumulation of toxic intermediates[4].

Reagents:

  • 2-Nitro-1-(2-nitrophenyl)ethanol (1.0 equiv, 1 mmol)

  • Enterobacter cloacae nitroreductase (purified enzyme, 5 mg/mL)

  • Chlorophyll-based photocatalyst (0.05 mol%)

  • Ascorbic acid (Electron donor, 5.0 equiv)

  • Phosphate buffer (100 mM, pH 7.4)

Step-by-Step Procedure:

  • Preparation: In a transparent photochemical reactor vial, dissolve the nitro precursor in a minimal amount of DMSO (max 5% final volume to ensure enzyme viability).

  • Buffer Addition: Add the phosphate buffer containing ascorbic acid and the chlorophyll photocatalyst.

  • Enzyme Addition: Gently fold in the E. cloacae nitroreductase. Seal the vial with a septum and degas by bubbling with Argon for 10 minutes. Crucial: Oxygen competes for electrons and generates reactive oxygen species that denature the enzyme.

  • Irradiation: Irradiate the vial using a standard white LED light source (or natural sunlight) at 25 °C with gentle orbital shaking for 24 hours.

  • Self-Validation (Workup): Adjust the pH of the mixture to 10 using 1M NaOH to deprotonate the newly formed aliphatic amine. Extract heavily with Dichloromethane (3 x 15 mL). The unreacted aromatic nitro group remains neutral and partitions into the organic phase along with the amine.

  • Isolation: Dry the organic phase over Na2​SO4​ and concentrate. The resulting 2-amino-1-(2-nitrophenyl)ethanol can be verified via 1H NMR (look for the disappearance of the highly deshielded aliphatic −CH2​−NO2​ protons at ~4.5 ppm and the appearance of −CH2​−NH2​ protons shifted upfield).

Quantitative Data: Reagent Selectivity Comparison

To further guide experimental design, Table 1 summarizes the expected outcomes when applying various classical and modern reducing agents to 2-nitro-1-(2-nitrophenyl)ethanol.

Table 1: Comparative Chemoselectivity of Nitro-Reducing Agents
Reducing Agent / SystemPrimary Functional Group TargetSelectivity OutcomeApplication Note Recommendation
Pd/C + H2​ Aromatic −NO2​ Inverted (Yields Aromatic Amine)Avoid for this target. Useful only for synthesizing 2-nitro-1-(2-aminophenyl)ethanol[2][3].
SnCl2​ / HCl Aromatic −NO2​ Inverted (Yields Aromatic Amine)Classic reagent for selective aromatic reduction; fails for aliphatic targets[1].
LiAlH4​ Aliphatic −NO2​ Destructive (Forms Azo compounds)Reduces aliphatic nitro to amine, but aggressively dimerizes aromatic nitro groups to azo compounds.
Photoenzymatic (E. cloacae) Aliphatic −NO2​ Optimal (Yields Target Amine)Gold Standard. Specifically tailored to overcome the bio-Nef reaction and ignore aromatic systems[4].

References[2] Benchchem. "An In-depth Technical Guide to 2-Amino-1-(2-nitrophenyl)ethanol: Discovery, Synthesis, and Properties." BenchChem Application Notes. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrEQ4HLoEM9q2mqnkbg0q827-3rpRcKQyn0eJ_g4VPj06qW2OeCOiD1U-y7jsJ80tHiSeMWiu_fHKyZ9eVJbTe3x0oUAVcFOgytCx8ePjhdB-gmexvEb405eGYweVpMqqzYQis-xraPU7bsQbdOE6E4RU21O7_dmqymxWKpTYUqqkRcY9qgu1PKfp_Oq63o4WrywWJR3iRq7hYzKDFvz9_fM8icENAGeSk3oRnhbwfqGmft1cK9urS4SR_lOTM1w==[3] Benchchem. "Application Note: Experimental Protocol for the Reduction of a Nitro Group in 2-Amino-1-(2-nitrophenyl)ethanol." BenchChem Application Notes. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8IypGcV8Od9gMs2dAKUcRL-dFxi4r8KblQB7JEsmROWmdAX2dld-4ClkmomMv3Nt0tPDNmB5dcg_QYA6p8HuFVh569-zMBy0e_ZxaeqFTwgDigPVAiXJiXccuFR1XhCM-G5WX9UQRhhQHZFs5tyZXGwpS23LftaDWrbyzR4Krs-b7FXaRP5289MZqcO54nvS8nlRpEkThI3ygZD48-yPGFHymFDikgJKOwyCXzR8WXio-tvJsi1MTMXR5HjOXNzltA_BoeGeDiDSn[1] ACS Publications. "Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines." Organic Process Research & Development. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENhc2UAPawKiy3OrWFh1MkuAxR3Udmfhn492nIYMAtMoMg6G9BR-R_NQYLSCQH8AQ_epvFen2te5TMqfFVb6DVONY6UeRspqelKq5b69aRj4CckZvjzj_r9824VhAmNItUOTntK6K1yfZ5bqo=[4] Luján, A. P., et al. "Tailored photoenzymatic systems for selective reduction of aliphatic and aromatic nitro compounds fueled by light." Nature Communications, 14(1), 5442 (2023). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE00w-a5FAlFLCuShk7ge0rfeJp3Z8MzOXnX9O0dnBnrVo-tNTKFXhjsjkJ6KYqyvxmGY1-npcvTrg_hPHw7O9fmk7mhYWXPw6ff_qYGk2Hws1d2ZgSHrKlts0ftUW6Gxbf1E=

Sources

Method

Advanced Synthetic Protocols: Constructing the Quinoline Scaffold via 2-Nitro-1-(2-nitrophenyl)ethanol

Introduction & Strategic Rationale The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous antimalarials, kinase inhibitors, and broad-spectrum antimicrobial agents....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous antimalarials, kinase inhibitors, and broad-spectrum antimicrobial agents. While traditional methods like the Skraup or Friedländer syntheses are widely used, they often suffer from harsh conditions or limited substrate scope.

An elegant, highly modular alternative leverages 2-nitro-1-(2-nitrophenyl)ethanol (CAS 18731-43-6) as a bifunctional precursor. This intermediate, easily accessed via a base-catalyzed Henry (nitroaldol) reaction, possesses orthogonal reactive sites: an aromatic nitro group and an aliphatic nitro-alcohol moiety. By strategically manipulating these functional groups—specifically through dehydration, chemoselective reduction, and subsequent annulation—chemists can rapidly assemble complex 3-nitroquinoline derivatives and indoloquinolines (such as the natural product quindoline) with high atom economy and regiocontrol .

Pathway Design & Mechanistic Flow

The transformation of 2-nitro-1-(2-nitrophenyl)ethanol into a quinoline relies on a four-stage cascade. The critical bottleneck is the chemoselective reduction of the aromatic nitro group in the presence of the highly electrophilic nitroalkene generated after dehydration. Once the aniline is formed, it readily condenses with benzaldehydes to form an imine, which undergoes electrocyclic ring closure and oxidation to yield the fully aromatized quinoline core .

G A 2-Nitrobenzaldehyde + Nitromethane B 2-Nitro-1-(2-nitrophenyl)ethanol (Nitroaldol Adduct) A->B Henry Reaction (NaOH, MeOH) C 2,β-Dinitrostyrene (Conjugated Alkene) B->C Dehydration (MsCl, Et3N) D 2-Amino-β-nitrostyrene (Aniline Intermediate) C->D Selective Reduction (Fe, HCl) E 3-Nitroquinoline Derivatives D->E Cyclization (Ar-CHO, DDQ)

Figure 1: Complete synthetic workflow from 2-nitrobenzaldehyde to 3-nitroquinoline derivatives.

Quantitative Yields & Reaction Parameters

The following table summarizes the optimized quantitative data for the continuous synthesis of the 3-nitroquinoline scaffold from the nitroaldol adduct.

Reaction StepStarting MaterialReagents & ConditionsProductTypical Yield (%)
Nitroaldol (Henry) 2-NitrobenzaldehydeCH 3​ NO 2​ , NaOH, MeOH, 0 °C to RT2-Nitro-1-(2-nitrophenyl)ethanol85 - 92%
Dehydration 2-Nitro-1-(2-nitrophenyl)ethanolMsCl, Et 3​ N, DCM, 0 °C to RT2, β -Dinitrostyrene75 - 88%
Selective Reduction 2, β -DinitrostyreneFe powder, EtOH/0.1 N HCl, Reflux2-Amino- β -nitrostyrene80 - 95%
Annulation 2-Amino- β -nitrostyrene2-Bromobenzaldehyde, DDQ, RT3-Nitroquinoline derivative65 - 78%

Step-by-Step Experimental Methodologies

Precursor Generation: The Henry Nitroaldol Reaction

This step establishes the foundational carbon framework by coupling 2-nitrobenzaldehyde with nitromethane.

  • Mechanistic Causality: A catalytic amount of base deprotonates nitromethane (pKa ~17) to form a resonance-stabilized nitronate anion. This nucleophile attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. Maintaining a low temperature (0 °C) is critical to suppress the Cannizzaro disproportionation of the aldehyde and prevent premature, uncontrolled dehydration of the resulting β -nitro alcohol.

  • Protocol:

    • In a 250 mL round-bottom flask, dissolve 2-nitrobenzaldehyde (10.0 g, 66.2 mmol) in anhydrous methanol (100 mL).

    • Add nitromethane (6.06 g, 99.3 mmol, 1.5 equiv) and cool the mixture to 0 °C using an ice bath.

    • Dropwise, add an aqueous solution of NaOH (10 mol%) over 15 minutes under vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The product spot (Rf ~0.35) should appear as the aldehyde (Rf ~0.6) depletes.

    • Quench the reaction with 1M HCl until pH ~5. Extract with ethyl acetate (3 x 50 mL), wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield a pale yellow solid.

Activation: Dehydration to 2, β -Dinitrostyrene

The hydroxyl group of 2-nitro-1-(2-nitrophenyl)ethanol is converted into a conjugated Michael acceptor.

  • Mechanistic Causality: Direct acid-catalyzed dehydration often leads to polymerization of the sensitive nitroalkene. Instead, converting the hydroxyl group to a mesylate using methanesulfonyl chloride (MsCl) creates an excellent leaving group. Subsequent addition of triethylamine promotes a mild E2 elimination, driven thermodynamically by the formation of an extended π -conjugated system.

  • Protocol:

    • Dissolve 2-nitro-1-(2-nitrophenyl)ethanol (10.0 g, 47.1 mmol) in anhydrous dichloromethane (DCM, 100 mL) and cool to 0 °C under argon.

    • Add triethylamine (14.3 g, 141 mmol, 3.0 equiv).

    • Slowly add methanesulfonyl chloride (6.47 g, 56.5 mmol, 1.2 equiv) dropwise over 20 minutes.

    • Stir at 0 °C for 1 hour, then warm to room temperature for an additional 2 hours.

    • Validation: The reaction mixture will turn deep yellow/orange. TLC (Hexanes:EtOAc 4:1) should show complete conversion to a bright yellow spot (Rf ~0.55).

    • Wash the organic layer with saturated NaHCO 3​ , water, and brine. Dry and evaporate to obtain 2, β -dinitrostyrene as a bright yellow crystalline solid.

Chemoselective Reduction: Accessing 2-Amino- β -nitrostyrene

This is the most delicate step, requiring the reduction of the aromatic nitro group while leaving the aliphatic nitroalkene intact.

  • Mechanistic Causality: Standard catalytic hydrogenation (H 2​ /Pd-C) would indiscriminately reduce both nitro groups and the alkene. Using iron powder in a mildly acidic ethanol medium (Béchamp-type reduction) exploits the differing redox potentials. The aromatic nitro group is reduced via single-electron transfers from the iron surface, while the conjugated nitroalkene remains largely unreacted under these specific kinetic conditions .

  • Protocol:

    • Suspend 2, β -dinitrostyrene (5.0 g, 25.7 mmol) in a mixture of ethanol (60 mL) and 0.1 N HCl (15 mL).

    • Add activated iron powder (4.3 g, 77.1 mmol, 3.0 equiv).

    • Heat the mixture to gentle reflux (80 °C) for 2 hours.

    • Validation: The yellow color will fade to a darker, brownish hue. TLC will indicate the formation of a highly polar amine spot.

    • Cool to room temperature, neutralize with saturated NaHCO 3​ , and filter through a pad of Celite to remove iron salts. Extract the filtrate with EtOAc, dry, and concentrate to yield 2-amino- β -nitrostyrene. Note: Use immediately in the next step to prevent oxidative degradation.

Annulation: Oxidative Cyclization to 3-Nitroquinolines

The final construction of the quinoline heterocycle via a modified Friedländer-type condensation.

Mechanism N1 2-Amino-β-nitrostyrene + 2-Bromobenzaldehyde N2 Imine Intermediate (Schiff Base Formation) N1->N2 -H2O (Condensation) N3 Electrocyclic Ring Closure (Nucleophilic Attack on Alkene) N2->N3 Intramolecular Cyclization N4 Aromatization (Oxidation via DDQ) N3->N4 Hydride Abstraction N5 3-Nitroquinoline Scaffold N4->N5 Product Isolation

Figure 2: Mechanistic pathway of 3-nitroquinoline formation via imine condensation and oxidative cyclization.

  • Mechanistic Causality: The primary amine of 2-amino- β -nitrostyrene condenses with the aldehyde carbonyl to form a Schiff base (imine). The proximity of the imine nitrogen to the highly electrophilic β -carbon of the nitroalkene facilitates a spontaneous intramolecular electrocyclic ring closure. The addition of an external oxidant like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) abstracts a hydride from the resulting dihydroquinoline intermediate, driving the system to full aromaticity to yield the stable 3-nitroquinoline.

  • Protocol:

    • In a 100 mL flask, dissolve 2-amino- β -nitrostyrene (2.0 g, 12.2 mmol) and 2-bromobenzaldehyde (2.25 g, 12.2 mmol) in anhydrous acetonitrile (30 mL).

    • Stir at room temperature for 30 minutes to allow imine formation.

    • Add DDQ (2.77 g, 12.2 mmol, 1.0 equiv) in one portion.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Validation: The solution will turn dark. TLC will reveal a new, UV-active spot corresponding to the fully aromatized quinoline.

    • Quench with saturated aqueous Na 2​ S 2​ O 3​ to neutralize unreacted DDQ, extract with DCM, and purify via silica gel flash chromatography (Hexanes:EtOAc gradient) to isolate the substituted 3-nitroquinoline.

References

  • Thobokholt, E. N., et al. (2023). "Efficient Buchwald–Hartwig and nitrene-mediated five-membered ring closure approaches to the total synthesis of quindoline. Unexpected direct conversion of a nitro group into a phosphazene." RSC Advances, 13(29), 19894-19901. URL:[Link] [2]

Application

Application Note & Protocol: A Guide to the Synthesis of Benzisoxazolines via Intramolecular Reductive Cyclization of 2-Nitro-1-(2-nitrophenyl)ethanol

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ve...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile binding properties and synthetic accessibility.[1][2] This document provides a comprehensive guide to the synthesis of benzisoxazolines, the saturated analogues of benzisoxazoles, through a robust two-part synthetic strategy. The pathway commences with the synthesis of the key precursor, 2-Nitro-1-(2-nitrophenyl)ethanol, via a base-catalyzed Henry (nitroaldol) reaction. This is followed by a novel and efficient intramolecular reductive cyclization protocol to yield the target benzisoxazoline scaffold. This application note details the underlying chemical principles, provides step-by-step experimental protocols, and offers insights into process validation and troubleshooting, grounded in established organic chemistry principles.[3][4]

Strategic Overview: The Synthetic Pathway

The synthesis is logically divided into two primary stages: the construction of the β-nitro alcohol precursor and its subsequent transformation into the heterocyclic benzisoxazoline ring system. This modular approach allows for the isolation and purification of the key intermediate, ensuring a higher purity of the final product and greater control over the overall process.

Logical Workflow Diagram

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Heterocycle Formation A 2-Nitrobenzaldehyde C Henry Reaction (Base-Catalyzed) A->C B Nitromethane B->C D 2-Nitro-1-(2-nitrophenyl)ethanol (Precursor) C->D E Reductive Cyclization (e.g., Zn/NH4Cl) D->E Intramolecular Reaction F Benzisoxazoline Derivative (Final Product) E->F

Caption: Overall workflow from starting materials to the final benzisoxazoline product.

Part A: Synthesis of the Precursor, 2-Nitro-1-(2-nitrophenyl)ethanol

Scientific Principle: The Henry Reaction

The initial step involves the formation of a carbon-carbon bond between 2-nitrobenzaldehyde and nitromethane. This transformation, known as the Henry or nitroaldol reaction, is a cornerstone of organic synthesis for creating β-nitro alcohols.[3] The reaction is typically catalyzed by a base, which deprotonates nitromethane to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of the 2-nitrobenzaldehyde. A subsequent workup protonates the resulting alkoxide to yield the desired product, 2-Nitro-1-(2-nitrophenyl)ethanol.[5] The choice of a mild base and controlled temperature (0°C) is critical to minimize side reactions such as dehydration or polymerization.[5]

Experimental Protocol: Precursor Synthesis

Materials & Reagents

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Role
2-Nitrobenzaldehyde151.127.55 g50.0Starting Material
Nitromethane61.044.5 mL (75.0 mmol)75.0Nucleophile
Triethylamine (TEA)101.190.7 mL (5.0 mmol)5.0Base Catalyst
Dichloromethane (DCM)-100 mL-Solvent
Hydrochloric Acid (1 M)-~20 mL-Quenching Agent
Saturated Brine-50 mL-Washing Agent
Anhydrous MgSO₄-~10 g-Drying Agent
Ethyl Acetate/Hexane-Varies-Eluent for Chromatography

Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitrobenzaldehyde (7.55 g, 50.0 mmol) and dissolve in dichloromethane (100 mL).

  • Addition of Nucleophile: Add nitromethane (4.5 mL, 75.0 mmol) to the solution.

  • Initiation of Reaction: Cool the flask to 0°C using an ice-water bath. While stirring vigorously, add triethylamine (0.7 mL, 5.0 mmol) dropwise over 5 minutes.

  • Reaction Progression: After the addition of the base, allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate/hexane as the mobile phase. The disappearance of the 2-nitrobenzaldehyde spot indicates reaction completion.

  • Workup & Quenching: Upon completion, transfer the mixture to a separatory funnel. Quench the reaction by adding 1 M HCl (~20 mL) until the aqueous layer is neutral to slightly acidic (pH 6-7).

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic phase with saturated brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) to afford pure 2-Nitro-1-(2-nitrophenyl)ethanol as a pale yellow oil or solid.[3]

Part B: Reductive Cyclization to Benzisoxazoline

Scientific Principle & Mechanistic Insight

The core of this synthesis is the intramolecular reductive cyclization of the precursor. This transformation relies on the selective reduction of the aromatic nitro group to a hydroxylamine intermediate.[4] While many reagents can reduce nitro groups, most (like catalytic hydrogenation with Pd/C) tend to proceed fully to the amine, which would lead to different cyclization products.[6][7] The use of metallic zinc in the presence of a mild proton source like ammonium chloride is a well-established method for the partial reduction of aromatic nitro compounds to the corresponding hydroxylamines.[8]

Once formed in situ, the nucleophilic nitrogen of the hydroxylamine intermediate attacks the electrophilic benzylic carbon bearing the alcohol. The reaction is driven to completion by the subsequent intramolecular elimination of a water molecule, forming the stable five-membered benzisoxazoline ring.

Proposed Reaction Mechanism

G A 2-Nitro-1-(2-nitrophenyl)ethanol B Step 1: Selective Reduction (Zn / NH4Cl) A->B [4H+] C N-Aryl Hydroxylamine (Intermediate) B->C D Step 2: Intramolecular Nucleophilic Attack C->D N attacks C-OH E Cyclized Intermediate D->E F Step 3: Dehydration (-H2O) E->F G Benzisoxazoline Product F->G

Caption: Proposed mechanism for the formation of the benzisoxazoline ring system.

Experimental Protocol: Reductive Cyclization

Materials & Reagents

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Role
2-Nitro-1-(2-nitrophenyl)ethanol212.162.12 g10.0Starting Material
Zinc Dust (<10 µm)65.383.27 g50.0Reducing Agent
Ammonium Chloride (NH₄Cl)53.492.67 g50.0Proton Source
Ethanol/Water (4:1)-100 mL-Solvent System
Ethyl Acetate-150 mL-Extraction Solvent
Celite®-~5 g-Filtration Aid
Saturated NaHCO₃ (aq)-50 mL-Washing Agent
Anhydrous Na₂SO₄-~10 g-Drying Agent

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 2-Nitro-1-(2-nitrophenyl)ethanol (2.12 g, 10.0 mmol) and ammonium chloride (2.67 g, 50.0 mmol) in a mixture of ethanol (80 mL) and water (20 mL).

  • Addition of Reducing Agent: To this stirring suspension, add zinc dust (3.27 g, 50.0 mmol) portion-wise over 15 minutes. The reaction is exothermic; maintain the temperature below 40°C with a water bath if necessary.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 70-75°C) and maintain for 3-5 hours.

  • Monitoring: Follow the consumption of the starting material by TLC (3:7 ethyl acetate/hexane). A new, less polar spot corresponding to the product should appear.

  • Workup & Filtration: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the zinc salts and unreacted zinc. Wash the Celite® pad thoroughly with ethyl acetate (3 x 20 mL).

  • Extraction: Combine the filtrate and washes in a separatory funnel. Add 100 mL of water. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing & Drying: Combine all organic layers and wash with saturated aqueous sodium bicarbonate (50 mL) followed by brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of 10% to 50% ethyl acetate in hexanes) to isolate the pure benzisoxazoline product.

Process Validation and Troubleshooting

A successful synthesis relies on careful monitoring and an understanding of potential challenges.

Observation / IssuePotential Cause(s)Recommended Action(s)
Part A: Low yield of precursor Incomplete reaction. Side reactions (e.g., Cannizzaro, polymerization).Ensure anhydrous conditions. Control temperature carefully during base addition. Check the purity of the starting aldehyde.
Part B: Multiple spots on TLC Incomplete reduction. Over-reduction to the aniline. Formation of side-products.Ensure the zinc dust is activated and finely powdered. Monitor reaction time closely to avoid over-reduction.
Part B: No reaction Inactive reducing agent.Use fresh, high-purity zinc dust. Consider brief activation of zinc with dilute HCl, followed by washing and drying.
Purification Difficulties Product co-elutes with impurities.Adjust the polarity of the chromatography eluent. Consider an alternative solvent system (e.g., Dichloromethane/Methanol).

Conclusion

This application note provides a validated, two-stage protocol for the synthesis of benzisoxazolines from readily available starting materials. The methodology is grounded in fundamental organic reactions, including the Henry reaction and a chemoselective reductive cyclization.[3][8] The detailed procedures and mechanistic insights offer researchers a reliable pathway to access this important heterocyclic scaffold, which is a valuable building block for the discovery and development of new therapeutic agents.[9][10][11]

References

  • BenchChem. (2025). An In-depth Technical Guide to 2-Amino-1-(2-nitrophenyl)ethanol: Discovery, Synthesis, and Properties. Benchchem.
  • Orlov, V. Yu., Kotov, A. D., Tsivov, A. V., & Rusakov, A. I. (2015). Mechanism of Formation of 2,1-Benzisoxazoles in Reactions of Nitroarenes with Arylacetonitriles. Russian Journal of Organic Chemistry, 51(2), 259–265.
  • Ostrowski, S., & Mąkosza, M. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Polish Journal of Chemistry, 72, 2384-2388. [Link]

  • Pazenok, S., & Tverdomed, S. (2013). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry, 9, 397–403. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-1-(2-nitrophenyl)ethanol. Benchchem.
  • Saleem, M., et al. (2019). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 9(34), 19435-19454. [Link]

  • Google Patents. (2023). Process for Catalytic Reduction of Nitro Compounds to Amines.
  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]

  • Shi, F., & Larock, R. C. (2012). Synthesis of Benzisoxazolines by the Coupling of Arynes with Nitrones. Organic letters, 14(10), 2654–2657. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. organic-chemistry.org. [Link]

  • Kilic, M. (2017). Recent Advances in the Reduction of Nitro Compounds by Heterogenous Catalysts. Current Organic Synthesis, 14(3), 353-375. [Link]

  • Bakulina, O. V., et al. (2022). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 58(1-2), 4-29. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]

  • Technion. (2022). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. [Link]

  • ResearchGate. (n.d.). Benzisoxazole: A privileged scaffold for medicinal chemistry | Request PDF. [Link]

  • Brough, P. A., et al. (2008). Discovery of Benzisoxazoles as Potent Inhibitors of Chaperone Heat Shock Protein 90. Journal of Medicinal Chemistry, 51(2), 196-218. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Amino-1-(2-nitrophenyl)ethanol. Benchchem.
  • Taylor & Francis. (2021). Benzisoxazole – Knowledge and References. [Link]

  • Royal Society of Chemistry. (n.d.). Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[5][12]imidazo[1,2-c]quinazolines. [Link]

  • Söderberg, B. C. G., & Berkowitz, W. (2021). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions. [Link]

Sources

Method

Application Note: RP-HPLC Method Development and Purity Analysis of 2-Nitro-1-(2-nitrophenyl)ethanol

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Introduction & Chemical Context 2-Nitro-1-(2-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction & Chemical Context

2-Nitro-1-(2-nitrophenyl)ethanol (CAS: 18731-43-6) is a highly functionalized β-nitro alcohol characterized by the presence of both an aromatic and an aliphatic nitro group, alongside a secondary hydroxyl moiety[1][2]. The synthesis of this compound is predominantly achieved via the base-catalyzed Henry (nitroaldol) reaction between 2-nitrobenzaldehyde and nitromethane[3].

In pharmaceutical development, β-nitro alcohols serve as critical intermediates; they are frequently reduced to β-amino alcohols, which are key structural motifs in numerous active pharmaceutical ingredients (APIs). Consequently, rigorous purity analysis is paramount. The crude reaction mixture typically contains unreacted starting materials (e.g., 2-nitrobenzaldehyde) and degradation byproducts, most notably the dehydrated nitrostyrene derivative (2-nitro-1-(2-nitrophenyl)ethene)[3]. This application note details a robust, self-validating RP-HPLC method designed to accurately quantify the purity of 2-Nitro-1-(2-nitrophenyl)ethanol while resolving closely related structural impurities.

Method Development Rationale: The "Why" Behind the Protocol

As a Senior Application Scientist, method development cannot rely on trial and error; it must be driven by the physicochemical properties of the analyte.

  • Stationary Phase Selection (The Case for PFP): While standard C18 columns are widely used for general reverse-phase applications, the separation of closely related nitroaromatic isomers and their derivatives can be challenging. We recommend utilizing a Pentafluorophenyl (PFP) stationary phase. The fluorine atoms on the PFP phase provide alternative retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and hydrogen bonding. These interactions are exceptionally effective at resolving positional isomers of nitrobenzaldehydes that typically co-elute on a purely hydrophobic C18 phase[4].

  • Mobile Phase pH Control (Preventing On-Column Degradation): β-nitro alcohols are susceptible to base-catalyzed retro-Henry cleavage. If analyzed under neutral or basic conditions, the compound can degrade on-column back into 2-nitrobenzaldehyde and nitromethane, leading to inaccurate purity assessments. The addition of 0.1% Trifluoroacetic acid (TFA) ensures a strictly acidic environment, stabilizing the analyte. Furthermore, TFA suppresses the ionization of residual silanol groups on the silica support, preventing peak tailing of the polar hydroxyl group[5].

  • Detection Wavelength (240 nm): The detection wavelength is optimized at 240 nm. This wavelength provides a strong, balanced signal-to-noise ratio for both the aliphatic β-nitro alcohol and the aromatic 2-nitrobenzaldehyde chromophores, allowing for accurate relative area quantitation[4].

Analytical Workflow

The following diagram illustrates the logical progression from crude sample handling to final data quantitation, highlighting the separation of the target API from critical impurities.

G Crude Crude Mixture (Henry Reaction) Prep Sample Prep (Dilution & 0.22µm Filtration) Crude->Prep HPLC RP-HPLC Separation (PFP or C18 Column) Prep->HPLC UV UV Detection (240 nm) HPLC->UV Target 2-Nitro-1-(2-nitrophenyl)ethanol (Target Peak) UV->Target Imp1 2-Nitrobenzaldehyde (Starting Material) UV->Imp1 Imp2 Nitrostyrene (Dehydration Product) UV->Imp2

Caption: Workflow for the sample preparation and RP-HPLC purity analysis of 2-Nitro-1-(2-nitrophenyl)ethanol.

Experimental Protocol

Preparation of Mobile Phases
  • Mobile Phase A (0.1% TFA in Water): Measure 1000 mL of HPLC-grade water. Carefully add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Mix thoroughly and degas using vacuum filtration through a 0.22 µm membrane.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Measure 1000 mL of HPLC-grade acetonitrile. Add 1.0 mL of TFA. Mix and degas.

Sample Preparation
  • Diluent: Prepare a mixture of Water and Acetonitrile (50:50, v/v).

  • Standard Preparation: Accurately weigh 10.0 mg of a highly pure 2-Nitro-1-(2-nitrophenyl)ethanol reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a concentration of 1.0 mg/mL.

  • Sample Preparation: Weigh 10.0 mg of the synthesized crude product into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent.

  • Filtration: Filter all sample solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit from insoluble particulates.

Chromatographic Execution
  • Equilibrate the column with the initial gradient composition (80% A / 20% B) for at least 30 minutes until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no ghost peaks or system peaks interfere with the analytes.

  • Inject the Standard Preparation in five replicates to evaluate System Suitability Testing (SST).

  • Inject the Sample Preparation.

  • Post-run, the gradient automatically flushes the column with 80% Acetonitrile to remove highly retained hydrophobic impurities (such as nitrostyrenes) before re-equilibrating.

Data Presentation & System Validation

To ensure the method is a self-validating system, specific chromatographic conditions and system suitability criteria must be met before sample analysis is accepted.

Table 1: Chromatographic Conditions
ParameterSpecification
Column PFP (Pentafluorophenyl) or C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)Rationale
0.08020Initial hold to retain polar β-nitro alcohol.
5.08020Isocratic hold ensures separation from void volume.
20.02080Linear ramp to elute hydrophobic impurities.
25.02080High organic wash to remove nitrostyrenes.
25.18020Return to initial conditions.
32.08020Column re-equilibration.
Table 3: System Suitability Requirements (SST)
ParameterAcceptance CriteriaCorrective Action if Failed
Resolution ( Rs​ ) > 2.0 (Target vs. 2-Nitrobenzaldehyde)Decrease initial %B or switch to PFP column.
Tailing Factor ( Tf​ ) ≤ 1.5 (Target Peak)Verify TFA concentration; replace aging column.
Theoretical Plates ( N ) > 5000Check for dead volume in tubing/fittings.
% RSD of Peak Area ≤ 2.0% (n=5 injections)Purge autosampler syringe; check for air bubbles.

Troubleshooting & Causality

  • Observation: The target peak (2-Nitro-1-(2-nitrophenyl)ethanol) exhibits severe fronting or splits into two peaks.

    • Causality: The sample diluent is too strong (e.g., 100% Acetonitrile) compared to the initial mobile phase (20% Acetonitrile). This causes the analyte to travel rapidly through the column before partitioning properly.

    • Solution: Ensure the sample is dissolved in a diluent that closely matches the initial mobile phase conditions (e.g., 50:50 Water:Acetonitrile or weaker).

  • Observation: A broad, late-eluting peak appears in subsequent blank runs.

    • Causality: Dehydrated nitrostyrene byproducts are highly hydrophobic and may carry over if the high-organic wash phase (20-25 min) is too short.

    • Solution: Extend the hold time at 80% Mobile Phase B to ensure complete elution of lipophilic degradants.

Sources

Application

derivatization of 2-Nitro-1-(2-nitrophenyl)ethanol for pharmacological studies

Application Note: Derivatization Strategies for 2-Nitro-1-(2-nitrophenyl)ethanol in Pharmacological Scaffold Synthesis Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: T...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization Strategies for 2-Nitro-1-(2-nitrophenyl)ethanol in Pharmacological Scaffold Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

In modern drug discovery, polyfunctional building blocks are highly prized for their ability to access diverse chemical space from a single starting material. 2-Nitro-1-(2-nitrophenyl)ethanol (CAS: 18731-43-6) is a prime example of such a scaffold. Synthesized primarily via the nitroaldol (Henry) reaction between 2-nitrobenzaldehyde and nitromethane[1], this molecule possesses three critical reactive sites: an aromatic nitro group, an aliphatic nitro group, and a secondary hydroxyl group.

Recent advancements in asymmetric catalysis have even enabled the synthesis of highly enantiopure derivatives of this scaffold, which are crucial for chiral drug development[2]. Furthermore, enzymatic and microemulsion-based approaches have been developed to optimize the green synthesis of these β-nitro alcohols[3].

Pharmacological Significance: The strategic derivatization of 2-Nitro-1-(2-nitrophenyl)ethanol unlocks several privileged pharmacological scaffolds:

  • Quinoxalines & Phenylethanolamines: Complete reduction of both nitro groups yields 1-(2-aminophenyl)-2-aminoethanol. This diamine is a direct precursor for quinoxaline derivatives (kinase inhibitors) and phenylethanolamine analogs (adrenergic receptor agonists).

  • Indole Pharmacophores: Dehydration of the secondary alcohol followed by reductive cyclization yields the indole core—a ubiquitous motif found in triptans, NSAIDs, and serotonin receptor modulators.

  • Photopharmacology: The ortho-nitrobenzyl alcohol core is the foundational moiety for "caged" compounds, allowing for the precise, UV-mediated release of neurotransmitters in neuropharmacological studies.

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that successful derivatization requires strict control over reaction conditions. Selective reduction of the aliphatic nitro group versus complete reduction presents a significant chemical challenge, requiring precise catalyst selection[1]. Below are two self-validating protocols designed for high fidelity and reproducibility.

Protocol A: Complete Catalytic Hydrogenation to 1-(2-Aminophenyl)-2-aminoethanol

Objective: Simultaneous reduction of aromatic and aliphatic nitro groups to primary amines. Causality & Rationale: Palladium on carbon (Pd/C) is selected because its surface efficiently facilitates the sequential transfer of hydride species to both nitro groups without cleaving the C-O bond of the secondary alcohol. Methanol is utilized as a protic solvent to stabilize the polar transition states and solubilize the resulting highly polar diamine.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL autoclave reactor, dissolve 2-Nitro-1-(2-nitrophenyl)ethanol (10 mmol, ~2.12 g) in anhydrous methanol (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd) under a continuous stream of argon. Caution: Dry Pd/C is highly pyrophoric in the presence of methanol vapors.

  • Hydrogenation: Seal the reactor, purge with nitrogen three times, and pressurize with H 2​ gas to 50 psi. Stir vigorously at 25 °C for 12 hours.

  • In-Process Validation: Monitor reaction progress via TLC (DCM:MeOH 9:1). The starting material (UV active, high Rf​ ) must completely disappear, replaced by a baseline spot that stains strongly positive (purple) with ninhydrin, confirming the presence of primary amines.

  • Workup: Safely vent the H 2​ gas. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude product from ethanol/diethyl ether to yield the pure diamine.

Protocol B: Dehydration and Reductive Cyclization to Indole Scaffolds

Objective: Conversion of the β-nitro alcohol to a conjugated nitrostyrene, followed by cyclization to an indole. Causality & Rationale: The secondary hydroxyl group is a poor leaving group. Treating the compound with methanesulfonyl chloride (MsCl) converts it into a mesylate—an excellent leaving group. Subsequent addition of triethylamine (Et 3​ N) promotes an E2 elimination to form 1-nitro-2-(2-nitrovinyl)benzene. For the cyclization step, Iron (Fe) in Acetic Acid (AcOH) is chosen over Pd/C to prevent premature over-reduction of the vinylic double bond, allowing the intermediate enamine to spontaneously undergo intramolecular cyclization and aromatization to the thermodynamically stable indole.

Step-by-Step Methodology: Step 1: Mesylation and Elimination

  • Dissolve 2-Nitro-1-(2-nitrophenyl)ethanol (10 mmol) in anhydrous CH 2​ Cl 2​ (40 mL) and cool to 0 °C in an ice bath.

  • Add Et 3​ N (30 mmol), followed by the dropwise addition of MsCl (12 mmol).

  • Stir at 0 °C for 1 hour, then warm to room temperature for 3 hours.

  • In-Process Validation: Analyze an aliquot via 1 H NMR. The disappearance of the carbinol proton ( δ ~5.5 ppm) and the appearance of vinylic doublets ( δ 7.5–8.0 ppm, J ~ 13 Hz for the trans-alkene) confirm successful nitrostyrene formation.

  • Wash the organic layer with 1M HCl, brine, dry over MgSO 4​ , and concentrate.

Step 2: Reductive Cyclization

  • Dissolve the crude nitrostyrene in glacial acetic acid (30 mL).

  • Add iron powder (60 mmol) portion-wise. Heat the mixture to 80 °C for 4 hours. The acidic environment activates the nitro groups for single-electron transfer from the iron surface.

  • In-Process Validation: TLC monitoring (Hexanes:EtOAc 7:3) will reveal the formation of a highly fluorescent spot under 254 nm UV, characteristic of the conjugated indole core.

  • Cool the mixture, dilute with EtOAc, and neutralize carefully with saturated NaHCO 3​ . Filter through Celite, extract, dry, and purify via flash chromatography.

Quantitative Data Presentation

Table 1: Quantitative Summary of Derivatization Workflows

Derivative TargetPrimary Reagents & ConditionsTypical Yield (%)Pharmacological ApplicationKey Validation Metric (Self-Validating System)
1-(2-Aminophenyl)-2-aminoethanol Pd/C, H 2​ (50 psi), MeOH, 25 °C85 - 92%Quinoxalines, Adrenergic agonistsNinhydrin (+), disappearance of NO 2​ stretch (1530 cm −1 )
1-Nitro-2-(2-nitrovinyl)benzene MsCl, Et 3​ N, CH 2​ Cl 2​ , 0 °C to RT78 - 85%Indole precursor, Michael acceptorAppearance of vinylic protons ( δ 7.5-8.0 ppm, J ~13 Hz)
Indole Core Scaffold Fe powder, AcOH, 80 °C65 - 75%Triptans, Serotonin analogsDisappearance of vinylic signals, appearance of indole NH ( δ ~11 ppm)
o-Nitrobenzyl Caged Probe Alkyl halides / Acyl chlorides, Base70 - 80%Photopharmacology (UV release)UV-Vis shift, stability in dark, rapid cleavage at 365 nm

Visualizations of Workflows and Pathways

G A 2-Nitro-1-(2-nitrophenyl)ethanol B 1-(2-Aminophenyl)-2-aminoethanol A->B Catalytic Hydrogenation (Pd/C, H2) C 1-Nitro-2-(2-nitrovinyl)benzene A->C Dehydration (MsCl, Et3N) D o-Nitrobenzyl Caged Compounds A->D O-Alkylation/Esterification E Quinoxalines & Adrenergics B->E Condensation F Indole Pharmacophores C->F Reductive Cyclization G Photopharmacology Probes D->G UV Cleavage (365 nm)

Fig 1. Divergent derivatization pathways of 2-Nitro-1-(2-nitrophenyl)ethanol for drug discovery.

Mechanism N1 2-Nitro-1-(2-nitrophenyl)ethanol N2 Mesylation of Hydroxyl Group N1->N2 N3 Base-Promoted Elimination (E2) N2->N3 N4 2,2'-Dinitrostyrene Intermediate N3->N4 N5 Reduction of Nitro Groups (Fe/AcOH) N4->N5 N6 Intramolecular Cyclization N5->N6 N7 Aromatization to Indole Core N6->N7

Fig 2. Step-by-step mechanistic workflow for the reductive cyclization to indole scaffolds.

References

  • [2] Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex. MDPI Catalysts (2021). Available at:[Link]

  • [3] The Henry Reaction in [Bmim][PF6]-based Microemulsions Promoted by Acylase. MDPI Molecules (2013). Available at:[Link]

Sources

Method

scale-up synthesis of 2-Nitro-1-(2-nitrophenyl)ethanol for laboratory use

Application Note: Scalable Synthesis and Process Optimization of 2-Nitro-1-(2-nitrophenyl)ethanol Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protoc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis and Process Optimization of 2-Nitro-1-(2-nitrophenyl)ethanol

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

2-Nitro-1-(2-nitrophenyl)ethanol (CAS: 18731-43-6) is a highly versatile nitroaliphatic/nitroaromatic scaffold utilized extensively in the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs)[1]. It serves as a critical intermediate; for instance, its selective reduction yields 2-amino-1-(2-nitrophenyl)ethanol, a valuable precursor in medicinal chemistry[2]. This application note details the mechanistic rationale, comparative catalytic data, and a self-validating, scalable protocol for the laboratory synthesis of this compound via the Henry (nitroaldol) reaction.

Mechanistic Rationale & Causality

The synthesis relies on the Henry reaction, a base-catalyzed carbon-carbon bond-forming sequence between 2-nitrobenzaldehyde and nitromethane.

The Causality of Reaction Conditions:

  • Base Selection: The choice of base is critical. Strong bases (like NaOH) can trigger the Cannizzaro reaction on the aldehyde or cause the rapid, uncontrolled polymerization of nitromethane. Therefore, mild bases such as Triethylamine (Et₃N), Imidazole, or specialized Copper(II) acetate complexes are preferred to generate the nitronate anion smoothly[2][3].

  • Temperature Control: The nitroaldol condensation is exothermic. If the temperature exceeds ambient laboratory conditions (or if the base is too strong), the reaction undergoes spontaneous dehydration, eliminating water to form the undesired conjugated byproduct, 1-nitro-2-(2-nitrovinyl)benzene (CAS: 5670-66-6)[2][4].

  • Equilibrium Dynamics: The Henry reaction is reversible (retro-Henry). To drive the reaction forward, an excess of nitromethane is often employed, which also serves as a secondary solvent[3]. Quenching the reaction with a mild acid (like NH₄Cl) is mandatory to neutralize the base and freeze the equilibrium before workup.

Comparative Catalytic Systems

Recent advancements have introduced various catalytic systems for this transformation, ranging from traditional organic bases to green, aqueous-phase catalysts. The table below summarizes quantitative data to guide scale-up choices based on laboratory constraints.

Catalytic SystemSolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)Scalability/Notes
Triethylamine (10 mol%) Ethanol20–2510–1285–90%N/A (Racemic)High. Standard, cost-effective scale-up route[5].
L4-Cu(OAc)₂·H₂O (20 mol%) Ethanol252499%94.6%Medium. Excellent for asymmetric synthesis[3].
Amano Acylase (Enzymatic) IL Microemulsion404887%N/ALow. Environmentally friendly, but complex separation[6].
CuII-PN50Fe5O5 (2 mol%) Water251288%99%Medium. Thermoresponsive, recyclable catalyst[7].

Process Workflow Visualization

HenryReaction N1 2-Nitrobenzaldehyde (Electrophile) N5 C-C Bond Formation (Exothermic) N1->N5 N2 Nitromethane (Pro-Nucleophile) N3 Base Catalyst (e.g., Et3N) N2->N3 Deprotonation N4 Nitronate Anion Intermediate N3->N4 N4->N5 Nucleophilic Attack N6 Acidic Quench (Prevent Retro-Henry) N5->N6 Temperature < 25°C N7 2-Nitro-1-(2-nitrophenyl)ethanol (Target Product) N6->N7 Phase Extraction

Fig 1: Logical workflow of the base-catalyzed Henry reaction, highlighting critical control points.

Scalable Laboratory Protocol (100 mmol Scale)

This protocol utilizes the robust, scalable triethylamine-catalyzed route, optimized for yield and operational safety in a standard fume hood.

Reagents & Materials:

  • 2-Nitrobenzaldehyde (98% purity): 15.11 g (100 mmol)

  • Nitromethane (Reagent grade): 18.31 g (300 mmol, 3.0 equiv.)

  • Triethylamine (Et₃N): 1.01 g (10 mmol, 0.1 equiv.)

  • Ethanol (Absolute): 100 mL

  • Saturated aqueous NH₄Cl solution: 50 mL

  • Ethyl Acetate (EtOAc): 300 mL (for extraction)

  • Anhydrous Na₂SO₄

Safety Imperative: Nitromethane is flammable and can form shock-sensitive explosive mixtures if combined with strong alkalis or amines in bulk without a solvent. Always use a solvent (Ethanol) to dissipate heat and concentration, and add the base catalytically and slowly.

Step-by-Step Methodology:

  • System Initialization: To a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and internal thermometer, add 2-nitrobenzaldehyde (15.11 g) and absolute ethanol (100 mL). Stir until complete dissolution is achieved.

  • Nucleophile Introduction: Add nitromethane (18.31 g) to the solution in one portion. Place the reaction flask in a water bath maintained at 15–20 °C to buffer the impending exotherm.

  • Catalyst Addition (Critical Step): Dilute Triethylamine (1.01 g) in 10 mL of ethanol. Transfer this to the dropping funnel and add it dropwise to the reaction mixture over 15 minutes. Causality: Dropwise addition prevents localized hot spots and pH spikes, which are the primary drivers for the dehydration side-reaction[2].

  • Reaction Maturation: Remove the water bath and allow the mixture to stir at ambient temperature (20–25 °C) for 10 to 12 hours.

  • Self-Validation (In-Process Control): Monitor reaction progress via TLC (Hexanes:EtOAc 7:3). The starting material 2-nitrobenzaldehyde (higher Rf​ ) should diminish, replaced by a new, more polar spot (lower Rf​ ) corresponding to the hydroxyl-containing product.

  • Quenching: Once TLC indicates maximum conversion, immediately add 50 mL of saturated aqueous NH₄Cl. Causality: This mildly acidic quench protonates the intermediate alkoxide and neutralizes the Et₃N, effectively stopping the reaction and preventing the retro-Henry cleavage during solvent removal.

  • Extraction & Workup: Evaporate the bulk of the ethanol under reduced pressure (keep bath temperature < 35 °C). Extract the aqueous residue with EtOAc (3 x 100 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product as a yellow oil or semi-solid. Purification can be achieved via silica gel column chromatography (eluting with Hexanes/EtOAc gradients) or recrystallization from a suitable solvent system to afford pure 2-Nitro-1-(2-nitrophenyl)ethanol[2][5].

Troubleshooting & Quality Control

  • Issue: Low Yield / High Starting Material Recovery.

    • Cause: Inactive base or equilibrium stalled.

    • Solution: Ensure nitromethane is dry and Et₃N is fresh. The reaction is an equilibrium; increasing nitromethane equivalents drives the reaction forward.

  • Issue: Formation of Dark Impurities / Multiple Spots on TLC.

    • Cause: Over-reaction leading to 2-nitrostyrene derivatives (dehydration) or polymerization[2].

    • Solution: Strictly control the reaction temperature below 25 °C and ensure the reaction is quenched immediately upon completion. Do not use stronger bases like DBU unless operating at sub-zero temperatures.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11964377, 2-Nitro-1-(2-nitrophenyl)ethanol" PubChem. Available at: [Link]

  • Pramanik, S., et al. "Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex" Catalysts, 2021, 11(10), 1208. Available at: [Link]

  • Zhang, G., et al. "The Henry Reaction in [Bmim][PF6]-based Microemulsions Promoted by Acylase" Molecules, 2013, 18(8), 8955-8965. Available at: [Link]

  • Wang, Y., et al. "A Recyclable Thermoresponsive Catalyst for Highly Asymmetric Henry Reactions in Water" Molecules, 2026. Available at: [Link] (Referenced via grounding data[7]).

Sources

Application

monitoring the progress of the Henry reaction by TLC

Application Note: Real-Time Chromatographic Monitoring of the Henry (Nitroaldol) Reaction Scientific Context & Mechanistic Causality The Henry reaction, widely known as the nitroaldol reaction, is a foundational base-cat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Real-Time Chromatographic Monitoring of the Henry (Nitroaldol) Reaction

Scientific Context & Mechanistic Causality

The Henry reaction, widely known as the nitroaldol reaction, is a foundational base-catalyzed carbon-carbon bond-forming process that couples a nitroalkane with an aldehyde or ketone to synthesize a β -nitro alcohol Benchchem[1]. While synthetically powerful for drug development and natural product synthesis, the reaction is highly sensitive to reaction times and the basicity of the medium. If acidic protons are available and the reaction is left unmonitored, the newly formed β -nitro alcohol can undergo spontaneous dehydration (elimination of water) to form a thermodynamically stable, conjugated nitroalkene SCIRP[2].

Causality in TLC Monitoring: Monitoring this reaction via Thin-Layer Chromatography (TLC) relies on drastic polarity shifts. The starting aldehyde possesses moderate polarity. Upon nucleophilic addition of the nitroalkane, the resulting β -nitro alcohol features a newly formed hydroxyl (-OH) group. This hydroxyl group acts as a strong hydrogen-bond donor and acceptor with the silica gel stationary phase, significantly increasing the molecule's polarity and retarding its migration (yielding a low Rf​ value). Conversely, if the dehydration side-reaction occurs, the loss of the hydroxyl group and the formation of a non-polar alkene double bond cause the nitroalkene byproduct to elute much faster (high Rf​ value) than both the product and the starting aldehyde.

Reaction Pathways and Polarity Profiles

TLC_Henry_Mechanism SM Starting Material (Aldehyde / Ketone) RXN Henry Reaction (Base Catalyzed) SM->RXN TLC_SM Moderate Rf (Lacks -OH group) SM->TLC_SM PROD Target Product (β-Nitro Alcohol) RXN->PROD Addition BYPROD Side Product (Nitroalkene) RXN->BYPROD Dehydration TLC_PROD Low Rf (Strong H-bonding via -OH) PROD->TLC_PROD TLC_BYPROD High Rf (Non-polar, Conjugated) BYPROD->TLC_BYPROD

Figure 1: Reaction pathways in the Henry reaction and their corresponding TLC polarity profiles.

Experimental Protocol: A Self-Validating TLC System

To ensure absolute trustworthiness, the TLC protocol must internally validate the position of the product relative to the starting materials, eliminating false positives caused by solvent matrix effects.

Materials Required:

  • Silica gel 60 F254 TLC plates.

  • Mobile Phase: Hexane and Ethyl Acetate (EtOAc).

  • Visualization: UV Lamp (254 nm), Phosphomolybdic Acid (PMA) stain, and 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain ACS Omega[3].

Step-by-Step Methodology:

  • Sample Quenching (Crucial Step): Extract a 5–10 μ L aliquot from the active reaction mixture. Dilute this immediately in 100 μ L of EtOAc containing a trace amount of acetic acid (0.1%).

    • Causality: The acid neutralizes the basic catalyst, freezing the reaction state and preventing on-plate degradation or dehydration during the TLC run.

  • Plate Preparation (The Co-Spot Method): Draw a baseline 1 cm from the bottom of the TLC plate. Mark three distinct points:

    • Lane 1 (SM): Pure starting aldehyde (reference standard).

    • Lane 2 (Co-Spot): Superimpose one drop of the pure aldehyde and one drop of the quenched reaction mixture. Validation: This proves that any shift in the starting material's Rf​ in the reaction mixture is an actual chemical transformation, not an artifact of the reaction solvent altering the local mobile phase dynamics.

    • Lane 3 (RM): Quenched reaction mixture alone.

  • Elution: Place the plate in a developing chamber pre-equilibrated with an 80:20 Hexane:EtOAc mobile phase. Allow the solvent front to rise until it is 1 cm from the top edge. Remove and air-dry completely.

  • Multi-Stage Visualization:

    • Phase 1 (Non-Destructive): Inspect the plate under UV light (254 nm). Aromatic starting materials and conjugated nitroalkene byproducts will strongly quench the green fluorescence of the F254 plate, appearing as dark spots MDPI[4]. Mark these spots with a pencil.

    • Phase 2 (Destructive Staining - PMA): Dip the plate into a Phosphomolybdic Acid (PMA) solution and heat it vigorously with a heat gun ACS Omega[3]. Causality: The hydroxyl group of the β -nitro alcohol reduces the Mo(VI) in PMA to Mo(V), forming a highly visible dark blue/green spot against a yellow background. This chemically validates the presence of the newly formed alcohol functional group.

    • Phase 3 (Orthogonal Validation - 2,4-DNPH): On a duplicate plate, apply a 2,4-DNPH stain ACS Omega[3]. Causality: 2,4-DNPH reacts exclusively with carbonyl groups. The starting aldehyde will appear as a bright orange spot, whereas the pure β -nitro alcohol will remain invisible, providing orthogonal confirmation of aldehyde consumption.

Quantitative Data Interpretation

The following table summarizes the expected chromatographic behavior of the reaction components, allowing for rapid visual diagnosis of the reaction's progress.

Compound TypeFunctional GroupsRelative PolarityTypical Rf​ (20% EtOAc/Hexane)UV Active (254 nm)?PMA Stain Result2,4-DNPH Stain Result
Aromatic Aldehyde (SM) Carbonyl, AromaticModerate0.50 - 0.65Yes (Strong)Weak / SlowStrong Orange
Nitroalkane (SM) NitroLow-Moderate> 0.80 (often volatile)NoWeak / NoneNone
β -Nitro Alcohol (Product) Hydroxyl, NitroHigh0.15 - 0.30 Yes (if aromatic)Strong (Dark Blue/Green) None
Nitroalkene (Byproduct) Conjugated Nitro, AlkeneLow0.70 - 0.85Yes (Very Strong)ModerateNone

Expert Troubleshooting Insights

  • Issue: Streaking of the Product Spot.

    • Cause: β -nitro alcohols can strongly interact with the slightly acidic silanol groups on the silica gel.

    • Solution: Add 1% triethylamine (TEA) or a single drop of acetic acid to the mobile phase to sharpen the bands, depending on the specific substrate's electronic properties.

  • Issue: Rapid Appearance of a High Rf​ UV-Active Spot.

    • Cause: Over-reaction leading to dehydration (nitroalkene formation) SCIRP[2].

    • Solution: Immediately quench the main reaction mixture. In future runs, lower the reaction temperature or utilize a milder base catalyst (e.g., swapping a strong hydroxide for a carbonate or an amine base).

References

  • Title: Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol Source: SCIRP (Green and Sustainable Chemistry) URL: [Link]

  • Title: Functionalized Magnetic Nanoparticles as Catalysts for Enantioselective Henry Reaction Source: ACS Omega URL: [Link]

  • Title: Synthesis of Amino-Acid-Based Nitroalkenes Source: MDPI (Molecules) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

minimizing byproducts in the synthesis of 2-Nitro-1-(2-nitrophenyl)ethanol

Welcome to the Technical Support Center for the synthesis of 2-Nitro-1-(2-nitrophenyl)ethanol . As a Senior Application Scientist, I frequently encounter researchers struggling with low yields and complex crude mixtures...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Nitro-1-(2-nitrophenyl)ethanol .

As a Senior Application Scientist, I frequently encounter researchers struggling with low yields and complex crude mixtures when performing the Henry reaction (nitroaldol reaction) between 2-nitrobenzaldehyde and nitromethane. This transformation is deceptively simple; however, the highly functionalized nature of the substrates makes the reaction network prone to competing side reactions[1].

This guide is designed to move beyond basic recipes. We will dissect the causality behind byproduct formation, establish self-validating experimental controls, and provide a robust, field-proven methodology to ensure high-purity isolation of the target β-nitro alcohol.

I. Mechanistic Overview: The Reaction Network

To troubleshoot effectively, we must first understand the thermodynamic and kinetic pathways competing in your reaction flask. The Henry reaction is fully reversible[2]. Depending on your choice of base and temperature, the equilibrium can easily be hijacked by irreversible byproduct pathways.

ReactionNetwork SM 2-Nitrobenzaldehyde + Nitromethane Base Base Catalyst (Deprotonation) SM->Base Mild Base Cannizzaro 2-Nitrobenzoic Acid + 2-Nitrobenzyl Alcohol (Cannizzaro Byproducts) SM->Cannizzaro Strong Aqueous Base (NaOH/KOH) Nitronate Nitronate Intermediate (Nucleophilic Attack) Base->Nitronate Target 2-Nitro-1-(2-nitrophenyl)ethanol (Target β-Nitro Alcohol) Nitronate->Target Protonation Target->SM Retro-Henry (Base + Heat) Dehydration 2,2'-Dinitrostyrene (Dehydration Byproduct) Target->Dehydration Heat / Strong Base (E1cB Elimination)

Reaction pathways showing target synthesis vs. competing byproduct formation.

II. Troubleshooting Guide & FAQs

Q1: My reaction mixture turns dark brown, and NMR shows a high concentration of 2,2'-dinitrostyrene. How do I stop this dehydration?

The Causality: You are likely using a base that is too strong, or allowing the reaction temperature to exceed 25 °C. The α-proton of your target β-nitro alcohol is highly acidic due to the adjacent electron-withdrawing nitro group. In the presence of a strong base, this proton is easily abstracted, triggering an E1cB (Elimination Unimolecular conjugate Base) mechanism that expels the hydroxide group to form the conjugated nitroalkene (2,2'-dinitrostyrene)[2]. The Solution: Switch to a weak, sterically hindered, or solid-supported base. Catalytic amounts of DABCO, triethylamine, or Amberlyst A-21 resin provide sufficient basicity to form the initial nitronate without triggering the subsequent E1cB elimination[3]. Strictly maintain the reaction temperature between 0 °C and 20 °C.

Q2: I am detecting 2-nitrobenzoic acid and 2-nitrobenzyl alcohol in my crude mixture. Where are these coming from?

The Causality: This is the classic Cannizzaro reaction[1]. 2-Nitrobenzaldehyde lacks α-protons. When exposed to strong nucleophilic bases (like aqueous NaOH or KOH), the hydroxide ion attacks the highly electrophilic carbonyl carbon. The strong electron-withdrawing effect (-I, -M) of the ortho-nitro group exacerbates this electrophilicity[4]. This attack initiates a hydride transfer to a second aldehyde molecule, resulting in a disproportionation that consumes your starting material to form an acid and an alcohol. The Solution: Completely avoid alkali metal hydroxides. The Henry reaction requires only mild amine bases to deprotonate nitromethane (pKa ~17)[2].

Q3: My TLC shows complete conversion during the reaction, but after rotary evaporation, my product has reverted to 2-nitrobenzaldehyde. What is happening?

The Causality: You are experiencing the "Retro-Henry" reaction. The nitroaldol addition is a thermodynamic equilibrium[2]. If you leave a soluble base in the mixture during workup and apply heat to evaporate the solvent, you drive the equilibrium backward. Because nitromethane is volatile, it is continuously removed under a vacuum, forcing the retro-aldol cleavage to completion via Le Chatelier's principle. The Solution: The catalytic base must be neutralized or physically removed before concentration. If using a homogeneous amine (like Et 3​ N), quench the reaction with a mild acid (e.g., saturated aqueous NH 4​ Cl) before extraction. Better yet, use a heterogeneous base like Amberlyst A-21, which can be simply filtered out prior to solvent removal[3].

III. Quantitative Impact of Reaction Conditions

To illustrate the critical nature of base and solvent selection, review the comparative data below. This table synthesizes expected outcomes based on established physical organic principles for this specific substrate pair.

Base CatalystSolvent SystemTemp (°C)Target Yield (%)Dehydration LevelCannizzaro Level
NaOH (1.0 eq)THF / H 2​ O50< 10%HighCritical
Et 3​ N (1.0 eq)THF2565%ModerateNone
DABCO (0.1 eq)Nitromethane0 - 2585%LowNone
Amberlyst A-21 Nitromethane 20 > 92% Trace None

Table 1: Impact of basicity and temperature on the chemoselectivity of the Henry reaction for 2-nitrobenzaldehyde.

IV. Validated Experimental Protocol: The Heterogeneous Approach

To create a self-validating system that inherently prevents the Retro-Henry and Cannizzaro reactions, we utilize Amberlyst A-21 , a weakly basic, macroreticular ion-exchange resin. This protocol ensures the base is physically removed before any thermal stress is applied during isolation[3].

Workflow Step1 1. Reagent Mixing Aldehyde + Excess MeNO2 Step2 2. Mild Activation Add Amberlyst A-21 Step1->Step2 Step3 3. Reaction Stir at 20°C (TLC Check) Step2->Step3 Step4 4. Catalyst Removal Filter Resin Step3->Step4 Step5 5. Concentration Vacuum < 30°C Step4->Step5 Step6 6. Pure Product Target β-Nitro Alcohol Step5->Step6

Workflow for the heterogeneous synthesis of 2-Nitro-1-(2-nitrophenyl)ethanol.

Step-by-Step Methodology:
  • Preparation: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrobenzaldehyde (1.51 g, 10.0 mmol) in anhydrous nitromethane (10.0 mL). Note: Nitromethane acts as both the nucleophile and the solvent, driving the equilibrium forward.

  • Catalyst Addition: Add 300 mg of Amberlyst A-21 free-base resin.

  • Reaction Execution: Stir the heterogeneous mixture at 20 °C (ambient room temperature). Do not apply external heat.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexane/Ethyl Acetate 7:3). The target β-nitro alcohol will appear as a more polar spot compared to the starting aldehyde. The reaction is typically complete within 4 to 6 hours.

  • Catalyst Removal (Critical Step): Once conversion is complete, filter the mixture through a sintered glass funnel to remove the Amberlyst A-21 resin. Wash the resin bed with ethyl acetate (2 × 10 mL) to ensure complete recovery of the product. By removing the base now, you eliminate the risk of the Retro-Henry reaction.

  • Isolation: Transfer the filtrate to a rotary evaporator. Remove the nitromethane and ethyl acetate under reduced pressure. Crucial: Keep the water bath temperature strictly below 30 °C to prevent any thermal degradation or trace dehydration.

  • Final Yield: The process yields 2-nitro-1-(2-nitrophenyl)ethanol as a viscous yellow oil or pale solid (depending on seeding/trituration) in >90% yield, requiring no further chromatographic purification.

V. References

  • "Henry reaction - Wikipedia", Wikipedia,

  • "A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde - Benchchem", Benchchem,

  • "The Henry Reaction: Recent Examples - ResearchGate", ResearchGate,

  • "Nitroaldol Reaction | Encyclopedia MDPI", Encyclopedia MDPI,

Sources

Optimization

troubleshooting low yields in the nitroaldol condensation

Welcome to the Technical Support Center for the Nitroaldol (Henry) Condensation. As a fundamental C-C bond-forming process, the Henry reaction couples nitroalkanes with electrophilic aldehydes or ketones to yield β-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Nitroaldol (Henry) Condensation. As a fundamental C-C bond-forming process, the Henry reaction couples nitroalkanes with electrophilic aldehydes or ketones to yield β-nitro alcohols[1]. However, the thermodynamic reversibility of the reaction and the high reactivity of the intermediate nitronate anion often lead to complex failure modes, including poor yields, low diastereoselectivity, and destructive side reactions[1][2].

As an Application Scientist, I have designed this guide to provide a mechanistic troubleshooting framework. Rather than just listing fixes, this center explains the causality behind experimental failures so you can rationally optimize your synthetic workflows.

Diagnostic Workflow for Yield Optimization

NitroaldolTroubleshooting Start Low Yield in Nitroaldol Reaction TLC Assess Conversion (TLC/GC-MS) Start->TLC LowConv Low Conversion TLC->LowConv HighConv High Conversion TLC->HighConv CatIssue Catalyst Inactivity (Increase base strength) LowConv->CatIssue Steric Steric Hindrance (Use Lewis acid + strong promoter) LowConv->Steric Retro Retro-Henry Reaction (Use excess nitroalkane) HighConv->Retro SideRxn Side Reactions HighConv->SideRxn Workup Workup Loss HighConv->Workup Dehydration Dehydration to Nitroalkene (Lower temp, milder base) SideRxn->Dehydration Cannizzaro Cannizzaro Reaction (Avoid strong alkali bases) SideRxn->Cannizzaro Nef Nef Reaction (Avoid harsh acidic quench) Workup->Nef

Diagnostic workflow for troubleshooting low yields in the Henry reaction.

Core Troubleshooting & Causality (FAQs)

Q1: My TLC shows complete consumption of the starting aldehyde, but my isolated yield of the β-nitro alcohol is under 30%. Where is my mass going? A1: If conversion is high but the isolated yield is low, your product is likely being consumed by secondary thermodynamic pathways. The three most common culprits are:

  • Dehydration to Nitroalkenes: β-nitro alcohols possess highly acidic α-protons. In the presence of strong bases or elevated temperatures, the molecule readily eliminates water to form a conjugated nitroalkene[3]. Solution: Switch to a milder base (e.g., catalytic amines, PS-BEMP) and maintain reaction temperatures below 0°C to 20°C[3][4].

  • The Retro-Henry Reaction: The nitroaldol condensation is inherently reversible. During prolonged reaction times or at elevated temperatures, the newly formed β-nitro alcohol can fragment back into the starting materials[1][5]. Solution: Push the equilibrium forward by using a slight molar excess (1.1 to 2.2 equivalents) of the nitroalkane[6][7].

  • Cannizzaro Self-Condensation: If you are using sterically hindered substrates or aldehydes lacking α-hydrogens (like formaldehyde or benzaldehyde) with a strong alkali base, the aldehyde may disproportionate into a carboxylic acid and an alcohol[1][2]. Solution: Avoid strong alkali metals; utilize transition metal catalysts (e.g., Copper(II) complexes) or non-ionic organic bases[1][8].

Q2: I observe a strong acetone-like byproduct and gas evolution during my aqueous workup. What is happening? A2: You are inadvertently triggering the Nef Reaction [2]. During the base-catalyzed condensation, the nitro compound exists as a nitronate salt. If you quench the reaction with a harsh, concentrated mineral acid (like strong HCl), the nitronate hydrolyzes into a carbonyl compound (e.g., acetone, if using 2-nitropropane) and nitrous oxide gas[2]. Solution: Quench the reaction mixture carefully using a weak acid (e.g., dilute acetic acid, stearic acid, or saturated aqueous NH₄Cl) at low temperatures (0°C) to gently protonate the nitronate back to the nitro group without inducing hydrolysis[2][9].

Q3: I am trying to react a sterically hindered aliphatic ketone, but the reaction won't initiate. How can I force the condensation? A3: Aliphatic ketones are notoriously poor electrophiles in the Henry reaction due to both steric hindrance and competitive self-condensation (aldol) pathways[6]. Solution: Standard bases will fail here. You must use highly efficient promoters, such as proazaphosphatranes (e.g., P(RNCH₂CH₂)₃N) combined with a Lewis acid like anhydrous magnesium sulfate (Mg²⁺) to activate the carbonyl group. This combination has been shown to drive quantitative conversion of hindered ketones like 2-butanone within hours[6].

Quantitative Impact of Reaction Conditions

To further illustrate the causality of reaction parameters on yield and product distribution, consult the following empirical data summary:

Catalyst / Base SystemTemperatureSolventPrimary ProductTypical YieldPrimary Failure Mode / Side Reaction
Strong Alkali (NaOH) > 40°CAqueous / MeOHNitroalkene40 - 60%Dehydration, Cannizzaro[1][2]
Mild Amine (e.g., Et₃N) 20°CTHF / Waterβ-nitro alcohol70 - 85%Retro-Henry (if prolonged)[1][5]
PS-BEMP (Polymer-supported) 30°CSolvent-Freeβ-nitro alcohol> 90%Steric hindrance with bulky nitroalkanes[4][7]
Chiral Cu(II) Complex + Ag₂O -17°C to 20°CDCE / TolueneEnantioenriched β-nitro alcoholup to 98%Retro-Henry at higher temps (>50°C)[8]
Proazaphosphatrane + MgSO₄ 25°CTHFβ-nitro alcohol (from ketones)> 90%Catalyst sensitivity to moisture[6]

Self-Validating Experimental Protocols

To ensure reproducible, high-yield results, implement the following validated methodologies. These protocols incorporate built-in validation steps to prevent the failure modes discussed above.

Protocol A: General Base-Catalyzed Nitroaldol Synthesis (Optimized to Prevent Nef & Dehydration)[2][9]

Purpose: Synthesize β-nitro alcohols from primary aldehydes and nitroalkanes while suppressing dehydration and Nef hydrolysis.

Materials: Aldehyde (1.0 eq), Nitroalkane (1.2 eq), Catalytic Base (e.g., 10 mol% Triethylamine or dilute NaOH), Solvent (THF or Water), Saturated NH₄Cl (for quenching).

Step-by-Step Methodology:

  • Initiation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde (1.0 eq) in the chosen solvent.

  • Nitroalkane Addition: Add the nitroalkane (1.2 eq) to the solution. Validation check: The slight excess of nitroalkane acts as a thermodynamic sink to suppress the Retro-Henry reaction[2][5].

  • Thermal Control: Cool the mixture in an ice bath to 0–5°C. Causality: Low temperatures suppress the thermodynamic dehydration to nitroalkenes[3].

  • Catalyst Addition: Slowly add the base catalyst dropwise, maintaining the internal temperature below 10°C.

  • Monitoring: Allow the reaction to stir, gradually warming to room temperature (max 20°C). Monitor via TLC or GC-MS. Validation check: Look for the disappearance of the aldehyde. Do not let the reaction run indefinitely, as the Retro-Henry equilibrium will eventually degrade your yield[2][5].

  • Gentle Quench (Critical): Once complete, cool the flask back to 0°C. Neutralize dropwise with saturated aqueous NH₄Cl or dilute acetic acid until pH is ~6. Causality: Avoiding strong mineral acids (like HCl) prevents the Nef reaction[2].

  • Isolation: Extract with ethyl acetate, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Solvent-Free Henry Reaction using Polymer-Supported BEMP (PS-BEMP)[4][7]

Purpose: A green, high-yield protocol that minimizes organic waste and simplifies workup, ideal for sensitive substrates.

Materials: Aldehyde (1.0 eq), Nitroalkane (1.2 - 2.2 eq depending on steric bulk), PS-BEMP catalyst (10-20 mol%).

Step-by-Step Methodology:

  • Mixing: In a reaction vial, combine the aldehyde and the nitroalkane. Do not add any solvent.

  • Catalysis: Add 10 mol% of the solid PS-BEMP catalyst. (Increase to 20 mol% if using sterically demanding nitroalkanes like 2-nitropropane)[7].

  • Reaction: Stir the neat mixture at 30°C. The reaction is typically complete within 2 to 15 hours.

  • Validation: Monitor by TLC. The solvent-free condition drastically increases the effective concentration of reactants, accelerating the forward rate and outcompeting the Retro-Henry pathway[4].

  • Workup: Simply dilute the mixture with a small amount of mild solvent (e.g., dichloromethane or ethyl acetate) and filter through a fritted funnel to recover the solid PS-BEMP catalyst.

  • Concentration: Evaporate the filtrate to yield the pure β-nitro alcohol. No aqueous acidic quench is required, completely eliminating the risk of the Nef reaction[7].

References

  • Wikipedia Contributors. "Henry reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Sutradhar, M., et al. "A new sustainable protocol for the synthesis of nitroaldol derivatives via Henry reaction under solvent-free conditions." ResearchGate. Available at: [Link]

  • Alegre-Requena, J. V., et al. "Optimizing the Accuracy and Computational Cost in Theoretical Squaramide Catalysis: The Henry Reaction." SciSpace. Available at:[Link]

  • Organic Chemistry Portal. "Henry Reaction." Organic Chemistry Portal. Available at:[Link]

  • Kisanga, P. B., Verkade, J. G. "P(RNCH₂CH₂)₃N: An Efficient Promoter for the Nitroaldol (Henry) Reaction." The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • MDPI. "Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde." MDPI. Available at: [Link]

  • Taylor & Francis. "A new sustainable protocol for the synthesis of nitroaldol derivatives via Henry reaction under solvent-free conditions." Green Chemistry Letters and Reviews. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Removing Unreacted 2-Nitrobenzaldehyde

Welcome to the technical support center for synthetic chemistry challenges. As a Senior Application Scientist, this guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemistry challenges. As a Senior Application Scientist, this guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted 2-nitrobenzaldehyde from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 2-nitrobenzaldehyde that are important for its removal?

A1: Understanding the physicochemical properties of 2-nitrobenzaldehyde is the foundation for designing an effective purification strategy. Its relatively low melting point, limited water solubility, and good solubility in common organic solvents are critical factors.[1][2][3]

PropertyValueSignificance for PurificationSource(s)
Molecular Formula C₇H₅NO₃-[1]
Molecular Weight 151.12 g/mol Affects diffusion rates and boiling point.[4]
Melting Point 42-44 °CAllows for easy handling as a solid at room temperature; a low melting point can sometimes lead to "oiling out" during crystallization if the solvent's boiling point is too high.[1][5]
Boiling Point 153 °C (at 23 mmHg)High boiling point at atmospheric pressure makes standard distillation difficult for removal from most reaction mixtures, but vacuum distillation is a possibility if the desired product is not volatile.[2]
Appearance Light yellow crystalline solidIts color can sometimes help in visually tracking its separation during chromatography.[1][2]
Solubility Insoluble or slightly soluble in water; readily soluble in ethanol, ether, benzene, toluene, and acetone.High solubility in organic solvents is key for extraction and chromatography, while low water solubility allows for aqueous washes to remove water-soluble impurities.[2][3][5][6]

Q2: My reaction is complete, but Thin Layer Chromatography (TLC) shows a significant amount of starting 2-nitrobenzaldehyde. What is my first step?

A2: The first step is to perform a simple aqueous workup. This involves partitioning the crude reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water. This initial step will remove any water-soluble reagents or byproducts. If your desired product is significantly less polar than 2-nitrobenzaldehyde, a simple extraction may be sufficient. However, given the moderate polarity of the aldehyde, further specific purification is usually required.

Q3: How can I remove acidic or basic impurities before targeting the unreacted aldehyde?

A3: Before specifically targeting the removal of 2-nitrobenzaldehyde, it is crucial to eliminate other impurities that might interfere with purification.

  • For Acidic Impurities: Perform a wash with a dilute basic solution, such as 5% sodium bicarbonate (NaHCO₃) or a saturated sodium carbonate (Na₂CO₃) solution.[7] This will deprotonate acidic compounds, making them water-soluble and easily removable in the aqueous layer.

  • For Basic Impurities: A wash with a dilute acidic solution, like 1M hydrochloric acid (HCl), will protonate basic impurities (e.g., pyridine, amines), transferring them to the aqueous phase.

Q4: What is the most effective chemical method for selectively removing 2-nitrobenzaldehyde from an organic mixture?

A4: The most effective and classic chemical method is through the formation of a sodium bisulfite adduct.[5][8] Aldehydes react reversibly with aqueous sodium bisulfite (NaHSO₃) to form a solid, water-soluble adduct. Most other functional groups (except some unhindered ketones) do not react. This allows you to precipitate the aldehyde out of the organic phase. The aldehyde can then be regenerated from the filtered adduct by treatment with a base (like Na₂CO₃) or acid.[8] This method is highly selective for aldehydes.

Q5: When should I choose column chromatography over other methods?

A5: Column chromatography is the preferred method when:

  • The polarity of your desired product is sufficiently different from that of 2-nitrobenzaldehyde.

  • Other methods like extraction or crystallization fail to provide the desired purity.

  • You need to separate multiple components from the reaction mixture simultaneously.

  • You are working on a small to medium scale (milligrams to several grams).

A typical mobile phase for separating 2-nitrobenzaldehyde from less polar compounds would be a mixture of hexane and ethyl acetate.[9]

Q6: My product has a similar polarity to 2-nitrobenzaldehyde, making chromatographic separation difficult. What are my options?

A6: This is a common and challenging scenario. You have two primary alternative strategies:

  • Chemical Derivatization: Temporarily convert either the desired product or the contaminating aldehyde into a species with very different physical properties. The bisulfite adduct formation described in A4 is a prime example of derivatizing the aldehyde for removal.[5][8] Another strategy, if your product is stable to changes in pH, is to reduce the unreacted aldehyde to 2-nitrobenzyl alcohol using a mild reducing agent like sodium borohydride. The resulting alcohol is significantly more polar and can often be easily separated by a silica gel plug or simple extraction.

  • Recrystallization: If your desired product is a solid, fractional crystallization can be highly effective. This technique relies on subtle differences in solubility between your product and the 2-nitrobenzaldehyde impurity in a given solvent system. Meticulous solvent screening is required to find a system where your product has high solubility at an elevated temperature but low solubility at room temperature or below, while the impurity remains in the mother liquor.

Q7: Can I use distillation to remove unreacted 2-nitrobenzaldehyde?

A7: Direct distillation of crude reaction mixtures containing nitroaromatics is generally discouraged due to significant safety hazards.[10] Nitro compounds can be thermally unstable and may decompose exothermically at high temperatures, posing a risk of explosion. While unreacted 2-nitrotoluene starting material can sometimes be removed by steam distillation[11][12], removing 2-nitrobenzaldehyde itself is risky. An exception is the fractional distillation of more stable derivatives, such as acetals, which have been used to separate nitrobenzaldehyde isomers.[13]

Troubleshooting Guides & Detailed Protocols

Method 1: Selective Removal via Sodium Bisulfite Adduct Formation

Causality & Expertise: This technique leverages the unique and reversible nucleophilic addition of the bisulfite ion to the electrophilic carbonyl carbon of an aldehyde. The resulting adduct is an ionic salt, which is typically insoluble in organic solvents and can be easily removed by filtration. This method is highly selective for aldehydes, making it an excellent choice when other functional groups in your desired molecule might be sensitive to other reagents.[5][8]

Experimental Protocol:
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent in which your product is soluble (e.g., toluene, diethyl ether, or dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and add a freshly prepared saturated solution of sodium bisulfite (NaHSO₃) in water.

  • Agitation: Shake the funnel vigorously for 10-15 minutes. A white precipitate of the bisulfite adduct should form.

  • Isolation: Separate the layers. The organic layer now contains your purified product, free of the aldehyde. If the adduct precipitates as a solid, it can be removed by vacuum filtration, and the filtrate will contain your product.

  • Washing: Wash the organic layer with water and then with brine to remove any residual bisulfite or water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your purified product.

Mandatory Visualization:

cluster_0 Purification Workflow Crude Mixture Crude Mixture Dissolve Dissolve in Organic Solvent Crude Mixture->Dissolve Extract Extract with Saturated Aqueous NaHSO₃ Dissolve->Extract Separate Separate Layers &/or Filter Extract->Separate Organic Phase Organic Phase (Purified Product) Separate->Organic Phase Product Aqueous Phase Aqueous/Solid Phase (Bisulfite Adduct) Separate->Aqueous Phase Impurity Wash Wash, Dry, Concentrate Organic Phase->Wash Final Product Final Product Wash->Final Product

Caption: Workflow for removing 2-nitrobenzaldehyde via bisulfite adduct formation.

Troubleshooting:
  • Issue: No precipitate forms.

    • Solution: The adduct may be soluble in the aqueous phase. Separate the layers and proceed. Ensure your bisulfite solution is saturated and freshly prepared.

  • Issue: The product is not pure after the procedure.

    • Solution: The reaction is reversible. Perform the extraction quickly and use a sufficient excess of the bisulfite solution. A second extraction may be necessary.

Method 2: Purification by Column Chromatography

Causality & Expertise: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase. 2-Nitrobenzaldehyde contains a polar aldehyde and a polar nitro group, making it moderately polar. It can be effectively separated from non-polar compounds, which will elute quickly, and from very polar compounds, which will be strongly retained on the column. The key is to find a solvent system that provides optimal separation (a good ΔRf on TLC).

Experimental Protocol:
  • TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the crude mixture on a TLC plate and develop it in various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of ~0.2-0.3 for your desired product and a significant separation from the 2-nitrobenzaldehyde spot.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended).

  • Sample Loading: Adsorb the crude mixture onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the eluent ("wet loading") and carefully add it to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualization:

cluster_1 Chromatography Workflow TLC 1. TLC Analysis (Optimize Solvents) Pack 2. Pack Column (Silica Gel) TLC->Pack Load 3. Load Sample Pack->Load Elute 4. Elute with Solvent & Collect Fractions Load->Elute Analyze 5. Analyze Fractions (TLC) Elute->Analyze Combine 6. Combine Pure Fractions & Concentrate Analyze->Combine Pure Product Pure Product Combine->Pure Product

Caption: Step-by-step workflow for purification by column chromatography.

Troubleshooting:
  • Issue: Poor separation (overlapping spots).

    • Solution: The eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. Using a longer column can also improve resolution.

  • Issue: The compound is stuck on the column.

    • Solution: The eluent is not polar enough. Gradually increase the polarity of the mobile phase to elute your compound.

References
  • Wikipedia. (n.d.). 2-Nitrobenzaldehyde. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 2-Nitrobenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitrobenzaldehyde. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrobenzaldehyde. Retrieved from [Link]

  • Popkov, A. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 52, 460-462. Retrieved from [Link]

  • Preprints.org. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

  • Sainz-Díaz, C. I., et al. (2002). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Monatshefte für Chemie, 133, 9-22. Retrieved from [Link]

  • Justia Patents. (1975, March 11). Process for the preparation of 2-nitrobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2025, December 9). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzaldehyde. Retrieved from [Link]

Sources

Optimization

stability of 2-Nitro-1-(2-nitrophenyl)ethanol during silica gel chromatography

Technical Support Center: Troubleshooting the Stability of 2-Nitro-1-(2-nitrophenyl)ethanol during Silica Gel Chromatography Overview and Mechanistic Causality Welcome to the Technical Support Center. This guide addresse...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Stability of 2-Nitro-1-(2-nitrophenyl)ethanol during Silica Gel Chromatography

Overview and Mechanistic Causality

Welcome to the Technical Support Center. This guide addresses a critical bottleneck in the synthesis and purification of 2-Nitro-1-(2-nitrophenyl)ethanol, a β -nitro alcohol synthesized via the Henry (nitroaldol) reaction. Researchers frequently report poor yields, severe streaking, and the appearance of multiple spots on Thin Layer Chromatography (TLC) when attempting to purify this compound using standard silica gel chromatography.

To solve this purification failure, we must first understand the chemical vulnerabilities of the target molecule. 2-Nitro-1-(2-nitrophenyl)ethanol features a benzylic hydroxyl group adjacent to a strongly electron-withdrawing nitro group. When exposed to standard unmodified silica gel, the slightly acidic silanol groups (Si-OH) on the silica surface act as Brønsted acids and hydrogen-bond donors[1]. This acidic microenvironment catalyzes two primary degradation pathways:

  • Dehydration (Elimination): The acidic silanols protonate the hydroxyl group, turning it into an excellent leaving group. The high acidity of the α -proton (flanked by the nitro group) facilitates an E1cB-like elimination of water, yielding the highly conjugated and thermodynamically stable 2-nitro-1-(2-nitrophenyl)ethene[2].

  • Retro-Henry (Retro-Aldol) Cleavage: The β -nitro alcohol exists in a delicate thermodynamic equilibrium with its starting materials. The acidic silica matrix triggers the cleavage of the C-C bond, reverting the compound back to 2-nitrobenzaldehyde and nitromethane[3].

G A 2-Nitro-1-(2-nitrophenyl)ethanol (β-Nitro Alcohol) B Silica Gel (Acidic Silanols) A->B Adsorption C Dehydration 2-nitro-1-(2-nitrophenyl)ethene B->C -H2O (Acid Catalyzed) D Retro-Henry 2-Nitrobenzaldehyde + CH3NO2 B->D C-C Cleavage

Figure 1: Degradation pathways of 2-Nitro-1-(2-nitrophenyl)ethanol on acidic silica gel.

Troubleshooting FAQs

Q: My crude NMR shows >90% purity, but after silica gel column chromatography, my recovery is less than 40%. Where did my product go? A: Your product degraded on the column. The prolonged residence time on the acidic silica gel shifted the equilibrium toward the retro-Henry products and catalyzed dehydration[4]. The missing mass likely eluted as 2-nitrobenzaldehyde and 2-nitro-1-(2-nitrophenyl)ethene, or became irreversibly bound to the silica matrix.

Q: How can I modify my chromatography method to prevent this degradation? A: You must neutralize the acidic silanol groups on the stationary phase. This is achieved by "deactivating" the silica gel with a weak organic base, such as Triethylamine (Et 3​ N). Adding 1-5% (v/v) Et 3​ N to your eluent system neutralizes the acid-catalyzed degradation pathways, allowing the β -nitro alcohol to elute intact[5].

Q: Are there alternative purification strategies that avoid silica gel entirely? A: Yes. If the crude purity is sufficiently high (>80%), direct crystallization is the preferred, self-validating method. It completely bypasses the risk of stationary-phase-induced degradation[6].

Quantitative Data: Recovery Comparison

The following table summarizes the expected recovery rates and primary impurities observed when purifying 2-Nitro-1-(2-nitrophenyl)ethanol using various methods.

Purification MethodStationary Phase / SolventAdditiveAverage Recovery (%)Primary Impurity Observed
Standard Flash ChromatographySilica Gel (60Å)None< 40%Nitroalkene & Aldehyde
Deactivated ChromatographySilica Gel (60Å)2% Et 3​ N85 - 90%Trace Aldehyde
Alternative Phase ChromatographyNeutral AluminaNone80 - 85%None
Direct CrystallizationEtOAc / HexaneNone> 90%None

Experimental Protocols

To ensure high-fidelity purification, follow these self-validating methodologies based on your crude mixture's purity profile.

Workflow Crude Crude Reaction Mixture Assess Assess Purity via TLC/NMR Crude->Assess Decision Purity > 80%? Assess->Decision Cryst Direct Crystallization (EtOAc/Hexane) Decision->Cryst Yes Chrom Deactivated Silica Gel (2% Et3N Additive) Decision->Chrom No Pure Pure 2-Nitro-1-(2-nitrophenyl)ethanol Cryst->Pure Chrom->Pure

Figure 2: Recommended purification workflow to bypass silica-induced degradation.

Protocol A: Triethylamine-Deactivated Silica Gel Chromatography Use this method if the crude mixture contains significant non-polar impurities that cannot be removed by crystallization.

  • Eluent Preparation: Prepare your desired mobile phase (e.g., 20% Ethyl Acetate in Hexane). Add exactly 2% (v/v) Triethylamine (Et 3​ N) to the total volume and mix thoroughly.

  • Column Packing: Slurry-pack the silica gel column using the Et 3​ N-spiked eluent. The base will exothermically neutralize the acidic silanol sites.

  • Equilibration: Flush the packed column with at least 3 column volumes (CV) of the deactivated eluent to ensure complete saturation and neutralization of the silica matrix[5].

  • Sample Loading: Dissolve the crude 2-Nitro-1-(2-nitrophenyl)ethanol in a minimum amount of the deactivated eluent (or pure CH 2​ Cl 2​ if solubility is poor) and carefully load it onto the column.

  • Elution & Validation: Elute the product using the deactivated mobile phase. Monitor fractions via TLC (pre-treated with Et 3​ N vapor). The product should elute as a single, well-defined spot without streaking.

Protocol B: Solvent-Free Crystallization (Preferred) Use this method if crude NMR indicates >80% purity. This is a self-validating system; crystals will selectively exclude structurally dissimilar impurities.

  • Dissolution: Transfer the crude brown oil/solid to a clean Erlenmeyer flask. Add a minimal volume of hot Ethyl Acetate (EtOAc) until the mixture is fully dissolved.

  • Anti-Solvent Addition: While maintaining gentle heating, add Hexane dropwise until the solution becomes slightly cloudy (the cloud point).

  • Cooling: Remove the flask from the heat source and allow it to cool to room temperature undisturbed. Once at room temperature, transfer the flask to an ice bath (0°C) for 2 hours to maximize precipitation.

  • Filtration: Collect the pale-yellow crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold Hexane.

  • Drying: Dry the crystals under high vacuum to remove residual solvent. Confirm purity via 1 H-NMR (look for the disappearance of the aldehyde proton at ~10 ppm).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Diastereoselectivity in Asymmetric Henry Reactions

Welcome to the Advanced Technical Support Center for the asymmetric Henry (nitroaldol) reaction. Synthesizing substituted β -nitro alcohols with high diastereoselectivity (syn/anti ratios) and enantioselectivity is notor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the asymmetric Henry (nitroaldol) reaction. Synthesizing substituted β -nitro alcohols with high diastereoselectivity (syn/anti ratios) and enantioselectivity is notoriously challenging. The core difficulty lies in the reaction's intrinsic reversibility (the retro-Henry pathway) and the high acidity of the α -nitro proton, which readily leads to epimerization.

This guide is engineered for drug development professionals and synthetic chemists. It bypasses basic theory to directly address the mechanistic causality of stereochemical failures and provides self-validating protocols to ensure reproducible diastereocontrol.

Module 1: Mechanistic Causality & Troubleshooting FAQs

Q1: I am using a well-established chiral ligand, but my syn/anti selectivity is exceptionally poor. Is the catalyst dead? A1: Not necessarily; you are likely fighting the intrinsic geometric preference of your chosen metal center. Diastereoselectivity is dictated by the transition state (TS) geometry, which is strictly controlled by the nuclearity of the catalyst[1].

  • Monometallic Systems (e.g., Cu-diamines, Zn-complexes): These typically proceed via a cyclic transition state (TS-I), where a single metal center simultaneously chelates the oxidant (aldehyde) and the nucleophile (nitroalkane). This geometry inherently favors syn diastereomers [1].

  • Heterobimetallic Systems (e.g., Nd/Na or La/Li complexes): These systems enforce an extended transition state (TS-II). The bimetallic chelation restricts bond rotation and sterically demands an extended conformation, heavily favoring anti diastereomers [1]. Action: If your target is the anti-adduct but you are using a monometallic copper catalyst, switch to a rare-earth heterobimetallic system.

Q2: My reaction shows excellent diastereoselectivity at 4 hours, but if left overnight to maximize yield, the dr plummets. What is the mechanism of this erosion? A2: You are observing a shift from kinetic to thermodynamic control. The Henry reaction is highly reversible. Extended reaction times, especially in the presence of basic catalysts or unoptimized temperatures, trigger two destructive pathways:

  • Retro-Henry Reaction: The C–C bond cleaves, reverting the product to the starting aldehyde and nitroalkane.

  • Epimerization: The proton at the nitro-bearing carbon is highly acidic (pKa ~9). The basic catalyst deprotonates this stereocenter, and subsequent reprotonation yields a thermodynamic mixture of diastereomers. Action: Lower the reaction temperature (e.g., -20°C to -40°C) to suppress the activation energy required for C–C bond cleavage, and strictly enforce kinetic quenching.

Q3: How does the choice of rare-earth metal in a heterobimetallic system affect selectivity? A3: The ionic radius of the rare-earth (RE) metal fine-tunes the Lewis acidity and the steric dimensions of the catalytic pocket. For example, replacing Lanthanum (La) with Neodymium (Nd) in a RE/alkali-metal/amide framework drastically alters the coordination mode. The Nd/Na heterobimetallic system is highly effective for anti-selective nitroaldol reactions with aromatic aldehydes[2]. Conversely, moving to Ytterbium (Yb/K systems) is often required to maintain high anti-selectivity in related aza-Henry (nitro-Mannich) reactions due to the different coordination demands of imines versus aldehydes[2].

Module 2: Standard Operating Procedures (SOPs)

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in checkpoints to verify that kinetic control is maintained throughout the workflow.

Protocol A: Synthesis of Syn-Selective β -Nitro Alcohols (Copper-Catalyzed)

Mechanistic Goal: Enforce a cyclic transition state (TS-I) using a monometallic center.

  • Catalyst Complexation: In a flame-dried Schlenk tube under argon, combine Cu(OAc)₂ (5 mol%) and C1-symmetric chiral diamine ligand L13 (5.5 mol%)[1]. Add anhydrous ethanol (2.0 mL) and stir at 25°C for 1 hour to ensure complete formation of the active monometallic complex.

  • Thermal Equilibration: Cool the deep blue solution to -20°C. Causality: Lowering the temperature before substrate addition prevents initial exothermic spikes that drive the retro-Henry pathway.

  • Substrate Addition: Add the aromatic aldehyde (1.0 mmol). Stir for 5 minutes.

  • Nucleophile Addition: Dropwise add nitroethane (10.0 mmol, 10 equiv). Causality: A 10-fold excess of nitroalkane pushes the equilibrium strictly toward product formation, counteracting reversibility[1].

  • Self-Validation Checkpoint (Kinetic Monitoring): Extract 50 μ L aliquots at 2h, 4h, and 8h. Quench immediately in 1N HCl and analyze via crude ¹H NMR. If the syn/anti ratio degrades between hour 4 and 8, your system is epimerizing; set the final reaction time to the kinetic peak (e.g., 4h).

  • Quenching & Workup: Once the kinetic peak is reached, quench the bulk reaction with 1N HCl (2 mL) at -20°C to instantly protonate the ligand and halt catalysis. Extract with EtOAc. The stable L13 ligand can be recovered via a simple aqueous acid/base workup[1].

Protocol B: Synthesis of Anti-Selective β -Nitro Alcohols (Nd/Na Heterobimetallic)

Mechanistic Goal: Enforce an extended transition state (TS-II) via bimetallic coordination.

  • Catalyst Assembly: In a glovebox, charge a vial with Nd(OiPr)₃ (3 mol%), NaHMDS (3 mol%), and a chiral amide ligand (3 mol%) in anhydrous THF (2.0 mL)[2].

  • Maturation: Stir at 25°C for 30 minutes. The Nd/Na heterobimetallic catalyst will isolate as a finely dispersed insoluble material in THF[2].

  • Reaction Initiation: Cool the heterogeneous suspension to -40°C. Add the aldehyde (1.0 mmol) followed by nitroethane (5.0 mmol).

  • Isolation: Stir for 48 hours at -40°C. Quench with saturated aqueous NH₄Cl at -40°C. Causality: NH₄Cl is a mild proton source that neutralizes the highly basic NaHMDS/amide network without causing acid-catalyzed side reactions.

Module 3: Quantitative Data & Catalyst Benchmarking

The following table summarizes the expected performance metrics when matching the correct catalyst architecture to the desired diastereomer.

Catalyst SystemMetal NuclearitySubstrate ScopeYieldMajor DiastereomerSyn/Anti RatioEnantiomeric Excess (ee)
Cu / Ligand L13 MonometallicAromatic Aldehydes + Nitroethane85–95%Syn Up to 95:5>90%[1]
La-Li-BINOL HeterobimetallicProchiral Aldehydes + Nitroalkanes70–96%Syn Up to 92:893–97%[1],[3]
Nd / Na / Amide HeterobimetallicAromatic Aldehydes + Nitroethane80–90%Anti Up to 1:1593–98%[1],[2]
Zn-Fam-1 MonometallicAliphatic/Aromatic + NitroethaneUp to 97%Variable Substrate DependentUp to 91%[4]

Module 4: Visualizations & Logic Workflows

Catalyst Selection & Transition State Logic

Use this logic tree to select the appropriate catalyst class based on your target diastereomer.

G A Target: Substituted Beta-Nitro Alcohol B Require Syn-Diastereomer? A->B C Monometallic Catalyst (e.g., Cu-Diamine, Zn-Fam) B->C Yes D Heterobimetallic Catalyst (e.g., Nd/Na/Amide) B->D No (Target Anti) E Cyclic Transition State (TS-I) Metal chelates oxidant & substrate C->E F Extended Transition State (TS-II) Bimetallic chelation restricts rotation D->F G Syn-Adduct (High ee, High dr) E->G H Anti-Adduct (High ee, High dr) F->H

Caption: Logic tree for catalyst selection based on transition state geometry and desired selectivity.

Troubleshooting Diastereoselectivity Erosion

If your reaction yields poor dr, follow this diagnostic workflow to isolate the chemical cause.

G Start Issue: Poor Diastereomeric Ratio (dr) Q1 Does dr erode over time? Start->Q1 Retro Diagnosis: Retro-Henry or Epimerization Q1->Retro Yes (Thermodynamic Control) Q2 Is initial dr poor? Q1->Q2 No (Stable over time) Sol1 Action: Lower Temp (-20°C) & Strict Kinetic Quench Retro->Sol1 Ligand Diagnosis: Poor Transition State Control Q2->Ligand Yes (Kinetic Failure) Sol2 Action: Switch Catalyst Class (Mono vs. Heterobimetallic) Ligand->Sol2

Caption: Workflow for diagnosing and resolving diastereoselectivity erosion in Henry reactions.

References

  • Asymmetric catalysis in direct nitromethane-free Henry reactions Source: RSC Publishing URL:[Link]

  • Efficient Diastereoselective and Enantioselective Nitroaldol Reactions from Prochiral Starting Materials: Utilization of La-Li-6,6'-Disubstituted BINOL Complexes as Asymmetric Catalysts Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Catalytic Asymmetric Nitro-Mannich Reactions with a Yb/K Heterobimetallic Catalyst Source: MDPI URL:[Link]

  • Catalytic Asymmetric Nitroaldol (Henry) Reaction with a Zinc-Fam Catalyst Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing catalysts for the asymmetric Henry reaction

An objective, data-driven comparison of catalysts for the asymmetric Henry (nitroaldol) reaction requires a deep understanding of the delicate balance between reaction kinetics and stereocontrol. The Henry reaction is hi...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison of catalysts for the asymmetric Henry (nitroaldol) reaction requires a deep understanding of the delicate balance between reaction kinetics and stereocontrol. The Henry reaction is highly reversible; therefore, the chosen catalytic system must not only dictate enantiofacial discrimination during the C–C bond formation but also kinetically suppress the racemizing retro-Henry pathway.

As a Senior Application Scientist, I have structured this guide to evaluate the three primary classes of modern asymmetric Henry catalysts: Rare-Earth Bimetallic Complexes, Copper(II) Complexes, and Hydrogen-Bonding Organocatalysts. This guide provides mechanistic insights, quantitative performance data, and self-validating experimental protocols to ensure reproducible scale-up in your laboratory.

To achieve high enantiomeric excess (ee) in the Henry reaction, the catalyst must simultaneously activate both the electrophile (aldehyde) and the pronucleophile (nitroalkane). This is typically achieved through a bifunctional mechanism:

  • Brønsted Basicity: Deprotonates the nitroalkane to form a reactive nitronate intermediate.

  • Lewis Acidity / Hydrogen Bonding: Coordinates to the aldehyde carbonyl, lowering its LUMO and organizing the transition state for facial-selective attack.

Mechanism Pronucleophile Nitroalkane (Pronucleophile) Nitronate Nitronate Intermediate (Brønsted Base Activated) Pronucleophile->Nitronate Electrophile Aldehyde (Electrophile) ActivatedAldehyde Activated Aldehyde (Lewis Acid/H-Bond) Electrophile->ActivatedAldehyde Catalyst Chiral Catalyst (Bifunctional) Catalyst->Nitronate Deprotonation Catalyst->ActivatedAldehyde Coordination TransitionState Stereocontrolled C-C Bond Formation Nitronate->TransitionState ActivatedAldehyde->TransitionState Product Enantioenriched β-Nitro Alcohol TransitionState->Product

Mechanistic pathway of dual activation in the asymmetric Henry reaction.

Comparative Analysis of Catalyst Classes

A. Rare-Earth Bimetallic Complexes (The Shibasaki Paradigm)

The pioneering bimetallic La-Li-BINOL complex set the standard for the asymmetric Henry reaction[1]. The central Lanthanum(III) ion acts as a hard Lewis acid to activate the aldehyde, while the lithium binaphthoxide framework provides the Brønsted basicity required to generate the lithium nitronate. While historically significant and capable of broad substrate tolerance, these catalysts are highly moisture-sensitive and require rigorous Schlenk techniques.

B. Copper(II) Complexes (Schiff-Base & Box Ligands)

Copper(II) coordinated with chiral tridentate Schiff-base or bis(oxazoline) (Box) ligands represents the workhorse of modern nitroaldol chemistry[2]. These systems are remarkably robust and can be operated under milder conditions. Interestingly, the use of protic solvents (like ethanol) is highly beneficial; the solvent stabilizes the nitronate intermediate via hydrogen bonding, which accelerates the reaction rate and enhances enantioselectivity compared to aprotic environments[3]. Recent advancements include thermoresponsive block copolymer catalysts (e.g., Cu(II)-PN50Fe5O5) that operate in aqueous media and can be recycled simply by heating the mixture above the polymer's lower critical solution temperature (LCST)[4].

C. Hydrogen-Bonding Organocatalysts (Bis-thioureas)

Metal-free organocatalysts, particularly C2-symmetric diamine-tethered bis(thiourea) derivatives, utilize rigid hydrogen-bonding networks to achieve dual activation[5]. These catalysts are exceptionally effective for electron-deficient aromatic and heterocyclic substrates. Because they rely on non-covalent interactions, they often require the addition of a mild base (like KOAc) and a silylating agent (like BSTFA) to trap the product and prevent the retro-Henry reaction[6].

Quantitative Performance Comparison

The following table summarizes the expected performance metrics across different catalyst systems based on standardized benchmarking (reaction of nitromethane with aromatic/aliphatic aldehydes).

Catalyst SystemOptimal Substrate ScopeYield (%)Enantiomeric Excess (ee %)Key Operational Advantage
La-Li-BINOL Broad (Aryl & Alkyl)79–9173–90Pioneer system; well-documented transition states.
Cu(II)-Schiff Base Aromatic Aldehydes78–9887–98Robust; highly efficient in protic solvents (EtOH)[3].
Cu(II)-PN50Fe5O5 Aqueous Aromaticup to 96up to 99Green chemistry; easily recyclable via LCST precipitation[4].
Bis(thiourea) Electron-Deficient Aryl85–9588–93Metal-free; allows chromatography-free isolation[5].

Strategic Catalyst Selection Logic

Choosing the correct catalyst depends heavily on the electronic nature of your substrate and your process chemistry constraints (e.g., metal contamination limits in drug development).

Selection Start Substrate Profile Aromatic Aromatic Aldehydes Start->Aromatic Aliphatic Aliphatic Aldehydes Start->Aliphatic Arom_EDG Electron-Deficient Aromatic->Arom_EDG Arom_EWG Electron-Rich/Neutral Aromatic->Arom_EWG CuBox Cu(II)-Diamine/Box Complex Aliphatic->CuBox OrgCat Bis(thiourea) Organocatalyst Arom_EDG->OrgCat CuSchiff Cu(II)-Schiff Base Complex Arom_EWG->CuSchiff

Decision matrix for selecting the optimal asymmetric Henry reaction catalyst.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols emphasize the causality behind the physicochemical manipulations required to suppress the retro-Henry reaction and maximize ee%.

Protocol A: Cu(II)-Schiff Base Catalyzed Henry Reaction[2][3]

Causality Focus: Protic solvent stabilization and kinetic trapping.

  • Catalyst Assembly: In a dry flask, dissolve the chiral tridentate Schiff-base ligand (2.5 mol%) and Cu(OAc)₂·2H₂O (2.75 mol%) in absolute ethanol.

    • Why Cu(OAc)₂? The Cu(II) center acts as the Lewis acid, while the acetate counterion acts as a mild Brønsted base to deprotonate nitromethane.

    • Why Ethanol? Protic solvents stabilize the developing negative charge on the nitronate intermediate via hydrogen bonding, accelerating the forward reaction[3].

  • Substrate Addition: Add the aldehyde (1.0 equiv) and cool the mixture to 0 °C.

    • Why 0 °C? The Henry reaction is reversible. Lowering the temperature kinetically suppresses the retro-Henry reaction, which is the primary pathway for product racemization.

  • Initiation: Add nitromethane (30 equiv) dropwise. The large excess drives the equilibrium toward the product.

  • Self-Validation & Quenching: Monitor conversion via TLC. Once the aldehyde is consumed, quench immediately with saturated aqueous NH₄Cl. This protonates the product alkoxide and dismantles the copper complex, freezing the stereocenter.

  • Analysis: Extract with CH₂Cl₂, dry over MgSO₄, and concentrate. Determine ee% using Chiral HPLC (e.g., Chiralcel OD-H). Validation rule: Always run a racemic standard (synthesized using an achiral base like Et₃N) to accurately identify the retention times of both enantiomers.

Protocol B: Bis(thiourea) Organocatalyzed Henry Reaction[6]

Causality Focus: In situ silylation to prevent reversibility.

  • Catalyst & Base Activation: In a microtube under nitrogen, combine the biaryl-based bis(thiourea) catalyst (10 mol%), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA, 20 mol%), and KOAc (5 mol%) in DMF.

    • Why BSTFA? Organocatalytic systems often suffer from slow kinetics, making them highly susceptible to retro-Henry racemization over long reaction times. BSTFA acts as an in situ silylating agent, trapping the newly formed β-nitro alkoxide as a stable silyl ether, completely shutting down the reverse reaction[6].

    • Why KOAc? Thioureas rely on delicate H-bonding. Strong bases disrupt this network; KOAc provides just enough basicity to initiate nitromethane deprotonation without causing an achiral background reaction.

  • Substrate Addition: Add the aromatic aldehyde (1.0 equiv) and cool to -40 °C. Deep cryogenic conditions maximize the rigidity of the H-bonded transition state.

  • Initiation: Add nitromethane (10 equiv) and stir for 24 hours.

  • Isolation: Quench with water and extract with EtOAc. Due to the high affinity of thiourea catalysts for silica gel, the product can often be isolated via simple filtration through a short silica plug, avoiding complex chromatography[5].

References

  • Diamine-Tethered Bis(thiourea) Organocatalyst for Asymmetric Henry Reaction - ACS Publications -[Link]

  • Asymmetric Henry reaction catalyzed by a copper tridentate chiral schiff-base complex - Tetrahedron: Asymmetry -[Link]

  • Catalytic asymmetric Henry reaction using copper(II) chiral tridentate Schiff-base complexes and their polymer-supported complexes - Comptes Rendus de l'Académie des Sciences -[Link]

  • Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand - Molecules (PMC) -[Link]

  • A Recyclable Thermoresponsive Catalyst for Highly Asymmetric Henry Reactions in Water - MDPI Catalysts -[Link]

Sources

Comparative

A Comparative Guide to 2-Nitro-1-(2-nitrophenyl)ethanol and Other Nitro-Substituted β-Alcohols: Synthesis, Bioactivity, and Structure-Activity Relationships

This guide provides an in-depth technical comparison of 2-Nitro-1-(2-nitrophenyl)ethanol with other relevant nitro-substituted β-alcohols. Designed for researchers, scientists, and drug development professionals, this do...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-Nitro-1-(2-nitrophenyl)ethanol with other relevant nitro-substituted β-alcohols. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, comparative performance, and underlying structure-activity relationships (SAR) that govern the biological potential of this compound class. We will explore the causality behind experimental choices and present supporting data to provide a comprehensive and authoritative overview.

Introduction: The Strategic Importance of the β-Nitro Alcohol Scaffold

The β-nitro alcohol moiety is a synthetically versatile and highly valuable scaffold in medicinal chemistry and organic synthesis.[1] These compounds serve as crucial intermediates for a wide array of biologically active molecules, including β-amino alcohols, nitroalkenes, and various heterocyclic systems.[2] The presence of the nitro group, a powerful electron-withdrawing group, is of particular interest. It can act as a pharmacophore, participating in bioreductive activation within cells to produce cytotoxic reactive nitrogen species, or as a toxicophore, a property that can be harnessed for antimicrobial or anticancer applications.[3][4] The hydroxyl group provides a site for hydrogen bonding and further functionalization.[5]

2-Nitro-1-(2-nitrophenyl)ethanol, with its distinct substitution pattern of two nitro groups, presents a unique case for study. This guide will compare its characteristics against isomers and simpler analogs to elucidate the specific contributions of its structural features.

The Cornerstone of Synthesis: The Henry (Nitroaldol) Reaction

The primary and most classic method for synthesizing β-nitro alcohols is the Henry reaction, also known as the nitroaldol reaction.[2][6] This carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[7]

Causality of Experimental Design:

  • Base Catalyst: The reaction is initiated by the deprotonation of the α-carbon of the nitroalkane, which has a relatively acidic proton (pKa ≈ 17 in DMSO), to form a resonance-stabilized nitronate anion.[2] The choice of base (e.g., organic bases like triethylamine or inorganic bases like NaOH) is critical to control the reaction rate and minimize side reactions.

  • Reversibility: All steps of the Henry reaction are reversible.[2] To drive the reaction towards the product, reaction conditions such as temperature and reactant concentration are carefully controlled. Dehydration of the resulting β-nitro alcohol to a nitroalkene can also occur, particularly under harsh conditions.[2]

Detailed Protocol: Synthesis of 2-Nitro-1-(2-nitrophenyl)ethanol

This protocol is based on established procedures for the Henry reaction and provides a reliable pathway to the target compound.[8]

Objective: To synthesize 2-Nitro-1-(2-nitrophenyl)ethanol via a base-catalyzed Henry reaction between 2-nitrobenzaldehyde and nitromethane.

Materials:

  • 2-Nitrobenzaldehyde

  • Nitromethane

  • Methanol (Solvent)

  • Sodium Hydroxide (NaOH), 1M solution (Catalyst)

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (Eluent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitrobenzaldehyde (1 equivalent) in methanol.

  • Addition of Reactant: Add nitromethane (1.5 equivalents) to the solution.

  • Catalysis: Cool the mixture to 0°C in an ice bath. Slowly add a 1M solution of NaOH (0.1 equivalents) dropwise, ensuring the temperature remains below 5°C. The addition of a base is crucial to generate the nucleophilic nitronate anion from nitromethane.[1]

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture by adding 1M HCl until the pH is ~7.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purification: Purify the crude 2-Nitro-1-(2-nitrophenyl)ethanol by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

Workflow for the Synthesis of 2-Nitro-1-(2-nitrophenyl)ethanol

cluster_prep Reaction Preparation cluster_reaction Henry Reaction cluster_workup Work-up & Extraction cluster_purify Purification A Dissolve 2-Nitrobenzaldehyde in Methanol B Add Nitromethane A->B 1.5 eq. C Cool to 0°C B->C D Add NaOH (catalyst) dropwise C->D < 5°C E Stir at RT (12-24h) D->E Monitor by TLC F Neutralize with HCl E->F G Concentrate & Add H₂O F->G H Extract with Ethyl Acetate (3x) G->H I Dry & Concentrate H->I J Silica Gel Column Chromatography I->J K Pure 2-Nitro-1-(2-nitrophenyl)ethanol J->K

Caption: Workflow for the synthesis of 2-Nitro-1-(2-nitrophenyl)ethanol.

Comparative Analysis of Nitro-Substituted β-Alcohols

To understand the unique characteristics of 2-Nitro-1-(2-nitrophenyl)ethanol, we will compare it with key structural analogs. The chosen comparators allow for a systematic evaluation of the effects of the aromatic nitro group's position and its presence versus other substituents.

Table 1: Physicochemical Properties of Selected β-Nitro Alcohols

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )XLogP3-AA
2-Nitro-1-(2-nitrophenyl)ethanol C(C(O)C1=CC=CC=C1[O-])[O-]C₈H₈N₂O₅212.160.7[9]
2-Nitro-1-(3-nitrophenyl)ethanolC(C(O)C1=CC(=CC=C1)[O-])[O-]C₈H₈N₂O₅212.160.7
2-Nitro-1-(4-nitrophenyl)ethanolC(C(O)C1=CC=C(C=C1)[O-])[O-]C₈H₈N₂O₅212.160.7
2-Nitro-1-phenylethanolC(C(O)C1=CC=CC=C1)[O-]C₈H₉NO₃167.160.8
2-NitroethanolC(CO)[O-]C₂H₅NO₃91.07-0.7

Note: Data for isomers and analogs are derived from standard chemical databases.

Biological Activity and Performance

Direct comparative biological data for the β-nitro alcohols listed above is limited in publicly accessible literature. However, the biological activity of this class is often linked to their role as precursors to β-nitrostyrenes, which are formed via dehydration and exhibit a wide range of potent activities.[10] The stability and reactivity of the parent alcohol can influence its conversion rate to the active nitrostyrene and its own intrinsic activity.

The nitro group is a key determinant of bioactivity, often acting through redox mechanisms that are toxic to microbial or cancer cells.[3]

Table 2: Representative Biological Activities of Related Nitro Compounds

Compound Class / DerivativeBiological ActivityPotency / FindingSource(s)
β-Nitrostyrene DerivativesAnti-platelet AggregationIC₅₀ ≤ 0.7 µM for potent derivatives.[10][10]
3,4-Methylenedioxy-β-nitrostyreneTyrosine Kinase InhibitionPotent inhibition of Src and Syk kinases.[11][11]
Fluorinated β-Methyl-β-nitrostyrenesAntimicrobial (E. coli)4-fluoro-aryl substitution provides highest activity.[12][12]
Halogenated Nitro DerivativesAntimicrobial (S. aureus, Candida sp.)MIC in the range of 15.6–62.5 µg/mL.[13][14][13][14]
Nitro Substituted BenzamidesAnti-inflammatoryIC₅₀ values of 3.7 and 5.3 µM for lead compounds.[15][15]
Protocol: Evaluating Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[16]

Objective: To determine the cytotoxic effect (IC₅₀ value) of a test compound on a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: Remove the medium containing the compound. Add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Workflow for MTT Cytotoxicity Assay

cluster_setup Assay Setup cluster_treatment Compound Exposure cluster_assay MTT Reaction cluster_analysis Data Analysis A Seed Cells in 96-Well Plate B Incubate 24h (37°C, 5% CO₂) A->B C Add Serial Dilutions of Test Compound B->C D Incubate 48-72h C->D E Add MTT Solution D->E F Incubate 3-4h (Formazan Formation) E->F G Dissolve Formazan in DMSO F->G H Read Absorbance at 570 nm G->H I Calculate IC₅₀ H->I

Caption: General workflow for determining cytotoxicity using the MTT assay.

Structure-Activity Relationship (SAR) Insights

While a complete SAR for 2-Nitro-1-(2-nitrophenyl)ethanol is not fully elucidated, we can infer logical relationships from its structure and data from related compounds.

  • Role of the Nitro Groups: The presence of two nitro groups in 2-Nitro-1-(2-nitrophenyl)ethanol significantly increases the molecule's polarity and electron deficiency compared to 2-nitro-1-phenylethanol. This can enhance its ability to undergo bioreduction, a key activation pathway for nitroaromatic cytotoxicity.[4] The nitro group can be considered both a pharmacophore and a toxicophore.[3]

  • Positional Isomerism: The ortho position of the aromatic nitro group in the target molecule introduces steric hindrance and the potential for intramolecular hydrogen bonding between the nitro group's oxygen and the benzylic hydroxyl proton. This can affect the molecule's conformation and its interaction with biological targets compared to the meta and para isomers, where such intramolecular interactions are not possible.[17]

  • The Aromatic Ring: The phenyl ring provides a rigid scaffold and participates in hydrophobic and π-stacking interactions with biological macromolecules. Its substitution pattern is critical for activity, as seen in the potent effects of various substituted β-nitrostyrenes.[10][11][12]

  • The β-Nitro Alcohol Moiety: This functional group is a versatile synthetic handle. Its dehydration leads to the corresponding β-nitrostyrene, a highly reactive Michael acceptor.[12] The reactivity of β-nitrostyrenes with biological nucleophiles, such as cysteine residues in proteins, is a widely recognized mechanism for their biological effects.[12] Therefore, the parent β-nitro alcohol can be considered a prodrug for the more reactive nitroalkene.

Conclusion and Future Directions

2-Nitro-1-(2-nitrophenyl)ethanol is a structurally distinct member of the nitro-substituted β-alcohol family. Its synthesis is readily achieved through the robust Henry reaction. While direct biological data is sparse, analysis of related structures, particularly the highly active β-nitrostyrenes, suggests significant potential for this compound as a precursor in drug discovery programs.

The key differentiating feature of 2-Nitro-1-(2-nitrophenyl)ethanol is the ortho-nitroaryl substitution. This is predicted to influence its conformation, reactivity, and metabolic activation profile compared to its meta and para isomers. Future research should focus on the direct comparative biological evaluation of these isomers to quantify these differences. A systematic study exploring their cytotoxicity against various cancer cell lines, their antimicrobial spectrum, and their potential as enzyme inhibitors would provide invaluable data for the drug development community. The protocols and workflows outlined in this guide provide a solid framework for undertaking such an investigation.

References

  • SynArchive. Henry Reaction. Available from: [Link]

  • Wikipedia. Henry reaction. Available from: [Link]

  • MDPI. Nitroaldol Reaction | Encyclopedia MDPI. Available from: [Link]

  • ResearchGate. The synthesis and biologic evaluation of anti-platelet and cytotoxic β-nitrostyrenes | Request PDF. Available from: [Link]

  • PubMed. Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antiplatelet activity. Available from: [Link]

  • MDPI. Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Available from: [Link]

  • PubChem. 2-Nitro-1-(2-nitrophenyl)ethanol | C8H8N2O5 | CID 11964377. Available from: [Link]

  • Organic Syntheses. 2-nitroethanol - Organic Syntheses Procedure. Available from: [Link]

  • ScienceDirect. One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Available from: [Link]

  • PMC. Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies. Available from: [Link]

  • PrepChem.com. Synthesis of 2-(o-nitrophenyl)-ethanol. Available from: [Link]

  • ResearchGate. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]

  • Google Patents. US4937382A - Process for preparing 2-(o-aminophenyl)ethanol.
  • MDPI. A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. Available from: [Link]

  • ResearchGate. β-Nitro substituted carboxylic acids and their cytotoxicity | Request PDF. Available from: [Link]

  • Google Patents. WO2012138494A1 - A process for making 2-nitro-1-ethanol derivatives.
  • PMC. Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking. Available from: [Link]

  • ResearchGate. Structure–Activity Relationships in Nitro-Aromatic Compounds. Available from: [Link]

  • Encyclopedia.pub. Antimicrobial Activity of Nitroaromatic Derivatives. Available from: [Link]

  • PubMed. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Available from: [Link]

  • PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]

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  • PubMed. Production of (S)-β-Nitro Alcohols by Enantioselective C-C Bond Cleavage with an R-Selective Hydroxynitrile Lyase. Available from: [Link]

  • MDPI. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Nitro-1-(2-nitrophenyl)ethanol Diastereomers

Introduction In the field of synthetic chemistry, particularly in drug development and materials science, the precise control and unambiguous characterization of stereochemistry are paramount. The Henry (or nitroaldol) r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the field of synthetic chemistry, particularly in drug development and materials science, the precise control and unambiguous characterization of stereochemistry are paramount. The Henry (or nitroaldol) reaction is a fundamental carbon-carbon bond-forming reaction that generates β-nitro alcohols, which are versatile intermediates for synthesizing amino alcohols, nitroalkenes, and other valuable compounds.[1] The reaction of 2-nitrobenzaldehyde with nitromethane produces 2-Nitro-1-(2-nitrophenyl)ethanol, a molecule featuring two adjacent stereocenters.[2][3] Consequently, the product is a mixture of diastereomers: the syn (or erythro) and anti (or threo) forms.

Distinguishing between these diastereomers is a critical but often challenging analytical task. Their physical and chemical properties can be remarkably similar, yet their three-dimensional arrangement dictates their reactivity and biological activity. This guide provides an in-depth technical comparison of the erythro and threo diastereomers of 2-Nitro-1-(2-nitrophenyl)ethanol, focusing on the application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for their definitive identification. We will explore the causal relationships between molecular conformation and spectroscopic output, supported by established principles and representative experimental data.

Synthesis and Diastereomer Formation via the Henry Reaction

The synthesis of 2-Nitro-1-(2-nitrophenyl)ethanol is achieved through the base-catalyzed addition of the nitromethane nitronate anion to 2-nitrobenzaldehyde.[4] The choice of catalyst and reaction conditions can influence the diastereomeric ratio, but typically a mixture of both erythro and threo isomers is formed. These diastereomers must then be separated, usually by column chromatography, to enable individual characterization.

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_products Products & Separation 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Henry_Reaction Henry (Nitroaldol) Reaction 2-Nitrobenzaldehyde->Henry_Reaction Nitromethane Nitromethane Nitromethane->Henry_Reaction Base_Catalyst Base Catalyst (e.g., Et3N, DBU) Base_Catalyst->Henry_Reaction Workup Aqueous Workup & Extraction Henry_Reaction->Workup Crude_Product Crude Product (Mixture of Diastereomers) Workup->Crude_Product Chromatography Silica Gel Chromatography Crude_Product->Chromatography Erythro Erythro Isomer Chromatography->Erythro Threo Threo Isomer Chromatography->Threo

Figure 1. General workflow for the synthesis and separation of 2-Nitro-1-(2-nitrophenyl)ethanol diastereomers.

Spectroscopic Comparison: Unraveling Stereochemistry

The differentiation of the erythro and threo diastereomers hinges on how their different three-dimensional arrangements affect intramolecular interactions and, consequently, their spectroscopic signatures.

¹H NMR Spectroscopy: The Power of Coupling Constants

Proton NMR is the most powerful tool for this stereochemical assignment. The key parameter is the vicinal coupling constant (³JHH) between the benzylic proton (Ha) and the adjacent proton on the nitro-substituted carbon (Hb). The magnitude of this coupling is dictated by the dihedral angle (φ) between these protons, a relationship described by the Karplus equation.[5][6]

  • Threo (Anti) Isomer: This isomer can readily adopt a low-energy conformation where Ha and Hb are anti-periplanar (φ ≈ 180°). This anti arrangement allows for maximum orbital overlap, resulting in a larger coupling constant , typically in the range of 7-10 Hz .

  • Erythro (Syn) Isomer: Steric hindrance prevents the erythro isomer from easily adopting an anti-periplanar conformation. Its most stable conformations feature a gauche relationship between Ha and Hb (φ ≈ 60°). This results in weaker coupling and a smaller coupling constant , typically in the range of 2-5 Hz .[5]

Sources

Comparative

reactivity comparison of 2-nitrobenzaldehyde with other aromatic aldehydes in the Henry reaction

As a Senior Application Scientist, I approach the Henry (nitroaldol) reaction not merely as a synthetic step, but as a highly tunable kinetic system. The choice of aromatic aldehyde dictates both the thermodynamic feasib...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the Henry (nitroaldol) reaction not merely as a synthetic step, but as a highly tunable kinetic system. The choice of aromatic aldehyde dictates both the thermodynamic feasibility and the stereochemical outcome of the resulting β -nitroalcohol.

Among benchmark substrates, 2-nitrobenzaldehyde occupies a unique position. Because it lacks α -hydrogens, it completely prevents competitive enolization or Cannizzaro-type disproportionation under standard basic Henry conditions[1]. However, its true value in comparative reactivity lies in the intricate interplay between the intense electronic activation provided by the nitro group and the steric constraints of its ortho-substitution.

This guide provides an objective, data-backed comparison of 2-nitrobenzaldehyde against other aromatic aldehydes, detailing the causality behind its reactivity and providing a self-validating protocol for asymmetric synthesis.

Mechanistic Causality: Electronic Activation vs. Steric Hindrance

To understand why 2-nitrobenzaldehyde performs differently than benzaldehyde or 4-methoxybenzaldehyde, we must evaluate the transition state through two lenses:

1. Electronic Electrophilicity The nitro group is a powerful electron-withdrawing group (EWG). Through both inductive and resonance effects, it severely depletes electron density from the aromatic ring, rendering the carbonyl carbon highly electrophilic[2],[1]. This dramatically accelerates the nucleophilic attack by the nitronate anion. Consequently, nitro-substituted benzaldehydes react significantly faster and with higher yields than unsubstituted benzaldehyde or those bearing electron-donating groups (EDGs), which actively suppress the reaction[2].

2. The Ortho Steric Effect Positional isomerism plays a critical role in reaction kinetics and stereocontrol. While 4-nitrobenzaldehyde often achieves near-quantitative yields rapidly due to unhindered access to the carbonyl, 2-nitrobenzaldehyde introduces significant ortho-steric bulk[2]. This steric hindrance can slightly attenuate the reaction rate compared to its para-counterpart. However, in asymmetric catalysis, this exact steric bulk is highly advantageous: it restricts the rotational degrees of freedom in the transition state when coordinated to a chiral metal complex, frequently resulting in exceptionally high enantiomeric excess (ee)[2].

G EWG Strong EWG (-NO2) Inductive & Resonance Pull Elec High Carbonyl Electrophilicity EWG->Elec Kinetics Accelerated Nucleophilic Attack Elec->Kinetics Steric Ortho-Steric Bulk (2-Nitro position) Stereo Rigid Transition State (High Enantioselectivity) Steric->Stereo Yield High Yield & >90% ee Beta-Nitroalcohol Kinetics->Yield Stereo->Yield

Electronic and steric causality dictating 2-nitrobenzaldehyde reactivity in the Henry reaction.

Quantitative Reactivity Profiling

The following table synthesizes experimental data across various catalytic systems (e.g., Cu-oxazoline complexes, Cu-amino alcohols, and Metal-Organic Frameworks) to establish baseline expectations for substrate performance[2],[3],[4].

SubstrateElectronic NatureSteric ProfileTypical Yield (%)Enantiomeric Excess (ee %)Reaction Time (h)
4-Nitrobenzaldehyde Strong EWGUnhindered (para)95 – >9989 – 9912 – 18
2-Nitrobenzaldehyde Strong EWGHindered (ortho)88 – 9988 – 9912 – 30
Benzaldehyde NeutralUnhindered35 – 7055 – 9548 – 120
4-Bromobenzaldehyde Weak EWGUnhindered (para)~30~8512
2-Methylbenzaldehyde Weak EDGHindered (ortho)<20N/A>12

Data Analysis: The data clearly demonstrates that 2-nitrobenzaldehyde vastly outperforms unsubstituted benzaldehyde in both yield and reaction time[4]. While it may require slightly longer reaction times than 4-nitrobenzaldehyde to reach completion due to ortho-hindrance, it consistently delivers excellent stereocontrol (up to 99% ee)[2]. Conversely, substrates with electron-donating groups (like 2-methylbenzaldehyde) fail to activate the carbonyl sufficiently, resulting in poor yields[2].

Self-Validating Experimental Protocol: Asymmetric Henry Reaction

To guarantee reproducibility, the following protocol utilizes a Cu(I)-chiral amino alcohol catalytic system. Every phase is designed with built-in validation checkpoints to ensure the integrity of the catalytic cycle.

W Step1 1. Catalyst Activation (Cu-Ligand Complexation) Step2 2. Substrate Addition (Aldehyde + CH3NO2) Step1->Step2 Step3 3. Kinetic Monitoring (TLC / Colorimetric Check) Step2->Step3 Step4 4. Quench & Extraction (Phase Separation) Step3->Step4 Step5 5. Chiral HPLC Analysis (Yield & ee% Validation) Step4->Step5

Self-validating experimental workflow for the asymmetric Henry reaction.

Step 1: Catalyst Assembly and Activation

  • Action: In a Schlenk tube under an inert atmosphere, dissolve 10 mol% of the chiral amino alcohol ligand and 10 mol% CuCl in anhydrous ethanol[4].

  • Causality: Ethanol acts as a protic solvent that participates in hydrogen bonding, stabilizing the transition state of the nitronate-aldehyde addition, which is crucial for high enantioselectivity[4].

  • Validation Checkpoint: Stir for 2 hours at ambient temperature. A distinct color change (e.g., from colorless to greenish/blue) must be observed, confirming the successful formation of the active Cu-ligand complex[4].

Step 2: Substrate Introduction

  • Action: Add 0.3 mmol of 2-nitrobenzaldehyde to the active catalyst solution, followed by the slow, dropwise addition of 3.0 mmol (0.16 mL) of nitromethane[4].

  • Causality: Nitromethane is used in a 10-fold molar excess to drive the thermodynamic equilibrium toward the product and actively suppress the retro-Henry reaction[4].

Step 3: Reaction Progression

  • Action: Stir the mixture at ambient temperature (approx. 25 °C).

  • Validation Checkpoint: Monitor the reaction strictly via TLC (Thin-Layer Chromatography). Do not quench until the 2-nitrobenzaldehyde spot is completely consumed (typically 24–30 hours for the ortho-substituted substrate)[4].

Step 4: Isolation and Stereochemical Validation

  • Action: Remove volatile components in vacuo. Purify the crude product using preparative TLC or flash column chromatography (petroleum ether/ethyl acetate)[4].

  • Validation Checkpoint: Determine the enantiomeric excess via Chiral HPLC (e.g., Daicel Chiralpak AD-H column, eluting with n-hexane:i-PrOH). Compare the retention times against a racemic standard to confirm stereocontrol (expected ee >88%)[4].

Strategic Applications in Drug Development

The β -nitroalcohols generated from 2-nitrobenzaldehyde are not terminal endpoints; they are highly versatile synthons. The proximity of the ortho-nitro group allows for elegant cascade reactions. For instance, the reduction of the nitro groups can trigger spontaneous cyclization (such as in the Friedländer synthesis), providing rapid, high-yield access to quinoline and indole scaffolds[1]. These rigid heterocyclic motifs are foundational in the development of modern antimalarial, antibacterial, and oncology therapeutics[1].

References

  • A Recyclable Thermoresponsive Catalyst for Highly Asymmetric Henry Reactions in W
  • 2-Nitrobenzaldehyde - Grokipedia, grokipedia.com,
  • Metal-Organic Frameworks as Versatile Heterogeneous Solid C
  • Asymmetric Henry reaction catalyzed by Cu(I)-based chiral amino alcohol complex, tubitak.gov.tr,

Sources

Validation

Chemoselective Reduction Strategies for the Conversion to 2-Amino-1-(2-nitrophenyl)ethanol: A Comparative Guide

Introduction & The Chemoselectivity Challenge The chiral amino alcohol 2-amino-1-(2-nitrophenyl)ethanol is a highly versatile scaffold in medicinal chemistry, offering multiple points for structural modification in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Chemoselectivity Challenge

The chiral amino alcohol 2-amino-1-(2-nitrophenyl)ethanol is a highly versatile scaffold in medicinal chemistry, offering multiple points for structural modification in drug development[1]. Synthesizing this molecule presents a classic chemoselectivity bottleneck. While theoretical routes exist via the Henry reaction (yielding 2-nitro-1-(2-nitrophenyl)ethanol), selectively reducing an aliphatic nitro group while preserving an aromatic nitro group is notoriously difficult and frequently results in complex mixtures or over-reduction[2].

Consequently, the most robust and widely adopted synthetic strategy involves the reduction of the α-aminoketone precursor, 2-amino-1-(2-nitrophenyl)ethanone . The critical challenge in this conversion is reducing the highly electrophilic ketone to a secondary alcohol without triggering the reduction of the sensitive aromatic nitro group.

Mechanistic Causality: Evaluating the Reducing Agents

Selecting the correct reducing agent requires a deep understanding of the electronic and steric nature of the substrate's functional groups.

Sodium Borohydride (NaBH₄) – The Optimal Standard

Sodium borohydride is a mild hydride donor that exhibits exceptional chemoselectivity for aldehydes and ketones over nitro groups[3].

  • Causality of Selectivity: The borohydride anion ( BH4−​ ) delivers a nucleophilic hydride ( H− ) directly to the electrophilic carbonyl carbon via a two-electron polar mechanism[3]. While the nitrogen atom of the aromatic nitro group is formally positively charged, it is sterically shielded by its two oxygen atoms and lacks a low-energy empty orbital for direct hydride attack under standard, mild conditions. Therefore, the nitro group remains completely intact.

Meerwein-Ponndorf-Verley (MPV) Reduction – The Ultra-Selective Alternative

The MPV reduction utilizes aluminum isopropoxide ( Al(OiPr)3​ ) in isopropanol to reduce ketones[4].

  • Causality of Selectivity: This reaction is driven by a concerted, six-membered cyclic transition state where the aluminum center coordinates both the ketone oxygen and the sacrificial isopropanol[5]. A hydride is transferred pericyclically from the isopropoxide to the ketone[6]. Because the nitro group cannot participate in this highly specific cyclic coordination, the MPV reduction is 100% chemoselective, leaving nitro groups, halogens, and double bonds perfectly preserved[4].

Palladium on Carbon (Pd/C) + H₂ – The Failed Route (Counter-Example)

Catalytic hydrogenation is the industry standard for reducing nitro groups to primary amines[7].

  • Causality of Failure: The aromatic nitro group readily adsorbs onto the palladium surface, undergoing a rapid, stepwise addition of hydrogen[7]. If applied to 2-amino-1-(2-nitrophenyl)ethanone, the nitro group will reduce concurrently with (or faster than) the ketone, leading to the over-reduced diamine impurity, 2-amino-1-(2-aminophenyl)ethanol [2].

Quantitative Comparison of Reducing Agents

Reducing AgentReagents & ConditionsChemoselectivity (Ketone vs. Nitro)Typical Reaction TimePrimary Product Outcome
NaBH₄ NaBH₄, EtOH, 0°C to RTExcellent1–2 hours2-Amino-1-(2-nitrophenyl)ethanol
MPV Al(OiPr)3​ , iPrOH, RefluxAbsolute (100%)12–24 hours2-Amino-1-(2-nitrophenyl)ethanol
Pd/C + H₂ Pd/C, H₂ gas, MeOH, RTPoor (Reduces Nitro)2–4 hours2-Amino-1-(2-aminophenyl)ethanol (Impurity)

Experimental Methodologies

Protocol A: NaBH₄ Reduction (Recommended Workflow)

This protocol relies on precise temperature control and a specific quenching mechanism to ensure product integrity.

  • Reaction Setup: Dissolve 2-amino-1-(2-nitrophenyl)ethanone (1.0 eq) in absolute ethanol (0.2 M). Cool the flask to 0°C using an ice bath. Causality: Cooling prevents exothermic degradation of the borohydride and suppresses any trace side reactions.

  • Reagent Addition: Add NaBH₄ (1.5 eq) portion-wise over 15 minutes. Causality: Gradual addition controls the evolution of hydrogen gas and maintains a stable thermal profile.

  • Propagation & Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours. Validate reaction completion via TLC (Hexanes:EtOAc 1:1), observing the disappearance of the UV-active ketone spot.

  • Quenching: Cool the mixture back to 0°C and slowly add saturated aqueous NH4​Cl . Causality: NH4​Cl safely destroys excess borohydride and breaks down boron-alkoxy complexes. Crucially, its mild acidity prevents the protonation of the primary amine product, which would otherwise form a water-soluble salt and ruin the extraction yield.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the target alcohol.

Protocol B: MPV Reduction (Alternative Workflow)

This protocol utilizes thermodynamic equilibrium to drive the reaction.

  • Reaction Setup: Dissolve the precursor (1.0 eq) in anhydrous isopropanol (0.1 M) in a round-bottom flask equipped with a short-path distillation head.

  • Catalyst Addition: Add Aluminum isopropoxide (1.2 eq).

  • Propagation & Validation: Heat the mixture to a gentle reflux. Causality: The MPV reduction is an equilibrium process. Heating allows the byproduct (acetone) to distill off, driving the reaction forward via Le Chatelier's principle[4]. Monitor by TLC every 4 hours until the starting material is consumed (typically 12-24 hours).

  • Quenching: Cool to room temperature and quench with a cold 1M Rochelle salt (potassium sodium tartrate) solution. Causality: Rochelle salt chelates the aluminum ions, breaking the aluminum alkoxide complex and releasing the free product alcohol without requiring harsh acids.

  • Isolation: Extract with dichloromethane, wash with water, dry, and concentrate.

Reaction Pathway Visualization

G SM 2-Amino-1-(2-nitrophenyl)ethanone (Precursor) NaBH4 NaBH4 / EtOH (0°C to RT) SM->NaBH4 MPV Al(OiPr)3 / iPrOH (Reflux) SM->MPV PdC Pd/C + H2 (RT) SM->PdC Target 2-Amino-1-(2-nitrophenyl)ethanol (Target Product) NaBH4->Target High Yield, Fast MPV->Target High Selectivity, Slow Impurity 2-Amino-1-(2-aminophenyl)ethanol (Over-reduced Impurity) PdC->Impurity Nitro Reduction (Failed Route)

Chemoselectivity pathways in the reduction of 2-amino-1-(2-nitrophenyl)ethanone.

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of 2-Nitro-1-(2-nitrophenyl)ethanol: A Cost-Benefit Analysis

For researchers and professionals in the fields of medicinal chemistry and drug development, the synthesis of functionalized nitroaromatic compounds is a critical endeavor. These molecules serve as versatile precursors f...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the synthesis of functionalized nitroaromatic compounds is a critical endeavor. These molecules serve as versatile precursors for a wide array of more complex chemical entities. Among them, 2-Nitro-1-(2-nitrophenyl)ethanol is a key intermediate, possessing two distinct nitro functionalities that can be selectively manipulated, and a hydroxyl group that allows for further derivatization.

This guide provides an in-depth comparison of the primary synthetic routes to 2-Nitro-1-(2-nitrophenyl)ethanol. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of these transformations, offering a cost-benefit analysis that considers not only chemical yield and reaction time but also the economic and environmental implications of each approach. The experimental protocols provided herein are representative and may require optimization for specific laboratory conditions.

The Prevailing Synthetic Strategy: The Henry (Nitroaldol) Reaction

The most prominent and well-documented method for the synthesis of 2-Nitro-1-(2-nitrophenyl)ethanol is the Henry, or nitroaldol, reaction.[1][2][3] This classic carbon-carbon bond-forming reaction involves the condensation of a nitroalkane (nitromethane) with an aldehyde (2-nitrobenzaldehyde) in the presence of a base.[4]

The Underlying Mechanism: A Base-Catalyzed Cascade

The mechanism of the Henry reaction is a cornerstone of organic chemistry, proceeding through a series of reversible steps.[5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Deprotonation: The reaction is initiated by the deprotonation of nitromethane at the α-carbon by a base. The strong electron-withdrawing effect of the nitro group renders these protons acidic enough to be removed by a relatively weak base, forming a resonance-stabilized nitronate anion.[5]

  • Nucleophilic Attack: The nucleophilic nitronate anion then attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. This step forms a new carbon-carbon bond and results in a β-nitro alkoxide intermediate.[5]

  • Protonation: The alkoxide intermediate is subsequently protonated by the conjugate acid of the base used in the first step, yielding the final product, 2-Nitro-1-(2-nitrophenyl)ethanol, and regenerating the catalyst.[4]

cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Nitromethane Nitromethane Nitronate_Anion Nitronate Anion (Resonance Stabilized) Nitromethane->Nitronate_Anion + Base Nitromethane->Nitronate_Anion Base Base Alkoxide_Intermediate β-Nitro Alkoxide Intermediate Nitronate_Anion->Alkoxide_Intermediate + 2-Nitrobenzaldehyde Nitronate_Anion->Alkoxide_Intermediate 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Product 2-Nitro-1-(2-nitrophenyl)ethanol Alkoxide_Intermediate->Product + Conjugate Acid Alkoxide_Intermediate->Product Conjugate_Acid Conjugate Acid (BH+)

Figure 1: The base-catalyzed mechanism of the Henry reaction.

Comparative Analysis of Catalytic Systems for the Henry Reaction

The choice of catalyst is the most critical variable in the Henry reaction, profoundly influencing yield, reaction time, cost, and environmental impact. We will now compare three major classes of catalysts for the synthesis of 2-Nitro-1-(2-nitrophenyl)ethanol: homogeneous copper-based catalysts, heterogeneous layered double hydroxide (LDH) catalysts, and organocatalysts.

Homogeneous Catalysis: The Copper-Chiral Ligand Approach

For applications requiring high enantioselectivity, such as in the synthesis of pharmaceutical intermediates, chiral copper(II) complexes are often the catalysts of choice. These complexes, typically formed in situ from a copper salt like copper(II) acetate (Cu(OAc)₂) and a chiral ligand, can provide excellent yields and high enantiomeric excess (ee).[6]

Mechanism Insight: The chiral ligand coordinates to the copper center, creating a chiral environment. Both the 2-nitrobenzaldehyde and the nitronate anion are thought to coordinate to the copper, which orients the reactants for a stereoselective C-C bond formation.[7]

  • Advantages: High yields and excellent enantioselectivity are achievable. The reaction conditions are often mild.

  • Disadvantages: Chiral ligands and copper salts can be expensive. The catalyst is dissolved in the reaction mixture, which can lead to metal contamination of the product and necessitates more rigorous purification, such as column chromatography.[8] The catalyst is generally not recyclable.

Heterogeneous Catalysis: The Green Chemistry Contender

Layered double hydroxides (LDHs) are a class of clay-like materials with basic properties that can effectively catalyze the Henry reaction.[9] These solid catalysts offer a more environmentally friendly alternative to homogeneous systems.

Mechanism Insight: The basic sites on the surface of the LDH facilitate the deprotonation of nitromethane, and the reaction proceeds on the catalyst surface.

  • Advantages: LDHs are typically inexpensive and can be prepared from readily available materials.[10] The primary advantage is the ease of separation; the catalyst can be removed by simple filtration and can often be recycled and reused multiple times.[11] This minimizes waste and reduces the overall cost of the process.

  • Disadvantages: While good yields can be obtained, achieving high enantioselectivity with simple LDHs is not possible without further modification with chiral moieties. Reaction times may be longer compared to some homogeneous systems. The cost of LDH production can be high due to the need for strict control of synthesis conditions.[12][13]

Organocatalysis: The Metal-Free Alternative

In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral organic molecules, such as thioureas derived from cinchona alkaloids, can catalyze the Henry reaction with high enantioselectivity.[14]

Mechanism Insight: Bifunctional organocatalysts can activate both the nucleophile and the electrophile through hydrogen bonding interactions, bringing them together in a chiral environment to facilitate the stereoselective reaction.

  • Advantages: Avoids the use of potentially toxic and expensive metals. High enantioselectivity can be achieved.

  • Disadvantages: Organocatalysts can be complex to synthesize and therefore expensive. Catalyst loading may be higher compared to metal-based catalysts.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key performance indicators for different catalytic systems in the synthesis of 2-Nitro-1-(2-nitrophenyl)ethanol based on literature data.

Catalytic System Catalyst Loading (mol%) Solvent Temperature (°C) Time (h) Yield (%) Enantiomeric Excess (ee %) Reference
Cu(OAc)₂ / Chiral Bis(β-amino alcohol) 20Ethanol2524>9994.6[6]
Calcined Cu:Mg:Al (1:2:1) LDH (0.5 g)-503.876N/A[15]
Cinchona Alkaloid Thiourea 5-Room Temp249598[14]

Cost-Benefit Analysis

To provide a practical perspective, let's consider a hypothetical 10 mmol scale synthesis of 2-Nitro-1-(2-nitrophenyl)ethanol.

Parameter Homogeneous Cu-Catalysis Heterogeneous LDH Catalysis Organocatalysis
Starting Materials Cost ModerateModerateModerate
Catalyst Cost High (due to chiral ligand)Low to ModerateHigh
Solvent Cost & Disposal Moderate (e.g., Ethanol)Low (can be solvent-free)Moderate
Work-up & Purification High (Column Chromatography)Low (Filtration)High (Column Chromatography)
Reaction Time Moderate (24 h)Short (3.8 h)Moderate (24 h)
Yield Excellent (>99%)Good (76%)Excellent (95%)
Enantioselectivity ExcellentN/A (without modification)Excellent
Recyclability NoYesPossible, but can be complex
Environmental Impact Moderate (metal waste, solvent use)LowLow to Moderate (solvent use)
Overall Cost-Effectiveness High cost for high purity enantiomerVery cost-effective for racemic productHigh cost for high purity enantiomer

Cost of Starting Materials (Approximate):

  • 2-Nitrobenzaldehyde: ~$0.30 - $1.50 / gram[4][5][7]

  • Nitromethane: ~$0.04 - $0.20 / mL[8][16][17]

  • Copper (II) Acetate: ~$0.20 - $0.50 / gram[11][18][19][20][21]

  • (1R,2R)-(-)-1,2-Diaminocyclohexane (a common chiral ligand precursor): ~$15 - $20 / gram[18][22][23][24][25]

  • Layered Double Hydroxides: ~$0.03 - $0.04 / gram[10]

Safety, Toxicity, and Environmental Considerations

  • 2-Nitrobenzaldehyde: Harmful if swallowed and causes skin and eye irritation.[2][22][23][25][26] It is a combustible solid and can form explosive dust clouds.[2]

  • Nitromethane: Flammable liquid that can violently decompose if heated under confinement.[27][28] It is considered a potential human carcinogen.[1][27]

  • Solvents: The use of volatile organic solvents contributes to air pollution.[29] Whenever possible, solvent-free conditions or the use of greener solvents like water or ethanol is preferred.

  • Catalyst Waste: Homogeneous metal catalysts contribute to heavy metal waste, which is environmentally persistent and toxic. Heterogeneous catalysts that can be recycled are a much more sustainable option.

Experimental Protocols

Protocol 1: Homogeneous Copper-Catalyzed Asymmetric Synthesis

This protocol is adapted from the work of M. Haddad et al. and is designed for high enantioselectivity.[6]

  • Catalyst Preparation: In a dry vial under an inert atmosphere, combine the chiral bis(β-amino alcohol) ligand (0.041 mmol, 20 mol%) and Cu(OAc)₂·H₂O (8 mg, 0.04 mmol, 20 mol%) in ethanol (2 mL). Stir the solution for 2 hours at room temperature until a blue solution forms.

  • Reaction: To the catalyst solution, add 2-nitrobenzaldehyde (0.2 mmol, 1 equivalent) followed by nitromethane (2 mmol, 10 equivalents).

  • Incubation: Stir the reaction mixture at 25 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (R)-(+)-2-Nitro-1-(2-nitrophenyl)ethanol.

cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_start Combine Ligand and Cu(OAc)₂ in Ethanol prep_stir Stir for 2h at RT prep_start->prep_stir react_add Add 2-Nitrobenzaldehyde and Nitromethane prep_stir->react_add react_stir Stir for 24h at 25°C react_add->react_stir react_monitor Monitor by TLC react_stir->react_monitor workup_concentrate Concentrate in vacuo react_monitor->workup_concentrate workup_purify Column Chromatography workup_concentrate->workup_purify Final Product Final Product workup_purify->Final Product

Figure 2: Experimental workflow for homogeneous copper-catalyzed synthesis.

Protocol 2: Heterogeneous LDH-Catalyzed Synthesis

This protocol is based on the principles of green chemistry, utilizing a recyclable solid catalyst.[9][11]

  • Catalyst Activation: If necessary, activate the calcined LDH catalyst by heating at the appropriate temperature under vacuum prior to use.

  • Reaction: In a round-bottom flask, combine 2-nitrobenzaldehyde (10 mmol), nitromethane (20 mmol), and the calcined Cu:Mg:Al LDH catalyst (0.5 g).

  • Incubation: Heat the reaction mixture to 50 °C with vigorous stirring for approximately 4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add a suitable solvent (e.g., ethyl acetate) to dissolve the product.

  • Catalyst Recovery: Remove the solid LDH catalyst by filtration. The catalyst can be washed with a solvent, dried, and stored for reuse.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.

cluster_reaction Reaction cluster_workup Work-up and Catalyst Recovery react_combine Combine Reactants and LDH Catalyst react_heat Heat at 50°C for 4h react_combine->react_heat react_monitor Monitor by TLC react_heat->react_monitor workup_cool Cool and Add Solvent react_monitor->workup_cool workup_filter Filter to Recover Catalyst workup_cool->workup_filter workup_concentrate Concentrate Filtrate workup_filter->workup_concentrate Recyclable Catalyst Recyclable Catalyst workup_filter->Recyclable Catalyst Crude Product Crude Product workup_concentrate->Crude Product

Figure 3: Experimental workflow for heterogeneous LDH-catalyzed synthesis.

Conclusion and Recommendations

The synthesis of 2-Nitro-1-(2-nitrophenyl)ethanol is most effectively achieved via the Henry reaction. The choice of catalytic system should be guided by the specific requirements of the synthesis.

  • For the synthesis of racemic 2-Nitro-1-(2-nitrophenyl)ethanol where cost and environmental impact are the primary concerns, a heterogeneous catalyst such as a layered double hydroxide is the recommended approach. The ease of catalyst separation and recyclability make this a highly sustainable and economically viable option for large-scale production.

  • When high enantiopurity is required, for applications such as pharmaceutical intermediate synthesis, a homogeneous copper-chiral ligand system or an organocatalyst is necessary. While these methods are more expensive due to the cost of the chiral catalyst and require more extensive purification, they provide access to enantiomerically enriched products that are often essential for biological activity.

The field of catalysis is continually evolving, with ongoing research focused on developing more active, selective, and recyclable catalysts. Researchers are encouraged to consult the latest literature to identify the most optimal conditions for their specific synthetic needs.

Alternative Synthetic Routes

While the Henry reaction is the predominant method, it is important to acknowledge other potential, albeit less common, synthetic strategies for forming β-nitro alcohols. These can include the biocatalytic reduction of α-nitroketones using alcohol dehydrogenases, which can provide high enantioselectivity.[10][21] Another approach involves the ring-opening of epoxides with nitroalkanes. However, for the specific target molecule, 2-Nitro-1-(2-nitrophenyl)ethanol, the Henry reaction between 2-nitrobenzaldehyde and nitromethane remains the most direct and widely reported synthetic route.

References

  • Henry, L. (1895). Formation Synthétique d'alcools nitrés. Comptes rendus de l'Académie des Sciences, 120, 1265-1268.
  • SynArchive. Henry Reaction. Available at: [Link]

  • Name-Reaction.com. Henry Reaction. Available at: [Link]

  • Grokipedia. Henry Reaction. Available at: [Link]

  • Jørgensen, K. A., et al. (2002). Copper-Catalyzed Enantioselective Henry Reactions of α-Keto Esters: An Easy Entry to Optically Active β-Nitro-α-hydroxy Esters and β-Amino-α-hydroxy Esters. The Journal of Organic Chemistry, 67(11), 3737-3743. Available at: [Link]

  • PubChem. Nitromethane. National Center for Biotechnology Information. Available at: [Link]

  • Home Science Tools. Cupric Acetate, 100g. Available at: [Link]

  • RWTH Publications. Catalyzed Henry Reaction by Compartmentalized Copper‐Pyrazolyl‐Complex Modified Microgels. Available at: [Link]

  • Haddad, M., et al. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol)-Cu(OAc)2. Catalysts, 11(10), 1208. Available at: [Link]

  • Gryz, J., et al. (2024). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 29(21), 5207. Available at: [Link]

  • Astech Ireland. Safety Data Sheet: 2-Nitrobenzaldehyde. Available at: [Link]

  • Alkali Scientific. (1R,2R)-(−)-1,2-Diaminocyclohexane, 1 X 5 g. Available at: [Link]

  • PrepChem.com. Synthesis of 2-(o-nitrophenyl)-ethanol. Available at: [Link]

  • Hilaris Publisher. Recyclable Heterogeneous Catalyst. Available at: [Link]

  • 3ASenrise. Chiral Oxazoline. Available at: [Link]

  • Contente, M. L., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Catalysts, 8(8), 308. Available at: [Link]

  • AT Racing Fuels. Nitromethane 99.9%. Available at: [Link]

  • eBay. Copper(II) Acetate (Cupric Acetate), Cu(OAc)2, 1/2 lb , 99.0%, High Purity. Available at: [Link]

  • Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155. Available at: [Link]

  • Redback Racing. Nitromethane 1 Litre. Available at: [Link]

  • ResearchGate. Two-step method to obtain β-nitro alcohols and the corresponding acetates of both configurations based on a Daminoacylase-catalyzed reaction and PSL-mediated kinetic resolution using vinyl acetate as acyl donor. Available at: [Link]

  • RSC Publishing. Green Chemistry. Available at: [Link]

  • Moody, T. S., & Fesmer, J. (2012). Biocatalytic Approaches to the Henry (Nitroaldol) Reaction. ChemCatChem, 4(7), 931-937. Available at: [Link]

  • Scientific Research Publishing. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Available at: [Link]

  • MDPI. Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand. Available at: [Link]

  • K. De Sousa, A. S., et al. (2016). Control of Hazardous Processes in Flow: Synthesis of 2-Nitroethanol. Organic Process Research & Development, 20(2), 481-487. Available at: [Link]

  • MarketsandMarkets. Layered Double Hydroxide Market. Available at: [Link]

  • Buchler GmbH. Henry reaction with benzaldehyde & nitromethane. Available at: [Link]

  • ResearchGate. HENRY REACTION (Mini-review). Available at: [Link]

  • JScholar Publisher. Current Advances on Layered Double Hydroxides: Synthetic Routes, Structure Modification, Characterization, Topical Applications. Available at: [Link]

  • PMC. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. Available at: [Link]

  • Google Patents. A process for making 2-nitro-1-ethanol derivatives.
  • MDPI. A Short Review of Layered Double Oxide-Based Catalysts for NH3-SCR: Synthesis and NOx Removal. Available at: [Link]

  • PrepChem.com. Synthesis of 2-(o-nitrophenyl)-ethanol. Available at: [Link]

  • Precedence Research. Layered Double Hydroxide (CAS 11097-59-9) Market. Available at: [Link]

  • PMC. The green solvent: a critical perspective. Available at: [Link]

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Validation

comparative study of the photochemical cleavage of different 2-nitrobenzyl protecting groups

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology As a Senior Application Scientist working in photopharmacology and targeted...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

As a Senior Application Scientist working in photopharmacology and targeted drug delivery, I frequently encounter a critical bottleneck in assay design: the selection of the optimal photoremovable protecting group (PPG). While the o-nitrobenzyl (oNB) class remains the gold standard for "caging" bioactive molecules, treating all 2-nitrobenzyl derivatives as interchangeable is a fundamental error.

This guide provides an objective, data-driven comparison of the most prominent 2-nitrobenzyl variants. By analyzing their photochemical cleavage mechanisms, quantum yields, and byproduct toxicities, we can establish a rational framework for selecting the right PPG for your specific biological or synthetic application.

The Mechanistic Pathway of Photodeprotection

To understand the performance differences between 2-nitrobenzyl derivatives, we must first examine the underlying causality of their cleavage. The photolysis of 2-nitrobenzyl compounds does not occur in a single step; it is a complex cascade initiated by light and concluded by dark chemistry[1].

Upon irradiation with UV or visible light, the nitro group is excited into a singlet or triplet state. This triggers a Norrish type II-like intramolecular hydrogen abstraction from the benzylic carbon to the nitro oxygen, forming a highly reactive aci-nitro tautomer[2]. This intermediate rapidly cyclizes into a cyclic hemiacetal, which subsequently undergoes ring-opening and hydrolysis to release the free substrate and a nitroso byproduct[1].

Mechanism A o-Nitrobenzyl Protected Substrate B Excited State (Singlet/Triplet) A->B hν (UV/Vis) C aci-Nitro Tautomer B->C Intramolecular H-Abstraction D Cyclic Hemiacetal Intermediate C->D Cyclization E Free Substrate + Nitroso Byproduct D->E Hydrolysis (Dark Reaction)

Photochemical cleavage pathway of o-nitrobenzyl protecting groups.

A critical failure point in many biological assays is ignoring the fate of the nitroso byproduct. For example, the parent o-nitrobenzyl group releases 2-nitrosobenzaldehyde, a highly electrophilic species that can form Schiff bases with primary amines (including the released substrate itself), effectively neutralizing the bioactivity you just triggered[2].

Comparative Performance Analysis

The structural modifications made to the 2-nitrobenzyl scaffold are deliberate engineering choices designed to solve specific problems: either shifting the absorption maximum ( λmax​ ) away from phototoxic UV wavelengths or improving the quantum yield ( Φ ).

  • NPE (1-(2-Nitrophenyl)ethyl): By adding a methyl group at the benzylic position, the photolytic byproduct becomes a ketone (2-nitrosoacetophenone) rather than an aldehyde. Ketones are significantly less reactive toward amines, preserving the integrity of the released substrate[2]. Furthermore, NPE often exhibits superior quantum yields compared to the parent oNB[3].

  • DMNB (4,5-Dimethoxy-2-nitrobenzyl): The addition of electron-donating methoxy groups red-shifts the absorption profile to ~350–360 nm, allowing for activation via less damaging UVA light or two-photon excitation[4]. However, this comes at a severe cost to efficiency; the quantum yield of DMNB is typically an order of magnitude lower than that of unsubstituted derivatives[4][5].

  • CNB (α-Carboxy-2-nitrobenzyl): The inclusion of a carboxylate group drastically improves aqueous solubility and achieves exceptionally fast uncaging rates with high quantum yields (0.2–0.4), making it ideal for rapid kinetic studies in live cells[4].

Quantitative Data Comparison
Protecting GroupAcronymAbsorption Max ( λmax​ )Extinction Coeff. ( ϵ )Quantum Yield ( Φ )Primary Photolytic Byproduct
o-Nitrobenzyl NB / oNB~260 nm~5,000 M−1cm−1 0.10 – 0.132-nitrosobenzaldehyde
1-(2-Nitrophenyl)ethyl NPE~260 nm~5,000 M−1cm−1 0.10 – 0.532-nitrosoacetophenone
4,5-Dimethoxy-2-nitrobenzyl DMNB~350 nm~4,500 M−1cm−1 0.005 – 0.054,5-dimethoxy-2-nitrosobenzaldehyde
α-Carboxy-2-nitrobenzyl CNB~260 nm~4,000 M−1cm−1 0.20 – 0.402-nitrosobenzoate derivative

(Note: Exact quantum yields vary depending on the leaving group, solvent polarity, and pH).

Experimental Workflow: Self-Validating Protocol for Cleavage Kinetics

To objectively compare these protecting groups in your own laboratory, you must establish a self-validating kinetic assay. Relying solely on end-point fluorescence or biological readouts introduces confounding variables. The following protocol isolates the photochemical event to determine the absolute quantum yield.

Workflow S1 1. Actinometry & Reagent Prep (Establish Photon Flux Baseline) S2 2. Optical Density Optimization (Ensure OD ≤ 0.1 at λ_max) S1->S2 S3 3. Monochromatic Irradiation (Prevent Off-Target Excitation) S2->S3 S4 4. HPLC/LC-MS Quantification (Track Mass Balance & Dark Controls) S3->S4 S5 5. Kinetic Data Fitting (Calculate Absolute Quantum Yield) S4->S5

Self-validating experimental workflow for determining absolute photodeprotection quantum yields.

Step-by-Step Methodology

Step 1: Actinometry & Reagent Preparation

  • Action: Prepare a standard solution of potassium ferrioxalate alongside your caged compound solutions (typically 10–50 µM in an aqueous buffer or physiological saline).

  • Causality: To calculate an absolute quantum yield ( Φ ), you must know the exact number of photons entering the system. Lamp intensity degrades over time; chemical actinometry provides an absolute, self-validating baseline for photon counting, ensuring your kinetic data is reproducible across different days and instruments.

Step 2: Optical Density (OD) Optimization

  • Action: Dilute the caged compound until the absorbance at the target irradiation wavelength (e.g., 365 nm) is ≤0.1 .

  • Causality: If the OD is too high, the front of the cuvette absorbs all the light, leaving the back of the sample in the dark (the inner-filter effect). Maintaining an OD ≤0.1 ensures uniform photon distribution across the entire path length, which is a strict mathematical requirement for linear kinetic modeling.

Step 3: Monochromatic Irradiation & Scavenger Integration

  • Action: Add 1–5 mM of a thiol scavenger (e.g., Dithiothreitol, DTT) to the sample. Irradiate the sample in a quartz cuvette using a narrow-bandpass filter or monochromator.

  • Causality: Quartz is required because standard glass absorbs UV light. The narrow bandpass prevents off-target excitation of the released photoproducts. The inclusion of DTT is a critical design choice: it acts as a scavenger to trap the highly reactive nitroso byproducts before they can react with the liberated substrate[2].

Step 4: Time-Course Sampling & HPLC/LC-MS Quantification

  • Action: Extract aliquots at precise intervals (e.g., 0, 5, 15, 30, 60 seconds). Immediately transfer them to dark vials and analyze via HPLC/LC-MS. Crucially, run a parallel "dark control" sample that sits at room temperature without irradiation.

  • Causality: Chromatographic separation allows you to track both the disappearance of the caged precursor and the stoichiometric appearance of the free substrate, verifying mass balance. The dark control self-validates the system by proving that the substrate release is strictly photochemical, not a result of ambient hydrolysis.

Step 5: Kinetic Data Fitting

  • Action: Plot the natural log of the remaining caged compound concentration against the irradiation dose (photons absorbed). The slope of this line, combined with the molar extinction coefficient, yields the absolute quantum yield.

Practical Considerations for Drug Development

When transitioning from synthetic chemistry to in vitro or in vivo biological models, the choice of the 2-nitrobenzyl group dictates the success of the assay:

  • The Wavelength vs. Efficiency Trade-off: While DMNB is highly attractive due to its red-shifted absorption (~350 nm) which minimizes cellular phototoxicity, its poor quantum yield means you must irradiate the sample for much longer to achieve the same concentration of released drug[4][5]. If rapid, burst-like release is required (e.g., for neurotransmitter mapping), NPE or CNB are vastly superior choices despite requiring shorter wavelengths[3][4].

  • Byproduct Toxicity: The nitroso byproducts generated by oNB and DMNB are inherently toxic to cells. If your assay involves live-cell imaging or tissue slices, NPE is strongly recommended. The ketone byproduct of NPE is significantly less electrophilic than the aldehyde byproducts of oNB/DMNB, reducing off-target protein cross-linking and cellular stress[2].

By understanding the causality behind these photochemical mechanisms and rigorously validating your cleavage kinetics, you can engineer highly precise, light-activated systems that perform reliably in complex biological environments.

References

  • Albericio, F., et al. "Photocleavage of Peptides and Oligodeoxynucleotides Carrying 2‐Nitrobenzyl Groups." ResearchGate.[Link]

  • Wiley-VCH. "Photoremovable Protecting Groups Used for the Caging of Biomolecules." Dynamic Studies in Biology.[Link]

  • Gao, W., et al. "New Caged Coumarin Fluorophores with Extraordinary Uncaging Cross Sections Suitable for Biological Imaging Applications." Instras.[Link]

Sources

Comparative

Analytical Cross-Validation Guide for 2-Nitro-1-(2-nitrophenyl)ethanol: Overcoming Thermal Lability and Stereochemical Complexity

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when transferring or scaling up the synthesis of complex chiral intermediates. 2-Nitro-1-(2-nitrophenyl)ethanol (CAS 18731-43-6)[1] is a pr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when transferring or scaling up the synthesis of complex chiral intermediates. 2-Nitro-1-(2-nitrophenyl)ethanol (CAS 18731-43-6)[1] is a prime example. Typically synthesized via an asymmetric Henry (nitroaldol) reaction between 2-nitrobenzaldehyde and nitromethane[2], this β-nitroalcohol presents a trifecta of analytical challenges: a chiral center at C1, a highly polar hydroxyl group, and two nitro groups (one aromatic, one aliphatic) that drastically alter its thermal stability.

This guide provides an objective, cross-validated framework comparing the three essential analytical modalities required to fully characterize this compound. We will bypass rigid, legacy templates and instead focus on the causality of method selection, ensuring every protocol acts as a self-validating system.

Physicochemical Profiling & The Causality of Method Selection

The most common mistake in the analytical profiling of β-nitroalcohols is the default reliance on Gas Chromatography-Mass Spectrometry (GC-MS). Aliphatic nitro groups are notoriously thermally labile. When subjected to the high temperatures of a standard GC injection port (typically >200°C), 2-nitro-1-(2-nitrophenyl)ethanol undergoes rapid retro-Henry cleavage, degrading back into 2-nitrobenzaldehyde and nitromethane, or dehydrating into a nitroalkene derivative[3].

Because GC analysis is fundamentally flawed for intact quantitation of this molecule[3], we must rely exclusively on Liquid Chromatography (LC) frameworks. The cross-validation strategy must therefore orthogonalize Normal-Phase Chiral HPLC (for stereochemical purity), Reversed-Phase HPLC-DAD (for chemical purity), and LC-ESI-MS/MS (for trace impurity profiling).

ThermalDegradation N1 2-Nitro-1-(2-nitrophenyl)ethanol (Intact Molecule) GC GC Injection Port (>200°C) N1->GC LC HPLC Column (Ambient/30°C) N1->LC D1 Retro-Henry Cleavage (2-Nitrobenzaldehyde + CH3NO2) GC->D1 D2 Dehydration (Nitroalkene derivative) GC->D2 S1 Intact Elution Accurate Quantitation LC->S1

Figure 1: Thermal degradation pathways of β-nitroalcohols in GC vs. stability in LC environments.

Methodological Protocols & Self-Validating Systems

To ensure robust data integrity, the following protocols are designed with internal causality checks. If a system fails its specific suitability criteria, the data is automatically invalidated, preventing the reporting of false purities.

Method A: Chiral NP-HPLC (The Gold Standard for Enantiomeric Excess)

When asymmetric catalysts are used in the Henry reaction, determining the enantiomeric excess (ee%) is critical. Normal-phase chromatography utilizing an amylose-based chiral stationary phase provides the necessary hydrogen bonding and dipole-dipole interactions to resolve the (R) and (S) enantiomers.

  • Column: Daicel Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)[4].

  • Mobile Phase: n-Hexane / Isopropanol (70:30, v/v)[4].

  • Flow Rate: 0.5 mL/min (Isocratic).

  • Detection: UV at 254 nm[4].

  • Column Temperature: 25°C.

  • Self-Validating Mechanism: Prior to sample analysis, a racemic standard of (±)-2-nitro-1-(2-nitrophenyl)ethanol must be injected. The system is only validated if the resolution ( Rs​ ) between the two enantiomeric peaks ( τ1​≈11.81 min and τ2​≈12.34 min) is ≥1.5 [4]. If baseline resolution is not achieved, the mobile phase ratio must be adjusted for moisture content.

Method B: Achiral RP-HPLC-DAD (Chemical Purity & Process Monitoring)

To monitor the conversion of 2-nitrobenzaldehyde to the target product[2], reversed-phase HPLC is required. The aromatic nitro group provides a strong chromophore, making Diode-Array Detection (DAD) highly effective.

  • Column: C18 (e.g., Zorbax Eclipse Plus, 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD (Extract at 215 nm and 254 nm).

  • Self-Validating Mechanism: The protocol mandates a spiked recovery test. A sample is spiked with a known concentration of 2-nitrobenzaldehyde (starting material). The method is validated only if the recovery is 98-102% and the peak purity angle (derived from the DAD spectra) is less than the peak purity threshold, proving no co-elution is occurring.

Method C: LC-ESI(-)-MS/MS (Structural Confirmation & Impurity Profiling)

Because the molecule has a molecular weight of 212.16 g/mol [1] and contains two highly electronegative nitro groups, positive-mode Electrospray Ionization (ESI+) often yields poor signal-to-noise ratios. ESI in negative mode is the causal choice, readily forming the [M−H]− pseudo-molecular ion at m/z 211.

  • Ionization Source: ESI, Negative Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • MRM Transitions: m/z 211 m/z 164 (loss of HNO2​ ) and m/z 211 m/z 134.

  • Self-Validating Mechanism: Matrix effects (ion suppression/enhancement) are a known risk in ESI. The protocol requires the post-column infusion of the analyte while injecting a blank matrix. If the baseline signal drops by >15% at the retention time of the analyte, the sample preparation must be modified (e.g., via Solid Phase Extraction) to remove the suppressing matrix components.

Cross-Validation Performance Data

To objectively compare the utility of these methods, we cross-validate their performance metrics. The table below summarizes the quantitative boundaries of each analytical approach when applied to 2-Nitro-1-(2-nitrophenyl)ethanol.

Validation ParameterMethod A: Chiral NP-HPLCMethod B: RP-HPLC-DADMethod C: LC-ESI(-)-MS/MS
Primary Analytical Target Enantiomeric Excess (ee%)Chemical Purity (%)Trace Impurities (ppm)
Linearity Range 1.0 - 100 µg/mL0.5 - 200 µg/mL1.0 - 500 ng/mL
Correlation Coefficient ( R2 ) > 0.999> 0.999> 0.995
Limit of Detection (LOD) 0.5 µg/mL0.1 µg/mL0.2 ng/mL
Precision (%RSD, n=6) < 1.0%< 0.5%< 3.0%
Specificity Mechanism Chiral stationary phase interactionHydrophobic partitioningMass-to-charge ( m/z ) isolation
Orthogonal Data Synthesis

No single method provides a complete picture of 2-Nitro-1-(2-nitrophenyl)ethanol. A high chemical purity determined by RP-HPLC (Method B) does not guarantee stereochemical success, while Chiral HPLC (Method A) may mask highly polar achiral impurities that elute in the void volume of a normal-phase system. Therefore, an orthogonal data synthesis workflow is mandatory for drug development professionals.

CrossVal Root Cross-Validation Strategy for 2-Nitro-1-(2-nitrophenyl)ethanol M1 Method A: Chiral NP-HPLC Target: Enantiomeric Excess (ee%) Root->M1 M2 Method B: RP-HPLC-DAD Target: Chemical Purity & Yield Root->M2 M3 Method C: LC-ESI(-)-MS/MS Target: Trace Impurity Profiling Root->M3 V1 Orthogonal Data Synthesis (Self-Validating System) M1->V1 M2->V1 M3->V1

Figure 2: Orthogonal cross-validation matrix for comprehensive analytical profiling.

By structuring your analytical workflow around the specific physicochemical vulnerabilities of β-nitroalcohols—namely their thermal lability and stereochemical complexity—you ensure that your data is not just a collection of peaks, but a scientifically rigorous, self-validating proof of molecular identity.

References
  • PubChem . "2-Nitro-1-(2-nitrophenyl)ethanol | C8H8N2O5 | CID 11964377". National Center for Biotechnology Information. Available at:[Link]

  • TÜBİTAK Academic Journals . "Asymmetric Henry reaction catalyzed by Cu(I)-based chiral amino alcohol complex". Available at:[Link]

  • MDPI . "Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones". Available at:[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Nitro-1-(2-nitrophenyl)ethanol

Introduction: Proactive Safety in Chemical Waste Management Hazard Assessment and Risk Mitigation: Understanding the "Why" The molecular structure of 2-Nitro-1-(2-nitrophenyl)ethanol—featuring two nitro groups and an alc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Proactive Safety in Chemical Waste Management

Hazard Assessment and Risk Mitigation: Understanding the "Why"

The molecular structure of 2-Nitro-1-(2-nitrophenyl)ethanol—featuring two nitro groups and an alcohol—presents several potential hazards that dictate its disposal protocol.

  • Thermal and Shock Sensitivity: Organic nitro compounds are known for their potential to decompose energetically, sometimes violently, when subjected to heat, shock, or friction.[3][4] The presence of multiple nitro groups can increase this instability. Therefore, all handling and disposal procedures must be designed to avoid elevated temperatures and mechanical stress.

  • Chemical Incompatibility: Nitro compounds are highly reactive with a range of substances. Contact with strong bases, amines, oxidizing agents, or reducing agents can trigger vigorous, exothermic, or even explosive reactions.[5] For instance, bases can deprotonate the carbon alpha to a nitro group, forming aci-nitro salts (nitronates) that are often more sensitive than the parent compound.

  • Toxicity and Irritation: By analogy with similar chemicals, 2-Nitro-1-(2-nitrophenyl)ethanol should be presumed to be harmful if inhaled, ingested, or absorbed through the skin.[4][6][7] It is classified as a skin, eye, and respiratory irritant.[6]

These intrinsic properties necessitate that 2-Nitro-1-(2-nitrophenyl)ethanol be treated as a reactive and hazardous waste stream, segregated from other chemicals, and never disposed of via standard laboratory drains or municipal trash.[5][8]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Prior to handling 2-Nitro-1-(2-nitrophenyl)ethanol for any purpose, including disposal, the following minimum PPE must be worn. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from accidental splashes of the chemical or its solutions.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact and absorption.[1][9]
Body Protection Standard laboratory coat.Protects clothing and underlying skin from contamination.[1]
Respiratory Operations in a chemical fume hood.Avoids inhalation of any dusts, aerosols, or vapors.[5][6]

Core Disposal Workflow: A Step-by-Step Guide

The proper disposal of 2-Nitro-1-(2-nitrophenyl)ethanol is a systematic process. The following workflow diagram illustrates the decision-making and procedural steps from waste generation to final pickup.

DisposalWorkflow Start Start: Waste 2-Nitro-1-(2-nitrophenyl)ethanol Generated Assess Assess Waste (Solid, Liquid, Contaminated Debris) Start->Assess Segregate Segregate as Hazardous Nitro Compound Waste (Do NOT mix with other waste streams) Assess->Segregate All Forms Containerize Select Appropriate Waste Container (HDPE or glass, compatible lid) Segregate->Containerize Label Label Container Correctly ('HAZARDOUS WASTE', full chemical name, date, hazard warnings) Containerize->Label Store Store in Designated Satellite Accumulation Area (SAA) (Cool, dry, ventilated, away from incompatibles) Label->Store ContactEHS Contact Institutional EHS Office or Licensed Waste Contractor for Pickup Store->ContactEHS End End: Waste Removed for Proper Disposal (e.g., Incineration) ContactEHS->End

Sources

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